2'-Bromo-2-(3-fluorophenyl)acetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRUUDGMKKHTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642342 | |
| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-67-3 | |
| Record name | 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Bromo-2-(3-fluorophenyl)acetophenone
Abstract
This technical guide provides a comprehensive overview of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a halogenated α-bromoketone derivative of significant interest in synthetic and medicinal chemistry. The document delineates its core chemical and physical properties, detailed spectroscopic signatures, established synthetic methodologies, and characteristic reactivity. Furthermore, it explores the compound's role as a versatile building block in the development of novel heterocyclic entities for pharmaceutical and materials science applications. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights and validated protocols to support advanced research endeavors.
Core Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a complex halogen substitution pattern that imparts unique reactivity.[1] Its structure consists of a central ketone group connecting a 2-bromophenyl ring and a 3-fluorobenzyl moiety.[1] This specific arrangement of electron-withdrawing groups makes it a valuable intermediate in organic synthesis.
Structural and Identification Data
A summary of the key identifiers for this compound is provided below.
| Parameter | Value | Reference(s) |
| CAS Number | 898784-67-3 | [1][2] |
| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | [1] |
| Molecular Formula | C₁₄H₁₀BrFO | [1][2] |
| Molecular Weight | 293.13 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br | [1] |
| InChI | InChI=1S/C14H10BrFO/c15-13-7-2-1-6-12(13)14(17)9-10-4-3-5-11(16)8-10/h1-8H,9H2 | [1] |
| InChI Key | BRRUUDGMKKHTDB-UHFFFAOYSA-N | [1] |
Physical Properties
The compound is typically supplied as a yellow oil, indicating it is in a liquid state at standard room temperature.[1] This physical state is common for organic molecules of similar structure and molecular weight.[1] Specific experimental data for properties like boiling point and density are not widely published, but can be estimated based on its structure.
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band is expected in the region of 1680-1690 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration in an aromatic ketone.[1] The presence of electron-withdrawing halogen substituents influences the precise frequency of this peak.[1][3] Additionally, multiple bands corresponding to aromatic C=C stretching vibrations are observed between 1450 and 1600 cm⁻¹ .[1] The C-F and C-Br stretching vibrations appear at lower wavenumbers, typically in the 1250-1100 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.[3]
Mass Spectrometry (MS)
Mass spectrometric analysis reveals a characteristic fragmentation pattern. The molecular ion peak (M⁺) appears at a mass-to-charge ratio (m/z) of approximately 293 .[1] A crucial diagnostic feature is the isotopic pattern caused by the presence of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in an M+2 peak at m/z 295 with an intensity almost equal to the M⁺ peak.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic protons would appear as complex multiplets in the range of δ 7.0-8.0 ppm. The two methylene protons (-CH₂-) adjacent to the carbonyl group and the fluorophenyl ring would likely appear as a singlet around δ 4.0-4.5 ppm.
-
¹³C NMR: The carbonyl carbon is expected to resonate around δ 190-200 ppm. Aromatic carbons would be observed in the δ 110-140 ppm region, with C-F and C-Br carbons showing characteristic splitting and shifts.
UV-Visible Spectroscopy
The conjugated aromatic system of the molecule leads to strong absorption in the ultraviolet (UV) region. The primary absorption, due to π → π* transitions within the aromatic rings, typically occurs in the 250-300 nm range.[1] A weaker absorption band, corresponding to the n → π* transition of the carbonyl group, may be observed at longer wavelengths, around 320-350 nm.[1]
Synthesis and Reactivity
The utility of this compound stems from its identity as an α-bromoketone, a class of compounds known for their versatile reactivity.[4]
General Synthesis Pathway
The most common method for synthesizing this compound is through the α-bromination of its precursor, 2-(3-fluorophenyl)acetophenone.[1] This reaction proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[5][6]
Caption: General synthesis of this compound.
Detailed Experimental Protocol: α-Bromination
This protocol is a representative procedure based on established methods for α-bromination of acetophenones.[1][5]
Materials:
-
2-(3-fluorophenyl)acetophenone
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or Bromine (Br₂)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 1 equivalent of 2-(3-fluorophenyl)acetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add 1.05 equivalents of the brominating agent (e.g., DBDMH or a solution of Br₂ in acetic acid) to the stirred solution at room temperature. The addition should be done portion-wise or dropwise to control the reaction rate and temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic medium and any unreacted bromine.
-
If using DCM, separate the organic layer. If using acetic acid, extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary to obtain pure this compound.
Causality: The use of an acid catalyst (like acetic acid, which also serves as a solvent) is crucial as it promotes the formation of the enol tautomer, which is the reactive nucleophile.[5] The enol attacks the electrophilic bromine, leading to the selective substitution at the α-carbon.[6]
Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon and the presence of the carbonyl group.[4][7]
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2'-Bromo-2-(3-fluorophenyl)acetophenone molecular structure
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2'-Bromo-2-(3-fluorophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a halogenated acetophenone derivative of significant interest in synthetic and medicinal chemistry. We will elucidate its core molecular structure, explore its physicochemical properties through spectroscopic analysis, and detail its primary synthesis pathways. The document further investigates the compound's reactivity, focusing on its role as a versatile intermediate for constructing complex heterocyclic systems. Key applications, particularly in the development of novel therapeutics, are highlighted, supported by detailed experimental protocols. This guide serves as an authoritative resource for professionals engaged in organic synthesis and drug discovery, offering field-proven insights into the practical utility of this important building block.
Introduction: The Significance of α-Halo Ketones
Substituted acetophenones are a critical class of organic compounds that serve as foundational intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among these, α-halo ketones, such as this compound, represent a particularly reactive and versatile subgroup. The introduction of a halogen atom at the α-position to the carbonyl group dramatically enhances the molecule's electrophilicity, making it a prime substrate for nucleophilic substitution and a precursor for various condensation and elimination reactions.[3]
This compound, with its unique combination of a reactive α-bromo ketone moiety and two distinct halogenated phenyl rings, offers chemists a powerful tool for molecular engineering. The presence of bromine and fluorine atoms allows for specific interactions with biological targets and provides handles for further synthetic transformations, such as cross-coupling reactions.[4] This guide will delve into the specific attributes of this molecule, providing the technical detail necessary for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one .[4] Its structure features a central ketone group connecting a 2-bromophenyl ring and a methylene bridge substituted with a 3-fluorophenyl ring.
Core Structural Features
-
Ketone Carbonyl Group: The C=O group acts as the primary functional group, influencing the reactivity of the adjacent α-carbon.
-
α-Carbon: The carbon atom situated between the carbonyl and the 3-fluorophenyl ring is highly activated by both the electron-withdrawing carbonyl group and the attached bromine atom (in its precursor form for α-bromination).
-
Aromatic Rings: The molecule contains two substituted benzene rings:
-
A 2-bromophenyl ring directly attached to the carbonyl.
-
A 3-fluorophenyl ring attached to the α-carbon.
-
-
Halogen Substituents: The bromine and fluorine atoms are key to the molecule's utility, enabling specific biological interactions and serving as synthetic handles.[4]
Physicochemical Data
The quantitative data for this compound and its common positional isomers are summarized below for comparative analysis.
| Property | This compound | 2-Bromo-3'-fluoroacetophenone | 2-Bromo-2'-fluoroacetophenone |
| CAS Number | 898784-67-3[4] | 53631-18-8[5] | 655-15-2[6] |
| Molecular Formula | C₁₄H₁₀BrFO[4] | C₈H₆BrFO[5] | C₈H₆BrFO[6] |
| Molecular Weight | 293.13 g/mol [4] | 217.04 g/mol [5] | 217.04 g/mol [6] |
| Appearance | Typically a yellow oil[4] | White to light yellow solid[5] | White to pale cream crystals[7] |
| Melting Point | Not specified (liquid at RT)[4] | 33-37 °C[5] | 25-30 °C[6] |
Spectroscopic Profile
While specific spectra for the title compound are not publicly available, its profile can be reliably predicted based on its functional groups and established principles.
-
¹H NMR: The spectrum would be complex, showing distinct aromatic multiplets for the two differently substituted phenyl rings. A characteristic singlet or doublet for the benzylic proton at the α-position (CH) would be expected in the 4.5-5.5 ppm range, shifted downfield due to the adjacent carbonyl and phenyl ring.
-
¹³C NMR: The carbonyl carbon would appear as a distinct peak around 190-200 ppm. The spectrum would also show a series of aromatic signals, with the carbon atoms bonded to fluorine and bromine exhibiting characteristic splitting patterns and chemical shifts.[8]
-
IR Spectroscopy: A strong absorption band characteristic of the ketone C=O stretch would be prominent around 1680-1700 cm⁻¹. Additional bands corresponding to C-Br, C-F, and aromatic C-H and C=C vibrations would also be present.[4]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity), confirming the presence of the bromine atom.
Synthesis and Reactivity
The synthesis of this compound is typically achieved through the α-bromination of its ketone precursor, 2-(3-fluorophenyl)acetophenone. This process is a cornerstone of organic synthesis.
Synthetic Workflow
The overall synthesis can be visualized as a two-stage process, starting from commercially available materials.
Caption: Plausible synthetic workflow for 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone.
Causality of Experimental Choices: The synthesis of the title compound, 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one, is most efficiently achieved via a Friedel-Crafts acylation.[1] This classic electrophilic aromatic substitution involves reacting bromobenzene with 3-fluorophenylacetyl chloride. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential. Its role is to coordinate with the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion, which is then attacked by the electron-rich bromobenzene ring.
Core Reactivity
As an α-substituted ketone, the compound is a versatile intermediate. Its primary reactions involve the carbon-bromine bond and the carbonyl group.
-
Nucleophilic Substitution: The α-carbon is electrophilic, making it susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, cyanides). This reaction is fundamental to building molecular complexity.[4]
-
Heterocycle Formation (Hantzsch Synthesis): This is one of the most valuable applications. Reaction with thioamides or thioureas leads to the formation of thiazole rings, a common scaffold in medicinal chemistry.[4][9] Similarly, reaction with diamines can yield pyrazines.[4]
-
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), providing access to chiral building blocks.[4]
-
Elimination: Treatment with a non-nucleophilic base can induce elimination of HBr, forming an α,β-unsaturated ketone. This conjugated system is a valuable Michael acceptor for further synthetic elaborations.[10][11]
Caption: Key reaction pathways of this compound.
Applications in Research and Development
The primary application of this compound is as a synthetic intermediate in drug discovery and medicinal chemistry.[4]
-
Pharmaceuticals: It is a key building block for synthesizing heterocyclic compounds with potential biological activity. For example, it is used to create thiazole derivatives that are being investigated as correctors for the chloride transport defect in cystic fibrosis.[4] Its structural motifs are also used as precursors for ligands in transition-metal complexes and inhibitors for enzymes like glutathione S-transferase.[4][9]
-
Agrochemicals & Specialty Chemicals: The reactivity of the compound allows for its incorporation into a variety of molecules designed for agrochemical applications or as specialty chemicals with tailored properties.[4]
-
Catalysis: The molecule can serve as a precursor to ligands used in transition-metal complexes, which can enhance catalytic efficiency in important reactions like cross-couplings.[4]
Experimental Protocol: Synthesis of a Thiazole Derivative
This protocol describes a self-validating system for the synthesis of a 2-aminothiazole derivative, a common application of α-bromo ketones.[9]
Objective: To synthesize 4-(3-fluorophenyl)-2-aminothiazole from this compound (assuming the α-bromo isomer for this reaction) and thiourea.
Materials and Reagents:
-
2-Bromo-1-(3-fluorophenyl)ethanone (α-bromo isomer)
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel)
-
TLC plates (silica gel) and developing chamber
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in absolute ethanol (approx. 20 mL per gram of ketone).
-
Addition of Reagent: Add thiourea (1.1 eq) to the solution. The slight excess ensures the complete consumption of the limiting α-bromo ketone.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.
-
Causality: Heating provides the necessary activation energy for the Hantzsch thiazole synthesis, a condensation-cyclization reaction. Ethanol serves as a polar protic solvent that is suitable for both reactants and the reaction temperature.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot indicates reaction completion (typically 2-4 hours).
-
Workup - Quenching: After the reaction is complete, allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Workup - Neutralization: Neutralize the mixture by adding saturated sodium bicarbonate solution dropwise until the pH is ~7-8. This step neutralizes any HBr formed during the reaction and precipitates the product.
-
Self-Validation: A solid precipitate should form upon neutralization. The absence of a precipitate may indicate a failed reaction.
-
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final thiazole derivative as a crystalline solid.
Safety and Handling
α-Bromo ketones are potent lachrymators and are corrosive. Proper personal protective equipment (PPE) is mandatory.
-
Hazard Classifications: Skin Corrosive, Eye Irritant, Acute Toxic.[5][6]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2-8°C is recommended) away from incompatible materials such as strong bases and oxidizing agents.[5]
Conclusion
This compound is a highly valuable and reactive intermediate in modern organic synthesis. Its molecular structure, characterized by an activated α-carbon and multiple halogen substituents, provides a robust platform for constructing diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in the fields of medicinal chemistry, materials science, and beyond. Its continued application as a key building block is anticipated to contribute to the development of novel compounds with significant therapeutic and industrial value.
References
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Scholars Research Library. (2012). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Retrieved from [Link]
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Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones | Organic Chemistry Class Notes. Retrieved from [Link]
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Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Thieme Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (2017). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Retrieved from [Link]
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WisdomLib. (2024). Substituted acetophenone: Significance and symbolism. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Retrieved from [Link]
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The Versatile Building Block: An In-depth Technical Guide to 2'-Bromo-2-(3-fluorophenyl)acetophenone
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern organic synthesis and drug discovery, the utility of a chemical compound is often defined by its structural features and reactive potential. 2'-Bromo-2-(3-fluorophenyl)acetophenone, identified by its CAS number 898784-67-3, has emerged as a pivotal building block, particularly in the synthesis of complex heterocyclic scaffolds.[1][2][3][4] This α-haloketone possesses a unique combination of functional groups: a ketone, a bromine atom at the alpha position, and two distinct aromatic rings, one of which is substituted with fluorine. This arrangement of atoms imparts a rich and versatile reactivity profile, making it a valuable precursor for a range of applications, from medicinal chemistry to materials science.[1][5]
This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its synthesis, elucidate the mechanistic underpinnings of its reactivity, detail its physicochemical properties, and explore its applications with a focus on the rationale behind its use in complex molecular design.
Physicochemical Properties and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
| Property | Value | Source |
| CAS Number | 898784-67-3 | [1] |
| Molecular Formula | C₁₄H₁₀BrFO | [1] |
| Molecular Weight | 293.13 g/mol | [1] |
| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | [1] |
| Appearance | Typically a yellow oil | [1] |
The structure of this compound is characterized by a central ketone group. The presence of both a bromine and a fluorine atom significantly influences the electronic distribution within the molecule, impacting its reactivity.[6] The bromine atom at the alpha-carbon to the carbonyl group is a key feature, rendering this position highly susceptible to nucleophilic attack.[6][7]
Figure 1: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the acetophenone core, followed by selective bromination.
Step 1: Friedel-Crafts Acylation for the Acetophenone Core
The precursor, 2-(3-fluorophenyl)acetophenone, is synthesized via a Friedel-Crafts acylation reaction.[8][9][10][11] This classic electrophilic aromatic substitution involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.
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Physical and chemical properties of 2'-Bromo-2-(3-fluorophenyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document delves into its core physical and chemical properties, outlines detailed synthetic protocols, explores its chemical reactivity and potential biological significance, and provides robust analytical methodologies for its characterization. The information herein is curated to empower researchers and drug development professionals in leveraging this versatile chemical intermediate for novel applications.
Compound Identity and Physicochemical Properties
This compound is a multi-functionalized organic molecule. The presence of a bromine atom on one phenyl ring and a fluorine atom on the other, flanking a central ketone, imparts unique electronic properties and reactivity, making it a valuable building block in synthetic chemistry.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone[1] |
| CAS Number | 898784-67-3[1] |
| Molecular Formula | C₁₄H₁₀BrFO[1] |
| Molecular Weight | 293.13 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)F)Br |
| InChI Key | BRRUUDGMKKHTDB-UHFFFAOYSA-N |
Physical Properties
This compound is typically a yellow oil at room temperature, indicative of many organic molecules with similar structures.[1] Its halogenated and aromatic nature dictates its solubility profile. It exhibits limited solubility in water but is soluble in various organic solvents.[1]
Table of Physical Properties
| Property | Value | Source(s) |
| Appearance | Yellow oil | [1] |
| Solubility | Limited in water; Soluble in methanol, ethanol, chloroform, and dichloromethane. | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of a suitable acetophenone precursor.[1] This electrophilic substitution reaction is a cornerstone of organic synthesis.
General Synthetic Pathway
The synthesis generally proceeds via the bromination of 2-(3-fluorophenyl)acetophenone. This reaction is typically carried out using elemental bromine or another suitable brominating agent in a solvent such as acetic acid or dichloromethane.[1]
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-(3-fluorophenyl)acetophenone in a suitable solvent like glacial acetic acid.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with constant stirring. The reaction is exothermic and the temperature should be carefully monitored.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-water to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by the presence of the bromine atom and the ketone functional group. This makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds with potential biological activity.
Key Chemical Reactions
-
Nucleophilic Substitution: The bromine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines and thiols. These reactions are often carried out in the presence of a base in polar aprotic solvents like DMF or DMSO.[1]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]
Diagram of Key Chemical Reactions
Caption: Key reaction pathways for this compound.
Applications in Heterocyclic Synthesis
A significant application of this compound is in the synthesis of heterocyclic systems, which are prevalent in many pharmaceuticals.[1]
-
Thiazole Derivatives: Reaction with thiourea under reflux in ethanol yields thiazole derivatives.[2] These thiazole-containing compounds are being investigated for a range of biological activities, including as potential correctors for the chloride transport defect in cystic fibrosis and as inhibitors of glutathione S-transferase Omega 1.[2] Thiazole derivatives, in general, are known to possess a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5]
-
Pyrazine Derivatives: Condensation with ortho-phenylenediamine derivatives can be used to synthesize pyrazine derivatives.[2] Pyrazine-containing molecules have also demonstrated a breadth of biological activities and are of significant interest in medicinal chemistry.[6][7] Iridium complexes of these pyrazine derivatives have been shown to exhibit phosphorescent properties.[2]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.
Spectroscopic Data
While specific spectral data for the title compound is not available in the provided search results, the expected characteristic signals can be inferred from related structures.
Table of Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.0-8.0 ppm). A singlet for the methylene protons (CH₂) adjacent to the carbonyl and the bromine would be expected. |
| ¹³C NMR | The carbonyl carbon would give a characteristic signal in the downfield region (approx. 190-200 ppm). Aromatic carbons would resonate in the typical range (approx. 110-140 ppm). The carbon bearing the bromine would also have a distinct chemical shift. |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch would be prominent, typically in the range of 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments. |
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[1]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the development of novel pharmaceuticals. Its unique combination of functional groups allows for a range of chemical transformations, providing access to complex molecular architectures, particularly heterocyclic compounds with diverse biological activities. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate further research and innovation in the field.
References
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2'-Bromo-2-(3-fluorophenyl)acetophenone IUPAC name
An In-depth Technical Guide to 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one, a substituted deoxybenzoin derivative of significant interest in synthetic and medicinal chemistry. The document delineates the precise IUPAC nomenclature, structural features, and physicochemical properties of the compound. A detailed, field-proven protocol for its synthesis via Palladium-catalyzed α-arylation is presented, complete with mechanistic insights and justifications for experimental choices. Furthermore, this guide outlines the standard analytical methodologies for structural confirmation and purity assessment, alongside a discussion of its potential applications as a versatile building block in drug discovery and materials science. Safety and handling protocols are also addressed to ensure safe laboratory practice.
Nomenclature and Structural Elucidation
The compound commonly referred to by the trivial name 2'-Bromo-2-(3-fluorophenyl)acetophenone possesses a more complex structure than a simple substituted acetophenone. It belongs to the deoxybenzoin (1,2-diphenylethan-1-one) class of ketones. The prime notation (') in the trivial name indicates substitution on the phenyl ring directly attached to the carbonyl group, while the unprimed number refers to substitution on the α-carbon's phenyl ring.
Based on IUPAC rules, the ethan-1-one backbone is the parent structure. This backbone is substituted at the C1 position with a 2-bromophenyl group and at the C2 position with a 3-fluorophenyl group.
-
Systematic IUPAC Name: 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one[1]
-
Common Name: this compound
-
Synonym: 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethanone[1]
-
CAS Number: 898784-67-3[1]
-
Molecular Class: Deoxybenzoin / α-Aryl Ketone
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrFO | [1] |
| Molecular Weight | 293.13 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | General knowledge |
Chemical Structure
The structure features a central ethanone core flanked by two substituted aromatic rings, making it a valuable and versatile synthetic intermediate.
Caption: Structure of 1-(2-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one.
Synthesis and Mechanistic Insights
The construction of the α-aryl ketone core is a key challenge in organic synthesis.[2][3] While several methods exist, Palladium-catalyzed α-arylation of ketones (a variant of the Buchwald-Hartwig cross-coupling) stands out as a robust and versatile strategy, offering high functional group tolerance.[4] This approach is superior to classical methods that may require harsh conditions or stoichiometric organometallic reagents.
The proposed synthesis involves the coupling of 2'-bromoacetophenone with a 3-fluorophenyl source, such as 3-fluorophenylboronic acid or a 3-fluorophenyl halide.
Experimental Protocol: Pd-Catalyzed α-Arylation
This protocol is adapted from established methodologies for the α-arylation of ketones.[4]
Materials:
-
2'-Bromoacetophenone (1.0 equiv)
-
3-Fluorophenylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.05 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2'-bromoacetophenone, 3-fluorophenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial under an inert atmosphere (glovebox), add Pd₂(dba)₃ and SPhos.
-
Reaction Setup: Evacuate and backfill the Schlenk flask with argon or nitrogen three times. Add the catalyst mixture to the flask, followed by anhydrous toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one.
Workflow and Mechanistic Rationale
The choice of a bulky, electron-rich phosphine ligand like SPhos is critical. It facilitates the rate-limiting oxidative addition of the aryl halide to the Pd(0) center and promotes the final reductive elimination step to release the desired product. K₃PO₄ is an effective base for promoting the enolate formation required for the transmetalation step.
Caption: Experimental workflow for the synthesis of the title compound.
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation.
Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework. The methylene protons (-CH₂-) are expected to appear as a characteristic singlet.
-
Infrared (IR) Spectroscopy: Provides evidence for key functional groups. The carbonyl (C=O) stretch is a strong, defining peak. For α-haloketones, this peak is often shifted to a higher wavenumber (~1700-1705 cm⁻¹) compared to simple ketones (~1686 cm⁻¹).[5]
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that can aid in structural elucidation. The presence of bromine would result in a characteristic M/M+2 isotopic pattern.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.
Expected Analytical Data
| Technique | Expected Observation | Rationale |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm). A singlet for the methylene (-CH₂-) protons (δ ~4.4 ppm). | Based on data for similar α-substituted acetophenones.[6][7] |
| ¹³C NMR | Carbonyl carbon (C=O) signal (δ ~190 ppm). Multiple signals in the aromatic region (δ 115-140 ppm). Methylene carbon (-CH₂-) signal (δ ~30-35 ppm). | Based on data for similar α-substituted ketones.[6][7] |
| IR (KBr) | Strong C=O stretch at ~1700 cm⁻¹. C-F stretch at ~1230 cm⁻¹. Aromatic C=C stretches at ~1600, 1500 cm⁻¹. C-Br stretch at ~680 cm⁻¹. | The α-bromo and aryl fluoride groups influence the carbonyl frequency.[5] |
| MS (EI) | Molecular ion peak (M⁺) at m/z 292/294 (approx. 1:1 ratio). | Reflects the molecular weight and the isotopic abundance of Bromine (⁷⁹Br/⁸¹Br). |
Applications in Research and Drug Discovery
The title compound is not merely a chemical curiosity; it is a valuable scaffold for the synthesis of more complex molecules, particularly in the pharmaceutical sector.
-
Medicinal Chemistry Scaffold: The deoxybenzoin core is present in a variety of biologically active molecules.[3] Derivatives have been investigated for immunosuppressive, antioxidant, and antitumor activities.[8][9][10]
-
Precursor to Heterocycles: α-Haloketones are classic precursors for the synthesis of important heterocyclic systems like thiazoles, imidazoles, and pyrazines through reactions with appropriate nucleophiles (e.g., thiourea, amines).[11] These heterocycles are ubiquitous in approved drugs.
-
Intermediate for Isoflavones: Deoxybenzoins are well-established intermediates in the synthesis of isoflavones, a class of polyphenolic compounds known for their potential health benefits.[9]
-
Building Block for Complex Molecules: The two distinct aromatic rings, each bearing a halide, offer orthogonal sites for further functionalization via cross-coupling reactions, allowing for the rapid construction of molecular diversity.
Safety and Handling
Warning: α-Haloketones are potent lachrymators and alkylating agents. They should be handled with extreme care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
References
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Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
The Journal of Organic Chemistry. A Practical Synthesis of α-Aryl Methyl Ketones via a Transition-Metal-Free Meerwein Arylation. [Link]
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Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. [Link]
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Organic Letters. Synthesis of Chiral α-Aryl Ketones by Photoredox/Nickel-Catalyzed Enantioconvergent Acyl Cross-Coupling with Organotrifluoroborate. [Link]
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YouTube. mechanism of alpha-halogenation of ketones. [Link]
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Chemistry LibreTexts. Alpha Halogenation of Aldehydes and Ketones. [Link]
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Royal Society of Chemistry. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]
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Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. [Link]
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MDPI. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. [Link]
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Hoffman Fine Chemicals. CAS RN 1593042-45-5 | 1-(2-Bromo-3-fluorophenyl)ethan-1-ol. [Link]
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PubChem. 1-(4-Bromo-2-fluorophenyl)ethan-1-one. [Link]
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PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
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PubMed. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins. [Link]
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Pharmaffiliates. CAS No : 304445-49-6 | Product Name : 1-(4-Bromo-3-fluorophenyl)ethan-1-one. [Link]
-
Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
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PubMed. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]
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NIST WebBook. Ethanone, 1-(2-bromophenyl)-. [Link]
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-
ResearchGate. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]
-
PrepChem.com. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. [Link]
-
Bentham Science. Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents. [Link]
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An In-Depth Technical Guide to the Synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone
<
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone, a diaryl ketone with potential applications as a key intermediate in pharmaceutical and materials science research. This document delineates two primary synthetic strategies: a classical Friedel-Crafts acylation and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Through a comparative analysis, the Suzuki-Miyaura coupling of an acyl chloride with an arylboronic acid is identified as the more efficient and versatile approach. A complete, step-by-step protocol for this recommended pathway is provided, including reagent specifications, reaction setup, workup, purification, and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the synthesis of this and structurally related diaryl ketones.
Introduction
Diaryl ketones are a foundational structural motif in organic chemistry, prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The specific target of this guide, 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone, incorporates two distinct halogenated phenyl rings bridged by a keto-methylene group. The presence of both bromine and fluorine atoms offers unique opportunities for subsequent chemical modifications, making this molecule a valuable building block for creating more complex molecular architectures. For instance, the bromo-substituent can readily participate in various cross-coupling reactions, while the fluoro-substituent can enhance metabolic stability and bioavailability in drug candidates.[3]
The synthesis of unsymmetrical diaryl ketones can be challenging, often requiring careful selection of reaction pathways to avoid the formation of undesired symmetrical byproducts.[2] This guide will explore and contrast two major synthetic paradigms to achieve the target molecule efficiently.
Retrosynthetic Analysis & Strategic Considerations
A retrosynthetic analysis of the target molecule reveals two primary bond disconnections that inform the most logical synthetic strategies.
Caption: Retrosynthetic analysis of the target ketone.
-
Disconnection A (Friedel-Crafts Acylation): This approach involves forming the bond between the carbonyl carbon and the 3-fluorophenyl ring. This would be a Friedel-Crafts acylation reaction between fluorobenzene and a suitable acylating agent, such as 2-bromophenylacetyl chloride.[4] While conceptually straightforward, this method suffers from potential regioselectivity issues on the fluorobenzene ring and the harsh Lewis acid conditions required can be incompatible with sensitive functional groups.[5]
-
Disconnection B (Acyl Cross-Coupling): This modern strategy involves forming the bond between the carbonyl carbon and the 2-bromophenyl ring. This can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 2-bromobenzoyl derivative and a 3-fluorophenyl organometallic reagent.[1][6] This approach offers superior functional group tolerance, milder reaction conditions, and generally higher yields and selectivity compared to Friedel-Crafts methods.[6][7]
Chosen Strategy: Based on its robustness, selectivity, and milder conditions, the Acyl Suzuki-Miyaura Cross-Coupling (Strategy B) is selected as the recommended synthetic pathway. This method avoids the direct handling of toxic carbon monoxide gas often associated with carbonylative couplings and demonstrates high chemoselectivity.[7][8]
Recommended Synthetic Pathway: Acyl Suzuki-Miyaura Coupling
The recommended synthesis proceeds in two key stages: first, the preparation of the necessary 2-(3-fluorophenyl)acetic acid precursor, and second, its conversion to the final product via an acyl chloride intermediate and subsequent palladium-catalyzed coupling.
Caption: Recommended two-stage synthetic workflow.
Principle and Mechanism
The core of this synthesis is the Suzuki-Miyaura cross-coupling of an acyl chloride with a boronic acid.[1][6] This reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states to facilitate the carbon-carbon bond formation.
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the acyl chloride, forming an acyl-palladium(II) complex.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride and forming a diarylpalladium(II) intermediate.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired ketone product and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for Suzuki-Miyaura acylation.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Stage 1: Synthesis of 2-(3-Fluorophenyl)acetic acid
This precursor is commercially available but can also be synthesized from 3-fluorobenzyl chloride.[9][10][11][12] The synthesis from the corresponding mandelic acid is also a known route.[13]
Stage 2: Synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone
This stage involves two steps: the formation of the acyl chloride followed by the cross-coupling reaction.
Step 2a: Preparation of 2-(3-Fluorophenyl)acetyl chloride
-
Equipment Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet connected to an argon or nitrogen line.
-
Reagents:
-
2-(3-Fluorophenyl)acetic acid (1.54 g, 10.0 mmol)
-
Thionyl chloride (SOCl₂) (1.46 mL, 20.0 mmol, 2.0 equiv.)
-
Anhydrous Dichloromethane (DCM) (30 mL)
-
N,N-Dimethylformamide (DMF) (1 drop, catalytic)
-
-
Procedure:
-
To the flask, add 2-(3-fluorophenyl)acetic acid and anhydrous DCM under an inert atmosphere.
-
Add one catalytic drop of DMF.
-
Slowly add the thionyl chloride to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. Monitor the reaction by observing the cessation of gas (HCl and SO₂) evolution.
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).
-
The resulting crude 2-(3-fluorophenyl)acetyl chloride, a pale yellow oil, should be used immediately in the next step without further purification.
-
Step 2b: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Equipment Setup: Use a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar and septum, under an inert atmosphere.
-
Reagents & Materials:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| 2-Bromophenylboronic acid | 200.83 | 2.41 g | 12.0 | 1.2 |
| Pd(OAc)₂ | 224.50 | 112 mg | 0.50 | 0.05 |
| PCy₃HBF₄ | 368.27 | 221 mg | 0.60 | 0.06 |
| K₃PO₄ (anhydrous, powdered) | 212.27 | 2.12 g | 10.0 | 1.0 |
| Anhydrous 1,4-Dioxane | - | 50 mL | - | - |
-
Procedure:
-
To the Schlenk flask, add 2-bromophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine tetrafluoroborate (PCy₃HBF₄), and potassium phosphate (K₃PO₄).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
In a separate, dry flask, dissolve the crude 2-(3-fluorophenyl)acetyl chloride from Step 2a in 10 mL of anhydrous 1,4-dioxane.
-
Slowly add the acyl chloride solution to the stirred reaction mixture at room temperature over 10 minutes.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (50 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5) to yield the pure 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone as a solid or viscous oil.
-
Expected Results & Characterization
-
Yield: 70-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization:
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons in both rings and a characteristic singlet for the methylene (-CH₂-) protons.
-
¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the methylene carbon.
-
Mass Spectrometry (MS): Calculation of the exact mass should confirm the molecular formula C₁₄H₁₀BrFO. The isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observable.
-
Safety and Handling
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood.
-
Acyl Chlorides: Corrosive and moisture-sensitive.[14]
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.
-
Organoboron Compounds: Handle with standard laboratory precautions.
-
Solvents: Dichloromethane and 1,4-dioxane are flammable and potentially carcinogenic. Use in a well-ventilated area.
Conclusion
This guide outlines a reliable and efficient synthesis of 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone. By leveraging a modern palladium-catalyzed acyl Suzuki-Miyaura coupling, this protocol overcomes many of the limitations of classical Friedel-Crafts acylation, offering high yields, excellent functional group tolerance, and operational simplicity.[15] The detailed experimental procedure provides a clear and reproducible pathway for obtaining this valuable synthetic intermediate, empowering further research in medicinal chemistry and materials science.
References
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Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338-2343. Available at: [Link]
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Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki-Miyaura Cross-Coupling of Acyl Chlorides. organic-chemistry.org. Available at: [Link]
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Dong, G., & Teo, P. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. NIH National Center for Biotechnology Information. Available at: [Link]
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De, A., & Gunanathan, C. (2019). Friedel-Crafts Acylation with Amides. NIH National Center for Biotechnology Information. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Royal Society of Chemistry. Available at: [Link]
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StudySmarter. (n.d.). Deduce the products of the given reaction with organometallic reagents. StudySmarter. Available at: [Link]
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Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. Available at: [Link]
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2'-Bromo-2-(3-fluorophenyl)acetophenone spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Predictive Spectral Analysis of 2'-Bromo-2-(3-fluorophenyl)acetophenone
Introduction
This compound (CAS 898784-67-3) is a halogenated ketone derivative of significant interest in synthetic organic chemistry, often serving as a versatile intermediate in the development of novel pharmaceutical compounds and other complex molecular architectures. Structurally, it is 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone, featuring a unique assembly of a brominated phenyl ring, a fluorinated phenyl ring, and a ketone functional group. The precise and unambiguous characterization of such molecules is paramount for ensuring purity, verifying synthetic outcomes, and understanding reactivity.
This technical guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive, predictive analysis of the key spectral data for this compound. In the absence of publicly available, peer-reviewed spectra for this specific molecule, this document synthesizes foundational spectroscopic principles with empirical data from closely related structural analogs to provide a robust predictive framework. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This approach serves as both a practical guide for researchers working with this compound and an illustration of the powerful predictive capabilities of modern spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
The foundation of any spectral interpretation is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectral signature:
-
Aromatic Systems: Two distinct phenyl rings—one substituted with a bromine atom at the ortho (2') position and the other with a fluorine atom at the meta (3) position.
-
Ketone Carbonyl Group (C=O): An sp²-hybridized carbon double-bonded to an oxygen, which is highly polar and produces characteristic signals in both IR and ¹³C NMR spectroscopy.
-
α-Methine Proton (CH): A single proton on the carbon adjacent (alpha) to the carbonyl group, which is expected to be significantly deshielded.
-
Halogen Substituents (Br, F): These electronegative atoms influence the electronic environment of adjacent atoms, causing predictable shifts in NMR signals and giving rise to specific isotopic patterns (for bromine) in mass spectrometry.
The logical workflow for confirming the structure of a synthesized compound like this involves a multi-technique approach, ensuring that the data from each analysis corroborates the others to build an unassailable structural assignment.
Caption: Integrated workflow for the synthesis, purification, and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map the carbon-hydrogen framework of the molecule.
Experimental Protocol: A Self-Validating System
A robust NMR analysis begins with meticulous sample preparation and data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it provides excellent solubility for a wide range of organic compounds and its residual solvent peak is well-characterized.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). The use of a single, sharp, and inert reference is crucial for data reproducibility.
-
¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio and a relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the low natural abundance of the ¹³C isotope. The use of broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, facilitating carbon counting and chemical shift analysis.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single α-methine proton. The integration of these signals should correspond to a 1:8 ratio (methine:aromatic).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 6.2 - 6.5 | Singlet (s) | 1H | α-CH | The alpha-proton is deshielded by both the adjacent carbonyl group and the two aromatic rings. In related α-haloketones like 2-bromo-1-phenylethanone, the analogous CH₂ protons appear around 4.48 ppm.[2] The replacement of a proton with a phenyl group will cause a significant downfield shift into the 6 ppm range. |
| ~ 7.0 - 7.8 | Multiplet (m) | 8H | Ar-H | The 8 aromatic protons on the two non-equivalent phenyl rings will produce a complex series of overlapping multiplets. The fluorine substituent will introduce additional splitting (J-coupling) to the protons on its ring, further complicating the pattern. The protons on the brominated ring will be influenced by the deshielding effect of the adjacent carbonyl. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the lack of symmetry, all 14 carbons of the molecule are expected to be chemically non-equivalent and thus produce 14 distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 190 - 195 | C=O | The carbonyl carbon is the most deshielded carbon and consistently appears at the low-field end of the spectrum, typically between 190-215 ppm for ketones.[1][3] Aromatic ketones absorb around 190-195 ppm.[2] |
| ~ 162 - 164 | C-F | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Its chemical shift is significantly downfield due to the high electronegativity of fluorine. |
| ~ 115 - 140 | Ar-C, Ar-CH | The remaining 10 aromatic carbons will resonate in this characteristic region. Carbons ortho and para to the fluorine will show smaller C-F couplings. The carbon bearing the bromine (C-Br) is expected around 120-125 ppm.[1] |
| ~ 50 - 55 | α-CH | This sp³-hybridized carbon is alpha to a carbonyl and bonded to two phenyl rings, placing it in a significantly deshielded environment compared to a simple alkane carbon. For comparison, the α-carbon in 2-bromo-1-phenylethanone is found at ~31 ppm; the additional phenyl group will shift this significantly downfield.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Rapid Functional Group Analysis
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a small amount of the solid sample is simply placed onto the ATR crystal.
-
Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water.
Predicted IR Absorption Data
The IR spectrum will be dominated by a strong carbonyl stretch and features characteristic of the aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Comparative Insights |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | This region is characteristic of C-H bonds on sp²-hybridized carbons. |
| ~ 2900 | C-H stretch (aliphatic) | Weak | A weak absorption is expected for the single sp³ C-H bond of the methine group. |
| ~ 1700 | C=O stretch (ketone) | Strong | Aromatic ketones typically show a strong C=O absorption around 1690 cm⁻¹.[4][5] The presence of electronegative substituents on the phenyl ring can slightly increase this frequency.[6] This will be the most prominent peak in the spectrum. |
| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | Multiple sharp bands in this region are diagnostic of the aromatic rings. |
| 1250 - 1100 | C-F stretch | Strong | The carbon-fluorine bond gives rise to a strong, characteristic absorption in this region of the fingerprint part of the spectrum.[6] |
| 700 - 500 | C-Br stretch | Medium-Weak | The carbon-bromine stretch is found at lower wavenumbers.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.
Experimental Protocol: Molecular Weight and Fragmentation
-
Ionization Method: Electron Ionization (EI) is a standard technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.
-
Analysis: The sample is typically introduced via a Gas Chromatography (GC) inlet (GC-MS), which ensures only the pure compound enters the mass spectrometer. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The analysis of the mass spectrum begins with identifying the molecular ion peak.
-
Molecular Ion (M⁺): The molecular formula is C₁₄H₁₀BrFO, with a monoisotopic mass of approximately 291.99 g/mol . A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).
-
Fragmentation: Upon ionization, the molecular ion will undergo fragmentation. For ketones, the most common fragmentation pathway is alpha-cleavage , where the bond adjacent to the carbonyl group breaks.[7][8] This process is favorable because it results in the formation of a resonance-stabilized acylium ion.[8][9]
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An In-depth Technical Guide to the Starting Materials for the Synthesis of 2'-Bromo-2-(3-fluorophenyl)acetophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes and requisite starting materials for the preparation of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a valuable building block in medicinal chemistry and materials science.[1] The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the chemical principles and practical considerations underpinning its synthesis. We will delve into the two most prevalent synthetic strategies: the direct α-bromination of a substituted acetophenone and the Friedel-Crafts acylation of a fluorinated aromatic compound. This guide will elucidate the causality behind experimental choices, provide validated protocols, and present comparative data to inform synthetic planning.
Introduction to this compound
This compound, also known as 2-bromo-1-(3-fluorophenyl)ethan-1-one[2][3][4], is a dihalogenated acetophenone derivative. Its structure, featuring a fluorine atom on the phenyl ring and a bromine atom at the α-position to the ketone, makes it a versatile intermediate for the synthesis of various heterocyclic compounds, such as thiazoles and pyrazines.[1] These heterocycles are core scaffolds in numerous pharmacologically active molecules and advanced materials.[1][5][6] The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.
This guide will focus on the two principal retrosynthetic disconnections for this molecule, which dictate the choice of starting materials.
Primary Synthetic Pathway: α-Bromination of 3'-Fluoroacetophenone
The most direct and commonly employed method for the synthesis of this compound is the electrophilic α-halogenation of a ketone.[5][7][8] This approach involves the reaction of a nucleophilic enol or enolate intermediate of the ketone with an electrophilic bromine source.
Core Starting Materials
The primary starting materials for this route are:
-
3'-Fluoroacetophenone: This is the foundational ketone precursor. Its commercial availability and relative stability make it an ideal starting point.
-
Brominating Agent: A source of electrophilic bromine is required to introduce the bromine atom at the α-carbon.
-
Solvent: The choice of solvent is crucial for reaction efficiency and selectivity.
-
Acid or Base Catalyst (Optional): Catalysts can be used to promote the formation of the reactive enol or enolate intermediate.
Rationale for Starting Material Selection
The selection of 3'-fluoroacetophenone as the primary starting material is predicated on the efficiency and selectivity of the subsequent α-bromination reaction. The α-hydrogens of ketones are acidic and can be removed to form an enol or enolate, which then acts as a nucleophile.[8] This reaction is generally high-yielding and avoids the potential for isomeric mixtures that can arise from other synthetic strategies.
The choice of brominating agent is critical and can influence the reaction conditions and outcomes. Common options include:
-
Elemental Bromine (Br₂): This is a traditional and effective brominating agent.[5] The reaction is often carried out in a suitable solvent like acetic acid or methanol.[8]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used to avoid side reactions.[7]
-
Pyridine Hydrobromide Perbromide: This solid reagent is easier to handle than liquid bromine and can provide good yields.[9][10]
-
Oxone® and an Ammonium Bromide Source: This combination offers a convenient and effective method for in situ generation of the brominating species.[2]
Experimental Protocol: α-Bromination using Oxone® and NH₄Br
This protocol is adapted from a general method for the synthesis of α-bromo ketones.[2]
Materials:
-
3'-Fluoroacetophenone
-
Oxone® (Potassium peroxymonosulfate)
-
Ammonium Bromide (NH₄Br)
-
Methanol
-
Ethyl Acetate
-
Aqueous Sodium Thiosulfate
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Procedure:
-
Dissolve 3'-fluoroacetophenone (1 equivalent) and ammonium bromide (1.1 equivalents) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
To this well-stirred solution, add Oxone® (1.1 equivalents) portion-wise at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[2]
Mechanistic Insight
The α-bromination of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The reaction rate is often dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step.[11]
Caption: Acid-catalyzed α-bromination mechanism.
Alternative Synthetic Pathway: Friedel-Crafts Acylation
An alternative approach to the synthesis of this compound is the Friedel-Crafts acylation.[12][13] This reaction involves the electrophilic aromatic substitution of a substituted benzene ring with an acylating agent, typically in the presence of a Lewis acid catalyst.
Potential Starting Materials and Routes
There are two conceivable Friedel-Crafts routes to the target molecule:
-
Route A: Acylation of 1-bromo-3-fluorobenzene with an acetylating agent, followed by α-bromination.
-
Route B: Acylation of fluorobenzene with a bromoacetylating agent.
Analysis of Friedel-Crafts Routes
Route A would involve the Friedel-Crafts acetylation of 1-bromo-3-fluorobenzene. The directing effects of the fluorine (ortho, para-directing) and bromine (ortho, para-directing) substituents would need to be considered to control the regioselectivity of the acylation. Subsequent α-bromination of the resulting acetophenone would then be required.
Route B would involve the direct acylation of fluorobenzene with a bromoacetyl halide (e.g., bromoacetyl chloride or bromide) in the presence of a Lewis acid like aluminum chloride.[14][15] The fluorine atom is an ortho, para-director, meaning the acylation would primarily occur at the para and ortho positions.[16] While the para-product is typically favored due to less steric hindrance, separation of the ortho-isomer could be necessary.
Tabular Comparison of Synthetic Routes
| Feature | α-Bromination of 3'-Fluoroacetophenone | Friedel-Crafts Acylation |
| Starting Materials | 3'-Fluoroacetophenone, Brominating Agent | 1-Bromo-3-fluorobenzene or Fluorobenzene, Acylating Agent, Lewis Acid |
| Number of Steps | Typically one step | One or two steps |
| Regioselectivity | High (bromination at the α-carbon) | Potential for isomeric mixtures (ortho/para) |
| Reagent Handling | Can use solid, easier-to-handle brominating agents | Requires handling of moisture-sensitive Lewis acids |
| Overall Efficiency | Generally high-yielding and direct | Can be lower yielding due to side reactions and isomer formation |
Visualization of Synthetic Pathways
Caption: Overview of synthetic routes.
Conclusion
For the synthesis of this compound, the direct α-bromination of 3'-fluoroacetophenone stands out as the more efficient and selective method. This approach benefits from readily available starting materials and a variety of effective brominating agents that can be chosen based on laboratory safety and handling preferences. While the Friedel-Crafts acylation presents a viable alternative, it is more prone to challenges with regioselectivity, potentially leading to isomeric byproducts and more complex purification procedures. For researchers and drug development professionals seeking a reliable and high-yielding synthesis, the α-bromination pathway is the recommended course of action.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2'-Bromo-2-(3-fluorophenyl)acetophenone in Modern Pharmaceutical Synthesis
Introduction: A Profile of a Key Pharmaceutical Building Block
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern drug design. Halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 2'-Bromo-2-(3-fluorophenyl)acetophenone (CAS No: 898784-67-3) has emerged as a particularly valuable intermediate, embodying the principles of rational drug design through its dual halogenation.[1][2]
This α-haloketone is characterized by a bromine atom on the α-carbon of the ketone and a fluorine atom on one phenyl ring, with the second phenyl ring bearing a bromine substituent.[1] This specific arrangement provides two key reactive centers: the highly electrophilic α-carbon, primed for nucleophilic substitution, and the brominated phenyl ring, which can participate in various cross-coupling reactions. This document serves as a technical guide to the primary applications of this versatile building block, providing both mechanistic insights and detailed experimental protocols for its effective utilization in the synthesis of pharmaceutically relevant heterocyclic cores.
Physicochemical Properties & Structural Data
A clear understanding of the reagent's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 898784-67-3 | [1] |
| Molecular Formula | C₁₄H₁₀BrFO | [1] |
| Molecular Weight | 293.13 g/mol | [1] |
| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone | [1] |
| Appearance | Typically a yellow oil or low-melting solid | [1] |
| Key Functional Groups | α-bromoketone, fluorophenyl, bromophenyl | [1][3] |
Core Application: Synthesis of Bioactive Heterocycles
The primary utility of this compound lies in its role as a precursor for constructing complex heterocyclic systems, which form the structural core of countless approved drugs.[3][4] The reactivity of the α-bromoketone moiety is the engine for these transformations, enabling the formation of five- and six-membered rings through reactions with various dinucleophiles.[4]
Synthesis of Thiazole Derivatives: A Gateway to Novel Therapeutics
One of the most powerful and direct applications of this reagent is in the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to yield a 2-amino-4-arylthiazole ring system.[1][5] This scaffold is of immense interest in drug discovery.
Causality Behind the Application: Thiazole derivatives synthesized from this compound have been investigated for a range of biological activities, demonstrating significant therapeutic potential. Key areas of exploration include:
-
Cystic Fibrosis Modulators: Certain aminoarylthiazole derivatives act as correctors of the chloride transport defect associated with the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][5]
-
Enzyme Inhibition: These compounds have shown potent inhibitory activity against enzymes like Glutathione S-transferase Omega 1 (GSTO1), a target being explored for cancer therapy.[1][5]
-
Antiparasitic Agents: Activity has been demonstrated against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness, highlighting a path toward new treatments for neglected tropical diseases.[1][5]
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Application Note: 2'-Bromo-2-(3-fluorophenyl)acetophenone as a Pivotal Intermediate for Novel Agrochemicals
Abstract
The synthesis of effective and specific agrochemicals is a cornerstone of modern agriculture. Within this field, halogenated organic compounds serve as exceptionally versatile building blocks. This document provides a detailed technical guide on the application of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a sophisticated α-bromoketone, as a key intermediate in the synthesis of next-generation fungicides, with a primary focus on the triazole class. We will explore its synthesis, downstream reactivity, and the critical roles of its halogen substituents in conferring biological activity. The protocols herein are designed for researchers in agrochemical discovery and development, providing not only procedural steps but also the underlying chemical principles to ensure robust and reproducible outcomes.
Introduction: The Strategic Importance of α-Haloketones in Synthesis
α-Haloketones are a class of organic compounds renowned for their high reactivity and utility as synthetic intermediates. The presence of a halogen atom alpha to a carbonyl group creates a potent electrophilic center, making the compound an excellent substrate for nucleophilic substitution reactions. This compound (CAS No: 898784-67-3) exemplifies this class, incorporating not only the reactive α-bromo moiety but also a strategically placed fluorine atom, a common feature in modern agrochemicals for enhancing metabolic stability and binding affinity. This molecule is particularly valuable for constructing complex heterocyclic systems, which form the backbone of many potent fungicides.[1]
Physicochemical & Structural Data
Accurate characterization of the starting intermediate is fundamental to any synthetic campaign. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 898784-67-3 | |
| Molecular Formula | C₁₄H₁₀BrFO | [2] |
| Molecular Weight | 293.14 g/mol | [2] |
| Appearance | Typically a yellow oil | [2] |
| Structure | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one | [2] |
Structural Rationale: The IUPAC name, 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one, clarifies the precise arrangement of the substituents, which is critical for understanding its reactivity and the structure of its derivatives.
Synthesis Protocol: this compound
The most direct method for preparing α-bromoketones is the selective bromination of the parent ketone at the α-carbon.[2][3]
Workflow for Synthesis and Purification
Sources
Application Note: 2'-Bromo-2-(3-fluorophenyl)acetophenone as a Versatile Precursor for High-Efficiency Phosphorescent Materials
Abstract
Third-generation organic light-emitting diodes (OLEDs) and advanced photoredox catalysis rely on phosphorescent materials capable of efficiently harvesting triplet excitons. The molecular design of the ligands used in organometallic phosphors is paramount to achieving desired photophysical properties such as high quantum yields and color purity. This guide details the strategic application of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a highly functionalized α-haloketone, as a key building block in the synthesis of sophisticated phosphorescent materials. We provide a mechanistic rationale for its utility, detailed protocols for the synthesis of heterocyclic ligands and their subsequent cyclometalation to form Iridium(III) complexes, and guidelines for characterization.
Introduction: The Strategic Advantage of this compound
Phosphorescent materials, particularly cyclometalated iridium(III) and platinum(II) complexes, are crucial for technologies that require efficient light emission.[1] Unlike fluorescent materials, which are limited to singlet excitons (~25% of the total), phosphorescent emitters can harvest triplet excitons (~75%), theoretically enabling 100% internal quantum efficiency.[1] The performance of these materials is dictated by the ligand sphere around the heavy metal center.
This compound is an exceptionally valuable precursor due to its distinct structural features:
-
α-Bromo Ketone Moiety: This is a classic electrophilic functional group, primed for reaction with a variety of nucleophiles to form heterocyclic systems. It is a cornerstone of powerful cyclization reactions like the Hantzsch thiazole synthesis.[2][3][4][5]
-
Fluorophenyl Group: The presence of a fluorine atom can significantly enhance the performance of the final phosphorescent emitter. It can increase electron affinity, modulate HOMO/LUMO energy levels for color tuning, and improve the volatility and thermal stability of the material.[1][6]
-
Bromophenyl Group: The bromine on the second phenyl ring can serve as a handle for further functionalization through cross-coupling reactions or can influence the electronic properties and steric hindrance of the resulting ligand.
This combination of reactive sites allows for the rational design of ligands that precisely control the photophysical properties of the final organometallic complex.[7]
Physicochemical Properties
A summary of the key properties of the precursor is provided below.
| Property | Value | Source |
| Chemical Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one | [8] |
| CAS Number | 898784-67-3 | [8] |
| Molecular Formula | C₁₄H₁₀BrFO | [8] |
| Molecular Weight | 293.13 g/mol | [8] |
| Appearance | Yellow Oil | [8] |
| Solubility | Good solubility in chlorinated solvents (chloroform, dichloromethane); moderate in alcohols (methanol, ethanol); limited in water. | [8] |
Synthetic Pathways & Mechanistic Rationale
The primary synthetic strategy involves a two-stage process: first, the synthesis of a custom cyclometalating ligand, followed by its reaction with an iridium source to form the phosphorescent complex.
Pathway A: Synthesis of a 2-Amino-4-phenylthiazole Ligand
A foundational application of α-haloketones is the Hantzsch thiazole synthesis, which provides a direct route to highly functionalized thiazole rings.[2][4][5]
Mechanism: The reaction begins with a nucleophilic attack (Sₙ2 reaction) from the sulfur atom of thiourea onto the electrophilic α-carbon bearing the bromine atom.[3][4] This is followed by an intramolecular condensation, where the nitrogen attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[3]
Workflow for Ligand Synthesis
Caption: Hantzsch thiazole synthesis workflow.
Pathway B: Synthesis of the Tris-Cyclometalated Iridium(III) Complex
The synthesized ligand can then be used to create a phosphorescent iridium complex. The typical procedure involves the reaction of the ligand with an iridium source, such as iridium(III) chloride hydrate (IrCl₃·3H₂O), in a high-boiling point solvent.[9][10]
Mechanism: The synthesis of such octahedral complexes often proceeds in two steps. First, the ligand reacts with the iridium salt to form a μ-dichloro-bridged dimer intermediate, [Ir(C^N)₂(μ-Cl)]₂.[10] This dimer is then cleaved by reacting it with an ancillary ligand (or in the case of homoleptic complexes, more of the same ligand) to yield the final mononuclear complex.[9][10] The process involves C-H bond activation and the formation of a stable Ir-C bond, which is characteristic of cyclometalation.
Workflow for Complex Formation
Caption: Synthesis of a heteroleptic Ir(III) complex.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a halogenated ketone and should be handled with care.
Protocol 4.1: Synthesis of a Model Ligand
(2-(3-fluorophenyl)-[11][12]thiazol-4-yl)(2-bromophenyl)methanone)
| Reagents & Materials | Amount | Molar Eq. |
| This compound | 2.93 g (10 mmol) | 1.0 |
| Thiourea | 0.91 g (12 mmol) | 1.2 |
| Ethanol (Absolute) | 50 mL | - |
| 5% Sodium Carbonate (aq) | 100 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10 mmol) and thiourea (12 mmol).[4]
-
Add 50 mL of absolute ethanol to the flask.
-
Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 100 mL of 5% aqueous sodium carbonate solution while stirring. A precipitate should form.[4]
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with deionized water (3 x 30 mL) and cold ethanol (2 x 15 mL) to remove unreacted starting materials and salts.
-
Dry the resulting solid under vacuum to yield the final ligand product.
Protocol 4.2: Synthesis of the Phosphorescent Iridium(III) Complex
| Reagents & Materials | Amount | Molar Eq. |
| Synthesized Ligand (from 4.1) | 2.2 mmol | 2.2 |
| Iridium(III) chloride trihydrate | 0.35 g (1.0 mmol) | 1.0 |
| 2-Ethoxyethanol | 20 mL | - |
| Deionized Water | 7 mL | - |
| Acetylacetone (acac) | 0.5 mL (5.0 mmol) | 5.0 |
| Sodium Carbonate (Na₂CO₃) | 1.0 g | - |
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), suspend the synthesized ligand (2.2 mmol) and iridium(III) chloride trihydrate (1.0 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (27 mL total).[9]
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Heat the mixture to reflux (approx. 120-130°C) and maintain for 18-24 hours. The solution color will change, indicating the formation of the intermediate dimer.
-
Cool the reaction to approximately 90°C. Add acetylacetone (5.0 mmol) and sodium carbonate (1.0 g).[9]
-
Reheat the mixture to reflux and maintain for another 12-16 hours.
-
Cool the reaction to room temperature and pour it into 200 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude product using column chromatography on silica gel, typically eluting with a gradient of hexane and dichloromethane or ethyl acetate.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure. Recrystallize from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the final complex as a crystalline solid.
Characterization and Expected Properties
Quality Control
The identity and purity of the synthesized ligand and final complex must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition.[11]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the target molecule.[11]
Photophysical Properties
The final Iridium(III) complex is expected to exhibit strong phosphorescence at room temperature. Key properties to measure include:
| Photophysical Parameter | Typical Measurement Technique | Expected Outcome |
| Absorption Spectrum | UV-Vis Spectroscopy | Intense ligand-centered (π-π*) transitions in the UV region and weaker metal-to-ligand charge transfer (MLCT) bands in the visible region. |
| Emission Spectrum | Photoluminescence Spectroscopy | A structured emission band in the visible spectrum (e.g., green to red, depending on the final ligand structure). |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | High PLQY is expected, potentially > 70%, indicating efficient emission.[13] |
| Phosphorescence Lifetime (τ) | Time-Resolved Photoluminescence | Lifetimes typically in the microsecond (µs) range, characteristic of triplet state emission.[7] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Provides information on the HOMO/LUMO energy levels, which are crucial for designing efficient OLED device structures. |
Conclusion
This compound serves as a powerful and versatile building block for constructing high-performance phosphorescent materials. Its inherent reactivity, coupled with the beneficial electronic properties imparted by its substituents, allows for the rational design of ligands that can be used to synthesize organometallic complexes with tailored photophysical characteristics. The protocols outlined here provide a robust framework for researchers to explore novel emitters for applications ranging from next-generation displays and lighting to advanced photocatalysis.
References
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Template Synthesis of Cyclometalated Macrocycle Iridium(III) Complexes Based on Photoinduced C–N Cross-Coupling Reactions In Situ. ACS Omega. Available at: [Link]
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Synthesis of tris-cyclometalated iridium(iii) complexes bearing N-heteroaryl ligands. Royal Society of Chemistry. Available at: [Link]
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Synthesis and photophysical characterization of phosphorescent platinum(II) bis-(trimethylsilyl)ethynyl-phenanthroline organometallic complexes with bis-arylethynyl derivatives. ResearchGate. Available at: [Link]
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Photophysical Properties of the Electron-Deficient Phosphorus Corroles Bearing meso-Fluorophenyl Substituents. ACS Publications. Available at: [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. Available at: [Link]
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EL performance of the multi-layer OLED devices incorporating fluorine-phosphole derivative as emissive layer. ResearchGate. Available at: [Link]
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Preparation of some Phosphorescent Compounds. PhysicsOpenLab. Available at: [Link]
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Synthesis of 2,5-Diarylpyrazines from 2'-Bromo-2-(3-fluorophenyl)acetophenone: An Application Note and Protocol
Introduction: The Significance of Pyrazines in Modern Drug Discovery
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are privileged scaffolds in medicinal chemistry. Their unique electronic properties and ability to participate in hydrogen bonding have made them integral components in a wide array of clinically significant drugs.[1] From the anti-tuberculosis agent pyrazinamide to modern targeted cancer therapies, the pyrazine core imparts desirable pharmacokinetic and pharmacodynamic properties. The synthesis of diversely substituted pyrazines is, therefore, a critical endeavor for researchers in drug development. This application note provides a detailed protocol for the synthesis of 2,5-diarylpyrazines, specifically utilizing 2'-Bromo-2-(3-fluorophenyl)acetophenone as a key starting material. The methodologies described herein are designed to be robust, reproducible, and adaptable for the synthesis of a library of pyrazine analogs for further investigation.
Chemical Theory and Mechanistic Insights: The Dimerization of α-Amino Ketones
The cornerstone of this synthetic strategy is the self-condensation of an α-amino ketone intermediate. This classical yet highly effective method involves the initial formation of an α-amino ketone from an α-haloketone, which then undergoes a spontaneous dimerization and subsequent oxidation to yield the aromatic pyrazine ring.[2][3]
The reaction commences with the nucleophilic substitution of the bromine atom in this compound by an amine source. This generates the corresponding α-amino ketone. Two molecules of this intermediate then react in a condensation reaction, forming a dihydropyrazine intermediate with the elimination of two water molecules.[2][3] The final and crucial step is the oxidation of this dihydropyrazine to the thermodynamically stable aromatic pyrazine. This oxidation can often be achieved by atmospheric oxygen, making it an environmentally benign process.[2]
Figure 1. Generalized reaction mechanism for the formation of 2,5-diarylpyrazines from α-haloketones.
Experimental Protocol: Synthesis of 2,5-bis(3-fluorophenyl)pyrazine
This protocol details the synthesis of a specific pyrazine derivative from this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | Starting material. |
| Hexamethylenetetramine (HMTA) | ≥99% | Commercially Available | Amine source. |
| Ethanol | 200 Proof, Anhydrous | Commercially Available | Reaction solvent. |
| Chloroform | ACS Grade | Commercially Available | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | Drying agent. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |
| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and hexamethylenetetramine (1.2 eq) in anhydrous ethanol (50 mL).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. To the resulting residue, add chloroform (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with chloroform (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[4][5]
-
Characterization: Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.[6]
Figure 2. Experimental workflow for the synthesis and purification of 2,5-bis(3-fluorophenyl)pyrazine.
Characterization Data
The structural elucidation of pyrazine derivatives heavily relies on spectroscopic techniques.[6]
-
¹H NMR: The proton NMR spectrum of a symmetrically substituted pyrazine like the target compound is expected to be relatively simple. The pyrazine ring protons typically appear as a singlet in the downfield region (δ 8.5-9.1 ppm) due to the electron-withdrawing nature of the nitrogen atoms.[6][7] The signals for the protons on the fluorophenyl substituents will exhibit characteristic splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the pyrazine ring carbons and the carbons of the fluorophenyl groups. The chemical shifts of the pyrazine carbons are influenced by the nitrogen atoms and the aryl substituents.[6]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized pyrazine.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction is heated to the boiling point of ethanol. |
| Low Yield | Inefficient extraction or purification. | Perform multiple extractions with fresh solvent.[4][5] Optimize the solvent system for column chromatography to ensure good separation. |
| Impure Product | Co-elution of byproducts during chromatography. | Use a shallower solvent gradient during column chromatography. Consider recrystallization as an alternative or additional purification step.[8] |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 2,5-diarylpyrazines from this compound. The described protocol, rooted in established chemical principles, offers a reliable method for accessing this important class of heterocyclic compounds. The detailed experimental procedure, coupled with insights into reaction mechanisms and characterization, is intended to empower researchers in their efforts to synthesize novel pyrazine derivatives for applications in drug discovery and materials science.
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]
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Bera, M., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Retrieved from [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
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IOP Conference Series: Materials Science and Engineering. (2020). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Selective synthesis of pyrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Retrieved from [Link]
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Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
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2'-Bromo-2-(3-fluorophenyl)acetophenone: A Versatile Building Block for Heterocyclic Compound Synthesis
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active molecules. Among the myriad of starting materials available to synthetic chemists, α-haloketones stand out for their dual electrophilic nature, making them powerful precursors for a variety of cyclization reactions.[1] This application note focuses on a particularly valuable building block: 2'-Bromo-2-(3-fluorophenyl)acetophenone .
With a molecular formula of C14H10BrFO and a molecular weight of approximately 293.14 g/mol , this compound is a halogenated acetophenone derivative.[2] The presence of both a bromine and a fluorine atom imparts unique reactivity and allows for the introduction of these halogens into the final heterocyclic scaffold, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[3][4] This guide will provide detailed protocols and mechanistic insights into the application of this compound in the synthesis of medicinally relevant thiazole and imidazole derivatives.
Physicochemical Properties
| Property | Value |
| CAS Number | 898784-67-3[2] |
| Molecular Formula | C14H10BrFO[2] |
| Molecular Weight | 293.13 g/mol [2] |
| Appearance | Typically a yellow oil or white to pale yellow crystalline solid[2] |
| IUPAC Name | 1-(2-bromophenyl)-2-(3-fluorophenyl)ethan-1-one[2] |
Core Reactivity: The Power of the α-Haloketone Moiety
The synthetic utility of this compound stems from the reactivity of the α-haloketone functional group. This moiety possesses two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[1] This dual reactivity allows for facile reactions with a wide range of nucleophiles, particularly those containing nitrogen, sulfur, and oxygen, leading to the formation of diverse heterocyclic systems.[5][6]
The general reactivity of α-haloketones is well-established and forms the basis for several named reactions in organic chemistry.[5] These reactions are often driven by the initial nucleophilic attack at the α-carbon, followed by an intramolecular cyclization onto the carbonyl group.
Application in Thiazole Synthesis: The Hantzsch Reaction
One of the most prominent applications of this compound is in the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis.[7][8] This reaction is a classic and highly efficient method for constructing the thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[7][8][9] Thiazole-containing compounds are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]
Mechanistic Overview
The Hantzsch thiazole synthesis proceeds through a well-defined pathway:
-
Nucleophilic Attack: The reaction initiates with an SN2 reaction where the sulfur atom of the thioamide (or thiourea) acts as a nucleophile, attacking the α-carbon of the this compound and displacing the bromide ion.[9][10]
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbonyl carbon.[8][9]
-
Dehydration: The final step is the dehydration of the cyclic intermediate to form the stable, aromatic thiazole ring.[9][10]
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- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Investigating 2'-Bromo-2-(3-fluorophenyl)acetophenone as a Novel Covalent Corrector for F508del-CFTR
Audience: Researchers, scientists, and drug development professionals in the field of cystic fibrosis.
Abstract: This document provides a comprehensive theoretical framework and detailed experimental protocols for the investigation of 2'-Bromo-2-(3-fluorophenyl)acetophenone as a potential covalent corrector of the F508del mutation in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. We hypothesize that the electrophilic α-bromoketone moiety of this compound can form a covalent bond with a key nucleophilic residue on the misfolded F508del-CFTR, thereby stabilizing its conformation, promoting its cellular trafficking, and restoring its function as a chloride ion channel. The following sections detail the proposed mechanism of action and provide robust, field-proven protocols for assessing this hypothesis using biochemical and electrophysiological methods.
Introduction: The Challenge of F508del-CFTR and a Novel Covalent Approach
Cystic Fibrosis (CF) is a life-threatening autosomal recessive disorder caused by mutations in the CFTR gene. The CFTR protein is a cAMP-regulated ion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] The most prevalent mutation, occurring in approximately 85% of patients, is the deletion of a single phenylalanine residue at position 508 (F508del).[2][3]
This mutation disrupts the proper folding of the CFTR protein, specifically within its first nucleotide-binding domain (NBD1).[4][5][6] The misfolded protein is recognized by the cell's quality control machinery in the endoplasmic reticulum (ER) and is targeted for premature degradation, preventing it from reaching the cell surface to perform its function.[2][4] Small molecules known as "correctors" aim to rescue the folding and trafficking of F508del-CFTR, representing a primary therapeutic strategy.[7][8]
This compound is an α-haloketone, a class of organic compounds known to be effective alkylating agents.[9][10][11] The carbon atom bonded to the bromine is highly electrophilic, making it susceptible to nucleophilic attack by amino acid side chains such as the thiol group of cysteine. We propose a novel therapeutic hypothesis: that this compound can act as a covalent corrector . By forming a stable, covalent bond with a strategically located residue on the F508del-CFTR protein, it may act as a molecular staple, stabilizing the protein's conformation and allowing it to bypass ER degradation.
Proposed Mechanism of Action: Covalent Rescue of F508del-CFTR Trafficking
The biogenesis of CFTR is a complex process marked by sequential glycosylation.[12][13] In the ER, the nascent polypeptide is core-glycosylated, resulting in an immature form known as "Band B" (~150 kDa) visible on a Western blot.[7][14] If properly folded, the protein traffics to the Golgi apparatus for further processing, where its glycans are modified to a complex, mature form known as "Band C" (~170 kDa).[15][16] Only the mature Band C form is trafficked to the plasma membrane where it can function as an ion channel.[16]
In F508del-CFTR, this process is halted; the protein is retained in the ER, and consequently, only Band B is observed.[4] Our hypothesis posits that this compound intervenes at this critical folding step.
Application 1: Biochemical Assessment of CFTR Correction by Western Blot
This assay provides direct biochemical evidence of a compound's ability to rescue the trafficking defect of F508del-CFTR. A successful corrector will increase the ratio of the mature, complex-glycosylated Band C to the immature, core-glycosylated Band B.[17][18]
Experimental Workflow
Protocol: F508del-CFTR Correction Assay
Materials:
-
Cell Culture Medium: MEM, 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin.
-
This compound (stock in DMSO).
-
Positive Control: VX-809 (Lumacaftor).
-
Vehicle Control: DMSO.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer with 5% β-mercaptoethanol.
-
Primary Antibody: Anti-CFTR mouse monoclonal (e.g., clone 596).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture: Seed CFBE41o- cells in 6-well plates and grow to ~80-90% confluency.
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10 µM).
-
Treat cells with the compound, positive control (e.g., 3 µM VX-809), or vehicle control (DMSO, 0.1% final concentration) for 24-48 hours at 37°C.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1 µg/µL) with RIPA buffer.
-
Mix 30 µg of protein with Laemmli sample buffer.
-
Incubate samples at 37°C for 15 minutes. Do not boil , as this causes CFTR to aggregate.
-
-
SDS-PAGE: Load samples onto a 6% Tris-glycine polyacrylamide gel and run until adequate separation is achieved.[17]
-
Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-CFTR antibody (1:1000 dilution) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence imager.
-
Analysis: Perform densitometry analysis to quantify the intensity of Band B and Band C. Calculate the correction efficiency as the ratio of Band C / (Band B + Band C).
Data Presentation
| Treatment | Concentration (µM) | Band B Intensity (a.u.) | Band C Intensity (a.u.) | Correction Efficiency (C/[B+C]) |
| Vehicle (DMSO) | 0.1% | 15,400 | 550 | 0.03 |
| VX-809 | 3 | 12,100 | 4,800 | 0.28 |
| Test Compound | 1 | 14,900 | 1,200 | 0.07 |
| Test Compound | 5 | 13,500 | 3,900 | 0.22 |
| Test Compound | 10 | 11,800 | 5,100 | 0.30 |
Application 2: Functional Assessment of CFTR Activity by Ussing Chamber Electrophysiology
The Ussing chamber assay is the gold-standard method for measuring epithelial ion transport.[20][21][22] It allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc) across a polarized monolayer of epithelial cells. This provides definitive functional validation that the biochemically rescued protein is active at the cell surface.
Experimental Workflow
Protocol: CFTR-Mediated Short-Circuit Current (Isc) Measurement
Materials:
-
Polarized CFBE41o- monolayers grown on permeable supports (e.g., Transwells®).
-
Ussing Chamber System.
-
Krebs-Ringer Bicarbonate solution.
-
Pharmacological Agents (stocks in DMSO):
-
Amiloride (ENaC inhibitor).
-
Forskolin (cAMP agonist, CFTR activator).
-
CFTRinh-172 (specific CFTR inhibitor).
-
-
Test Compound and Controls (as in Western blot protocol).
Procedure:
-
Cell Culture: Seed CFBE41o- cells onto permeable supports and culture for 7-14 days until a high transepithelial electrical resistance (TEER > 300 Ω·cm²) is achieved, indicating monolayer integrity.
-
Compound Treatment: Treat the polarized monolayers with the test compound or controls for 24-48 hours prior to the experiment.
-
Ussing Chamber Setup:
-
Pre-warm Krebs buffer to 37°C and bubble with 95% O₂ / 5% CO₂.
-
Mount the permeable support containing the cell monolayer into the Ussing chamber, separating the apical and basolateral compartments.
-
Add equal volumes of Krebs buffer to both compartments.
-
-
Isc Measurement:
-
Clamp the voltage across the epithelium to 0 mV and continuously record the short-circuit current (Isc).
-
Allow the baseline Isc to stabilize (typically 15-20 minutes).
-
Step A (ENaC Inhibition): Add Amiloride (10 µM) to the apical chamber to block sodium absorption. Wait for the current to stabilize at a new, lower baseline.
-
Step B (CFTR Activation): Add Forskolin (10 µM) to the apical chamber to activate CFTR-mediated chloride secretion. A significant increase in Isc indicates functional CFTR.
-
Step C (CFTR Inhibition): Add CFTRinh-172 (10 µM) to the apical chamber. A sharp decrease in Isc confirms that the current stimulated by forskolin was indeed CFTR-dependent.
-
-
Data Analysis: For each monolayer, calculate the change in current (ΔIsc) in response to Forskolin and CFTRinh-172. Compare the ΔIsc between vehicle-treated and compound-treated cells.
Data Presentation
| Treatment | Concentration (µM) | Forskolin-Stimulated ΔIsc (µA/cm²) | CFTRinh-172-Inhibited ΔIsc (µA/cm²) |
| Vehicle (DMSO) | 0.1% | 1.2 ± 0.3 | -0.9 ± 0.2 |
| VX-809 | 3 | 15.8 ± 1.5 | -14.5 ± 1.2 |
| Test Compound | 1 | 4.5 ± 0.6 | -4.1 ± 0.5 |
| Test Compound | 5 | 12.7 ± 1.1 | -11.9 ± 1.0 |
| Test Compound | 10 | 18.9 ± 2.1 | -17.5 ± 1.8 |
Conclusion and Future Directions
The protocols described herein provide a robust, self-validating framework for assessing the potential of this compound as a novel covalent corrector for F508del-CFTR. Positive results, indicated by a dose-dependent increase in the CFTR Band C form (Western blot) that correlates with a significant increase in CFTR-dependent chloride current (Ussing chamber), would provide strong evidence for this hypothesis. Such findings would warrant further investigation, including mass spectrometry to identify the specific covalent binding site, structure-activity relationship (SAR) studies to optimize efficacy, and evaluation in more advanced preclinical models such as primary human bronchial epithelial cells.
References
-
Merck Millipore. (n.d.). CFBE41o- Human CF Bronchial Epithelial Cell Line | SCC151. Retrieved from [Link][1]
-
Kreda, S. M., G-P., & Riordan, J. R. (2017). Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link][12]
-
Cystic Fibrosis Foundation. (n.d.). Cell Model Resources. Retrieved from [Link]
-
Cai, Z., et al. (2007). Towards an in vitro model of cystic fibrosis small airway epithelium: characterisation of the human bronchial epithelial cell line CFBE41o-. International Journal of Pharmaceutics. Retrieved from [Link][19]
-
Farinha, C. M., & Canato, S. (2017). From the endoplasmic reticulum to the plasma membrane: mechanisms of CFTR folding and trafficking. Cellular and Molecular Life Sciences. Retrieved from [Link][2]
-
Chang, X. B., et al. (2009). N-glycans are direct determinants of CFTR folding and stability in secretory and endocytic membrane traffic. The Journal of Cell Biology. Retrieved from [Link][15]
-
Amaral, M. D., & Farinha, C. M. (2021). Cell type-specific regulation of CFTR trafficking—on the verge of progress. International Journal of Molecular Sciences. Retrieved from [Link][13]
-
CFTR Antibody Distribution Program. (n.d.). Western Blot. Retrieved from [Link][17]
-
Gottschalk, L. B., et al. (2016). Creation and characterization of an airway epithelial cell line for stable expression of CFTR variants. Journal of Cystic Fibrosis. Retrieved from [Link][23]
-
Scanlin, T. F., & Glick, M. C. (2001). Glycosylation and the cystic fibrosis transmembrane conductance regulator. Respiratory Research. Retrieved from [Link][16]
-
Cystic Fibrosis News Today. (2021). CFTR Protein Dynamic, Changing Shapes in Ways Affecting CF Patients. Retrieved from [Link][24]
-
Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Retrieved from [Link][7]
-
Wang, C., & Li, C. (2014). Decoding F508del Misfolding in Cystic Fibrosis. Trends in Molecular Medicine. Retrieved from [Link][4]
-
Bartoszewski, R., et al. (2011). CFTR Expression Regulation by the Unfolded Protein Response. Methods in Molecular Biology. Retrieved from [Link][14]
-
ResearchGate. (2014). Decoding F508del Misfolding in Cystic Fibrosis. Retrieved from [Link][5]
-
Serohijos, A. W., et al. (2008). Diminished Self-Chaperoning Activity of the ΔF508 Mutant of CFTR Results in Protein Misfolding. PLOS Computational Biology. Retrieved from [Link][3]
-
Lukacs, G. L., & Verkman, A. S. (2012). CFTR: folding, misfolding and correcting the ΔF508 conformational defect. Trends in Molecular Medicine. Retrieved from [Link][6]
-
Verkman, A. S., & Galietta, L. J. V. (2009). Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators. The Journal of Biological Chemistry. Retrieved from [Link][8]
-
Dequeker, E., et al. (2009). Best practice guidelines for molecular genetic diagnosis of cystic fibrosis and CFTR-related disorders – updated European recommendations. European Journal of Human Genetics. Retrieved from [Link]
-
Veit, G., et al. (2020). Optimization of western blotting for the detection of proteins of different molecular weight. BioTechniques. Retrieved from [Link][18]
-
UNC School of Medicine. (n.d.). The CFTR Functional Analysis Core. Retrieved from [Link][21]
-
ResearchGate. (2021). Evaluation of CFTR function recovery induced by modulators in Ussing Chamber recordings. Retrieved from [Link]
-
Sigoillot, F., et al. (2012). Chemical structures of some CFTR correctors identified by HTS. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Pranke, I. M., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. Frontiers in Pharmacology. Retrieved from [Link][22]
-
Al-Aboudi, A., et al. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Heterocycles. Retrieved from [Link][11]
-
De Kimpe, N. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. Retrieved from [Link]
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- 4. Decoding F508del Misfolding in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2'-Bromo-2-(3-fluorophenyl)acetophenone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Suzuki-Miyaura cross-coupling reaction using 2'-Bromo-2-(3-fluorophenyl)acetophenone. This particular substrate, a deoxybenzoin derivative, is a valuable building block in medicinal chemistry for synthesizing complex molecular architectures. However, its structure presents a significant challenge due to the steric hindrance imposed by the ortho-bromo substituent adjacent to a bulky carbonyl group. This guide dissects the mechanistic nuances, explains the rationale behind the selection of specialized catalytic systems, and offers robust, step-by-step protocols designed to overcome these steric impediments. We will explore optimized reaction conditions, troubleshooting strategies for common side reactions, and data-driven recommendations to empower researchers in drug development and organic synthesis to confidently and efficiently utilize this versatile substrate.
Introduction: The Challenge of a Sterically Hindered Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable functional group tolerance and its efficiency in constructing C(sp²)-C(sp²) bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron species is instrumental in the synthesis of biaryls, a motif frequently found in pharmaceuticals and advanced materials.[3][4]
The substrate, this compound, offers a direct route to novel diaryl ketone structures. However, the bromine atom is located at the ortho-position on the phenyl ring, creating a sterically crowded environment. This steric bulk can severely impede key steps in the catalytic cycle, often leading to low or no yield with standard palladium catalysts like Pd(PPh₃)₄.[5] Successfully coupling this substrate requires a tailored approach, primarily focusing on the selection of a highly active catalyst system capable of overcoming significant steric barriers.[6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that alternates between the Pd(0) and Pd(II) oxidation states.[7] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for challenging substrates.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step, especially for sterically hindered aryl halides.[6][8]
-
Transmetalation: The organic group from the activated organoboron species (e.g., an arylboronic acid treated with a base) is transferred to the Pd(II) center, displacing the halide.[1] The base plays a crucial role in activating the boronic acid to facilitate this step.[9]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Development: Overcoming Steric Hindrance
The primary obstacle with this compound is steric hindrance. Standard catalyst systems often fail because the bulky substrate prevents the palladium center from efficiently accessing the C-Br bond for oxidative addition.[5] Therefore, the choice of ligand is paramount.
Causality Behind Ligand Choice: Bulky and electron-rich monodentate phosphine ligands are exceptionally effective for coupling hindered substrates.[5][6] These ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species. This less-crowded palladium center can more readily undergo oxidative addition with the sterically demanding aryl bromide.[6] Similarly, N-heterocyclic carbene (NHC) ligands are strong sigma-donors that form very stable and active catalysts capable of overcoming these challenges.[5]
Recommended General Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic Acid or Boronic Ester (1.5 equiv.)
-
Palladium Pre-catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 5:1 ratio)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
TLC plates, ethyl acetate, hexanes, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid (1.5 equiv.), the base (3.0 equiv.), and the palladium pre-catalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and perform a minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add the previously degassed solvent mixture (e.g., Dioxane/H₂O) via syringe. The final concentration of the aryl bromide should be approximately 0.1 M.
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.[5]
Optimization and Troubleshooting
For challenging couplings, systematic optimization of the reaction parameters is crucial. The following table outlines recommended starting points and alternatives based on literature for hindered substrates.[5][10]
| Catalyst System (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Expected Outcome & Notes |
| SPhos Pd G3 (2%) | K₃PO₄ (3) | Dioxane / H₂O (5:1) | 100-110 | Excellent. Highly reliable for sterically hindered substrates.[6] |
| Pd(OAc)₂ (2%) + XPhos (4%) | Cs₂CO₃ (2-3) | THF or Toluene | 80-100 | Good to Excellent. Another robust Buchwald system. |
| PEPPSI-IPr (2-3%) | K₂CO₃ (3) | t-Amyl Alcohol | 100 | Excellent. NHC-based catalysts are highly active and stable.[5] |
| Pd₂(dba)₃ (2%) + P(t-Bu)₃ (4%) | K₃PO₄ (3) | Dioxane / H₂O (5:1) | 100 | Good. Fu's ligand provides high activity for hindered systems.[9] |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2) | Toluene / H₂O (4:1) | 110 | Poor to No Reaction. Standard catalyst, likely to fail due to steric hindrance.[5] |
Common Troubleshooting Scenarios:
-
Problem: Low or no product yield.
-
Problem: Significant dehalogenation of the starting material is observed (formation of 2-phenylacetophenone derivative).
-
Cause: This side reaction, known as hydrodehalogenation, can occur when the catalytic cycle is slow.[5] It can be promoted by certain solvents or impurities.
-
Solution: Use a more active ligand to accelerate the productive coupling pathway. Ensure the boronic acid is of high quality, as impurities can facilitate decomposition pathways. Switching to a boronate ester (e.g., pinacol ester) can sometimes mitigate this issue.[2]
-
-
Problem: Homocoupling of the boronic acid complicates purification.
-
Cause: This side reaction forms a biaryl from two boronic acid molecules and is often promoted by the presence of oxygen or residual Pd(II) species at the start of the reaction.[8]
-
Solution: Rigorous degassing of the reaction mixture and solvents is critical. Using a pre-catalyst that cleanly generates the Pd(0) species in situ, like the Buchwald G3 pre-catalysts, can significantly reduce homocoupling.[6]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success hinges on recognizing and addressing the steric constraints of the substrate. By moving beyond standard conditions and employing advanced catalytic systems built upon bulky, electron-rich phosphine or NHC ligands, researchers can reliably access novel and complex diaryl ketone structures. The protocols and troubleshooting advice presented in this guide provide a validated framework for achieving high yields and purity, enabling the rapid advancement of synthetic campaigns in drug discovery and materials science.
References
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Universiti Kebangsaan Malaysia.
-
Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Xia, Y., Wang, J., et al. (2018). Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. Retrieved January 17, 2026, from [Link]
-
Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. Retrieved January 17, 2026, from [Link]
-
Suzuki–Miyaura Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
The Suzuki Reaction. (2014, February 6). Stanford University. Retrieved January 17, 2026, from [Link]
-
Acetophenone, 3-bromo-. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 17, 2026, from [Link]
-
Acetophenone, p-bromo-. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Suzuki reaction of p-bromo-acetophenone with phenylboronic acid catalysed by complex 13b, 14 or 15. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: Leveraging 2'-Bromo-2-(3-fluorophenyl)acetophenone for the Development of Novel Enzyme Inhibitors
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of 2'-Bromo-2-(3-fluorophenyl)acetophenone as a versatile starting material for the synthesis of potent enzyme inhibitors. This document elucidates the chemical rationale behind its application, focusing on its role as an α-haloketone, a privileged scaffold for generating heterocyclic compounds with significant biological activity. We present a detailed, field-proven protocol for the synthesis of a 2-aminothiazole derivative, a class of compounds known to exhibit inhibitory effects against various enzymes. Furthermore, a robust protocol for evaluating the inhibitory activity of the synthesized compound against a clinically relevant enzyme, Glutathione S-Transferase Omega 1 (GSTO1), is provided. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of α-Haloketones in Drug Discovery
α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group.[1][2] This structural arrangement confers a unique bifunctional reactivity, with two electrophilic sites: the α-carbon and the carbonyl carbon.[1] The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[2] This inherent reactivity makes α-haloketones powerful alkylating agents and highly valuable precursors for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.[2][3]
This compound belongs to this reactive class of molecules. Its structure, featuring a bromine atom alpha to the ketone and fluorine and bromine substitutions on the phenyl rings, presents multiple opportunities for chemical modification and interaction with biological targets.[4] The presence of halogen atoms can also enhance binding affinity and modulate the pharmacokinetic properties of the final compound.
Derivatives of this compound have been specifically investigated for their potential as inhibitors of Glutathione S-transferase Omega 1 (GSTO1), an enzyme implicated in detoxification processes and cancer, and as antiparasitic agents.[4] This highlights the potential of this starting material in generating novel therapeutic candidates.
Mechanism of Action: Irreversible Inhibition
The α-haloketone moiety is a classic electrophilic "warhead" for designing irreversible enzyme inhibitors.[5] These inhibitors typically first form a reversible, non-covalent complex with the enzyme's active site.[6] Subsequently, a nucleophilic amino acid residue within the active site, often a cysteine or histidine, attacks the electrophilic α-carbon, displacing the bromide ion and forming a stable covalent bond.[5][7] This process leads to the irreversible inactivation of the enzyme.
Synthesis of a Model Inhibitor: 2-amino-4-(2-bromo-3-fluorophenyl)thiazole
A cornerstone of heterocyclic synthesis utilizing α-haloketones is the Hantzsch Thiazole Synthesis.[8][9] This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[8] In this protocol, we utilize thiourea as the thioamide component to react with this compound, yielding a 2-aminothiazole derivative. 2-aminothiazoles are a prominent class of compounds with a broad spectrum of pharmacological activities, including anticancer properties.[10]
Protocol 2.1: Synthesis of 2-amino-4-(2-bromo-3-fluorophenyl)thiazole
This protocol is adapted from established methods for the synthesis of 2-aminothiazoles.[4][11][12]
Materials:
-
This compound (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
-
Round-bottom flask (25 mL) with reflux condenser
-
Stir bar and magnetic stir plate with heating
-
Buchner funnel and filter flask
-
TLC plates (silica gel)
-
Mobile phase for TLC: 50% ethyl acetate / 50% hexane
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol).
-
Rationale: A slight excess of thiourea is used to ensure the complete consumption of the limiting reagent, the α-bromoketone.
-
-
Solvent Addition: Add 5 mL of ethanol and a magnetic stir bar to the flask.
-
Rationale: Ethanol serves as a suitable solvent that dissolves the reactants and facilitates the reaction under reflux conditions.
-
-
Reflux: Heat the mixture to reflux (approximately 78°C) with constant stirring.[11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, preventing unnecessary heating that could lead to side products.
-
-
Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and stir.[4]
-
Rationale: The basic sodium carbonate solution neutralizes any HBr formed during the reaction and helps to precipitate the thiazole product, which is poorly soluble in water.
-
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with deionized water to remove any remaining salts and impurities.
-
Drying: Air-dry the solid product on a watch glass.
-
Purification (if necessary): The crude product is often pure enough for characterization. If further purification is required, recrystallization from ethanol can be performed.
Protocol 2.2: Characterization of the Synthesized Inhibitor
The structure and purity of the synthesized 2-amino-4-(2-bromo-3-fluorophenyl)thiazole should be confirmed using standard analytical techniques.[2][13][14]
Table 1: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Signals corresponding to the protons and carbons of the thiazole ring and the substituted phenyl ring. The number of signals, their chemical shifts, and splitting patterns will confirm the proposed structure.[14] |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₅H₉BrFN₃S). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observable.[2] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H stretching of the amino group, C=N of the thiazole ring, and C-Br and C-F bonds.[2] |
| Melting Point | Assessment of purity. | A sharp and defined melting point range indicates a high degree of purity.[4] |
Evaluation of Enzyme Inhibitory Activity: Glutathione S-Transferase Omega 1 (GSTO1)
GSTO1 is a relevant target for inhibitors derived from this compound.[4] The following protocol describes a colorimetric assay to determine the inhibitory potential of the synthesized compound against GSTO1. The assay is based on the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), a reaction catalyzed by GST enzymes, which results in an increase in absorbance at 340 nm.
Protocol 3.1: In Vitro GSTO1 Inhibition Assay
Materials:
-
Purified human recombinant GSTO1 enzyme
-
Assay Buffer: 100 mM potassium phosphate, pH 6.5
-
L-Glutathione reduced (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Synthesized inhibitor compound
-
DMSO (Dimethyl sulfoxide)
-
UV-transparent 96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized inhibitor in DMSO. Create a series of dilutions at various concentrations.
-
Prepare a 100 mM stock solution of GSH in assay buffer.
-
Prepare a 100 mM stock solution of CDNB in ethanol.
-
Dilute the GSTO1 enzyme to the desired working concentration in assay buffer.
-
-
Assay Plate Setup:
-
To the appropriate wells of a 96-well plate, add the assay buffer.
-
Add 2 µL of the inhibitor dilutions to the test wells.
-
Add 2 µL of DMSO to the negative control (100% activity) wells.
-
Add the GSTO1 enzyme solution to all wells except for the blank.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.
-
Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated. For irreversible inhibitors, a longer pre-incubation time may be necessary to allow for covalent modification.[7]
-
-
Reaction Initiation: Initiate the reaction by adding GSH and CDNB to all wells to final concentrations of 1 mM each.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes.
Protocol 3.2: Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 3.3: Investigating the Mechanism of Inhibition (Time-Dependency)
To confirm if the inhibition is irreversible, a time-dependent inhibition assay can be performed.
-
Pre-incubate the enzyme with the inhibitor for varying lengths of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction with the substrate.
-
If the inhibitor is irreversible, the degree of inhibition will increase with the length of the pre-incubation period.
-
The inactivation rate constant (kinact) can be determined by plotting the natural log of the remaining enzyme activity against the pre-incubation time.[6][7]
Conclusion
This compound is a highly valuable and reactive starting material for the development of novel enzyme inhibitors. Its α-haloketone structure allows for the straightforward synthesis of heterocyclic scaffolds, such as 2-aminothiazoles, which are known to possess significant biological activity. The protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of potential inhibitors targeting enzymes like GSTO1. By understanding the underlying chemical principles and employing these detailed methodologies, researchers can effectively leverage this compound in their drug discovery and development programs.
References
-
MDPI. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
The Journal of Chemical Sciences. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link]
-
YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
PMC - NIH. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from [Link]
-
PMC - NIH. (2019). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
PubMed. (2021). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Retrieved from [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
-
Universal Print. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
PMC - NIH. (1995). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. Retrieved from [Link]
-
PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases. Retrieved from [Link]
-
PMC - NIH. (2020). Synthesis of Fluorinated Hydrazinylthiazole Derivatives. Retrieved from [Link]
-
Organic Communications. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES. Retrieved from [Link]
-
PMC - NIH. (2020). Inhibition of glutathione S-transferase omega 1-catalyzed protein deglutathionylation suppresses adipocyte differentiation. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives. Retrieved from [Link]
-
IJPRS. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. Retrieved from [Link]
-
NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Microbe Notes. (2023). Enzyme Inhibitors. Retrieved from [Link]
-
MDPI. (2024). Regulation of Glutathione S-Transferase Omega 1 Mediated by Cysteine Residues Sensing the Redox Environment. Retrieved from [Link]
-
ResearchGate. (2019). An HPLC-based assay of glutathione transferase omega 1. Retrieved from [Link]
-
G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2'-Bromo-2-(3-fluorophenyl)acetophenone
Welcome to the technical support center for the synthesis of 2'-Bromo-2-(3-fluorophenyl)acetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield, or the reaction doesn't seem to be proceeding. What are the likely causes and how can I fix this?
A: Low or no yield in the synthesis of this compound, which is typically achieved through the α-bromination of 3'-fluoroacetophenone, can stem from several factors related to reagents, reaction conditions, and the underlying reaction mechanism.
Causality and Solutions:
-
Ineffective Enolization (Acid-Catalyzed Bromination): The α-bromination of a ketone proceeds through an enol or enolate intermediate. In acidic conditions, the ketone is protonated, which facilitates tautomerization to the enol form, the active nucleophile in this reaction.[1] If the acid catalyst is weak, absent, or degraded, enol formation will be slow or negligible, halting the reaction.
-
Solution: Ensure your acid catalyst (e.g., acetic acid, HBr) is of appropriate purity and concentration. Acetic acid can be used as a solvent to drive the enolization equilibrium.[2]
-
-
Reagent Purity and Stoichiometry:
-
Starting Material: Impurities in the 3'-fluoroacetophenone can interfere with the reaction.
-
Brominating Agent: The purity of the brominating agent (e.g., Br₂, NBS, Oxone/NH₄Br) is critical. For instance, liquid bromine can contain dissolved impurities. N-Bromosuccinimide (NBS) can degrade over time.
-
Stoichiometry: An incorrect molar ratio of the brominating agent to the ketone will result in incomplete conversion. A slight excess of the brominating agent is sometimes used, but a large excess can lead to side reactions.[2]
-
Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. Use fresh, high-purity brominating agents. Carefully calculate and measure the molar equivalents of all reagents.
-
-
Suboptimal Reaction Temperature:
-
The bromination of acetophenones can be performed at room temperature or with gentle heating.[3] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions, such as aromatic bromination or the formation of poly-brominated species.
-
Solution: Monitor the reaction temperature closely. If running the reaction at room temperature shows slow progress (monitored by TLC), consider gently heating the mixture to reflux.[3]
-
-
Inadequate Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reagents can form, leading to inefficient reaction and potential side product formation.
-
Solution: Ensure vigorous and consistent stirring throughout the reaction.
-
Issue 2: Formation of Multiple Products and Impurities
Q: My final product is impure, with multiple spots on the TLC plate. What are these byproducts and how can I avoid them?
A: The formation of multiple products is a common issue, often due to the reactivity of the starting materials and intermediates.
Common Impurities and Prevention Strategies:
| Impurity Type | Formation Mechanism | Prevention Strategy |
| Di-brominated Product | The initial product, an α-bromo ketone, can undergo further bromination, especially under basic conditions or with excess brominating agent.[4] | Use a slight excess (1.0-1.1 equivalents) of the brominating agent. Monitor the reaction closely with TLC and stop it once the starting material is consumed. Acidic conditions generally favor mono-bromination.[1][4] |
| Aromatic Ring Bromination | The fluorophenyl ring is activated towards electrophilic substitution, and harsh conditions or certain catalysts can lead to bromination on the aromatic ring. | Employ milder brominating agents like N-bromosuccinimide (NBS) or an Oxone/NH₄Br system.[3][5] Avoid strong Lewis acids if not necessary for the chosen synthetic route. |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, low temperature, or incorrect stoichiometry. | Increase reaction time, consider gentle heating, and ensure the correct molar ratio of reagents. Monitor the reaction progress via TLC.[3] |
| Polymeric Materials | Side reactions, especially at higher temperatures, can lead to the formation of polymeric tars. | Maintain a controlled reaction temperature. Ensure efficient quenching of the reaction. |
Purification: If impurities are present, the crude product can be purified by silica gel column chromatography or recrystallization.[3][6][7]
Issue 3: Reaction Stalls or is Sluggish
Q: The reaction starts but then seems to stop before all the starting material is consumed. What's happening?
A: A stalling reaction can be frustrating. The cause often lies in the deactivation of reagents or a shift in reaction equilibrium.
Potential Causes and Corrective Actions:
-
Catalyst Deactivation: If using an acid catalyst, it may be neutralized by basic impurities in the reagents or solvent.
-
Brominating Agent Degradation: Some brominating agents can be sensitive to moisture or light. For example, a solution of bromine in a solvent may degrade over time.
-
Product Inhibition: In some cases, the product formed can inhibit the catalytic cycle.
-
Generation of Inhibitory Byproducts: The formation of HBr as a byproduct in reactions using Br₂ can, in some systems, inhibit the reaction if not managed.[2]
Solutions:
-
Ensure all glassware is dry and, if necessary, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use fresh, high-quality reagents and solvents.
-
If using Br₂, passing a stream of dry gas (like N₂ or CO₂) through the reaction mixture can help remove the HBr formed.[7]
Frequently Asked Questions (FAQs)
This section covers broader questions about the synthesis of this compound.
Q1: What is the most common and reliable method for synthesizing this compound?
A: The most straightforward and widely reported method is the direct α-bromination of 3'-fluoroacetophenone. A reliable protocol involves using Oxone® and ammonium bromide (NH₄Br) in methanol.[3] This method is often preferred for its mild conditions and operational simplicity.
Reaction Scheme:
This reaction is typically monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with aqueous sodium thiosulfate and the product is extracted with an organic solvent like ethyl acetate. Purification is then carried out by silica gel column chromatography.[3]
Q2: Are there alternative synthetic routes I should consider?
A: Yes, while direct bromination of the ketone is common, other methods exist:
-
Friedel-Crafts Acylation: This involves the reaction of 1-bromo-3-fluorobenzene with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9] However, this can be complicated by the directing effects of the substituents on the aromatic ring and potential side reactions. The fluorine atom is an ortho-, para- director, while the bromine is also an ortho-, para- director, potentially leading to a mixture of isomers.
-
Use of Different Brominating Agents: A variety of brominating agents can be used for the α-bromination of ketones, each with its own advantages and disadvantages.[2][5]
-
N-Bromosuccinimide (NBS): Often used for allylic and benzylic brominations, NBS can also be used for the α-bromination of ketones, typically with a radical initiator or acid catalyst. It is a solid and easier to handle than liquid bromine.
-
Pyridinium Tribromide: A solid, stable, and easy-to-handle source of bromine that can provide a controlled release of Br₂.[10]
-
Q3: How do I properly monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[3]
TLC Procedure:
-
Prepare your TLC plate: Use a silica gel plate.
-
Choose a solvent system: A mixture of ethyl acetate and hexane is a good starting point. The optimal ratio will depend on the polarity of the compounds, but a 1:4 or 1:9 ratio of ethyl acetate to hexane is often suitable.
-
Spot the plate: Apply a small spot of your starting material (3'-fluoroacetophenone), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.
-
Develop the plate: Place the plate in a chamber containing the chosen solvent system.
-
Visualize: Use a UV lamp to visualize the spots. The starting material and product should have different Rf values. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q4: What are the key safety precautions I should take during this synthesis?
A: Safety is paramount in any chemical synthesis. For this particular reaction, pay close attention to the following:
-
Handling Brominating Agents: Bromine (Br₂) is highly corrosive, toxic, and volatile. N-Bromosuccinimide (NBS) is a lachrymator (causes tearing). Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: The reaction quench with sodium thiosulfate is important for neutralizing any excess brominating agent. This should be done carefully, as the reaction can be exothermic.
-
Solvent Handling: Organic solvents like methanol and ethyl acetate are flammable. Keep them away from ignition sources.
Q5: What are the expected spectroscopic data for this compound?
A: Characterization of the final product is crucial to confirm its identity and purity. While the exact shifts can vary slightly depending on the solvent, here is what you would generally expect:
-
¹H NMR (in CDCl₃):
-
¹³C NMR (in CDCl₃):
Experimental Workflow and Diagrams
Workflow for α-Bromination of 3'-Fluoroacetophenone
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in the synthesis.
Caption: Logic diagram for troubleshooting synthesis issues.
References
-
PrepChem. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Retrieved from [Link]
- Google Patents. (2011). Process for synthesizing alpha-bromoacetophenone compound. (CN101462935A).
-
PrepChem. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]
- Google Patents. (n.d.). A kind of method of synthesizing alpha-bromoacetophenone. (CN1733677A).
- Google Patents. (n.d.). Method for acylating fluorobenzene. (CN101462931A).
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Van der Eycken, J., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4247. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Nieuwland, P. J., et al. (2010). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Organic Process Research & Development, 14(5), 1133-1139. Retrieved from [Link]
- Google Patents. (2015). METHOD FOR PRODUCING α-BROMOACETOPHENONE COMPOUND. (WO2015174214A1).
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (2011). A kind of synthetic method of α-bromoacetophenone compound. (CN101462935B).
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]
-
Maruoka, K., et al. (2020). Development of Ketone-Based Brominating Agents (KBA) for the Practical Asymmetric α-Bromination of Aldehydes Catalyzed by Tritylpyrrolidine. ACS Catalysis, 10(11), 6334-6339. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Video]. YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(10), 6965-6970. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. [Video]. YouTube. Retrieved from [Link]
-
International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone. Journal of Molecular Structure, 1300, 137235. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
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- 6. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Purification of 2'-Bromo-2-(3-fluorophenyl)acetophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of 2'-Bromo-2-(3-fluorophenyl)acetophenone (CAS 898784-67-3). This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important synthetic intermediate. As a key building block for various heterocyclic compounds in medicinal chemistry, achieving high purity is paramount for successful downstream applications.[1][2]
This guide moves beyond simple protocols to explain the scientific reasoning behind each step, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your purification strategy.
Q1: What are the typical impurities I should expect in my crude reaction mixture?
The synthesis of this compound typically involves the α-bromination of 2-(3-fluorophenyl)acetophenone.[1] Consequently, the primary impurities are predictable products of this reaction type.
| Impurity | Structure | Typical TLC Rf Value (vs. Product) | Reason for Presence | Removal Strategy |
| Starting Material | 2-(3-fluorophenyl)acetophenone | Higher Rf (Less Polar) | Incomplete reaction. | Column Chromatography |
| Dibrominated Product | 2,2-Dibromo-1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone (or other isomers) | Lower Rf (More Polar) | Over-bromination. This can be a significant issue complicating purification.[3] | Column Chromatography |
| Residual Acid | HBr (or other acid catalyst) | Baseline/Streaking | Byproduct of the bromination reaction. | Aqueous Workup (e.g., NaHCO3 wash) |
| Polymeric Byproducts | High Molecular Weight Species | Baseline | Decomposition or side-reactions, often leading to coloration. | Charcoal Treatment, Chromatography |
Q2: How do I decide between column chromatography and recrystallization for purification?
The choice of the primary purification technique depends on the physical state and the purity of your crude material. A logical workflow can guide this decision.
Caption: Purification method selection workflow.
-
When to Choose Column Chromatography : This is the most robust method and is necessary when the crude product is an oil or when multiple impurities are present, especially those with similar polarity to the product.[1] It offers the best chance of separating the starting material, product, and dibrominated species.
-
When to Choose Recrystallization : If your crude product is a solid and appears relatively clean by TLC or NMR (e.g., >90% pure), recrystallization is a faster and more scalable option. It is particularly effective at removing small amounts of impurities with different solubility profiles.[4][5][6]
Q3: What are the essential safety precautions for handling α-bromo ketones?
Expertise Insight: α-Bromoacetophenones are potent lachrymators (tear-inducing agents) and skin irritants. Exposure to even small amounts of vapor can cause significant discomfort.
-
Engineering Controls : Always handle the compound, both crude and purified, in a certified chemical fume hood with good airflow.
-
Personal Protective Equipment (PPE) : Wear nitrile gloves (consider double-gloving), a lab coat, and chemical splash goggles at all times.
-
Waste Disposal : All contaminated materials (pipettes, silica gel, filter paper) should be quenched with a solution like aqueous sodium bicarbonate before being disposed of as hazardous waste.
Part 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography on silica gel is the standard method for purifying this compound from complex mixtures.[1]
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis : Develop a solvent system that gives good separation between the starting material, product, and byproducts. The target product Rf should be ~0.25-0.35. A common mobile phase is a gradient of ethyl acetate in hexane.[1]
-
Column Packing : Pack a glass column with silica gel using the "slurry method" with your initial, least polar solvent (e.g., 5% Ethyl Acetate in Hexane). Ensure even packing to avoid channeling.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution : Begin elution with the low-polarity solvent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar components.
-
Isolation : Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Common Chromatography Issues
Sources
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- 2. ossila.com [ossila.com]
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- 4. prepchem.com [prepchem.com]
- 5. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving the Yield of α-Bromo Ketone Synthesis
Focus Molecule: 2-Bromo-1-(3-fluorophenyl)ethan-1-one Reaction: Electrophilic α-Bromination of 3'-Fluoroacetophenone
Introduction: Navigating the Synthesis of α-Bromoacetophenones
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(3-fluorophenyl)ethan-1-one. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the reaction mechanism and the critical parameters that govern its success. α-Bromo ketones are pivotal intermediates in drug development and fine chemical synthesis, valued for their dual electrophilic sites which allow for versatile molecular scaffolding.[1]
This guide specifically addresses the electrophilic α-bromination of 3'-fluoroacetophenone. This reaction, while fundamental, is frequently plagued by issues such as low yield, incomplete conversion, and the formation of challenging-to-remove byproducts. By understanding the causality behind each experimental step, you can effectively troubleshoot these issues and optimize your synthesis for high yield and purity.
Section 1: Reaction Fundamentals & Mechanism
The acid-catalyzed α-bromination of a ketone proceeds via an enol intermediate. The reaction rate is dependent on the formation of this enol, which is typically the rate-determining step.[1][2] Understanding this mechanism is crucial for troubleshooting, as many common problems originate from issues with enol formation or its subsequent reaction.
The Three-Step Mechanism:
-
Acid-Catalyzed Enolization: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr, Acetic Acid). This enhances the acidity of the α-protons. A weak base (like the solvent or another ketone molecule) then deprotonates the α-carbon to form the nucleophilic enol intermediate.[3]
-
Nucleophilic Attack: The electron-rich C=C bond of the enol attacks the electrophilic bromine source (e.g., Br₂ or NBS).[4]
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the C=O bond and yielding the final α-bromo ketone product.
Caption: Figure 1: Acid-Catalyzed α-Bromination Mechanism.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Conversion of Starting Material
Question: My TLC and NMR analysis show a significant amount of unreacted 3'-fluoroacetophenone, even after the recommended reaction time. What are the likely causes?
Answer: This is a classic issue often traced back to the rate-determining enolization step.
-
Cause A: Inadequate Acid Catalysis. The enolization is acid-catalyzed.[1] Insufficient catalyst (e.g., acetic acid, HBr, PTSA) will result in slow or incomplete enol formation, stalling the reaction.
-
Solution: Ensure your acid catalyst is pure and added in the correct stoichiometric amount. If using a solvent like acetic acid, ensure it is glacial (water-free), as water can interfere with the catalyst.
-
-
Cause B: Low Reaction Temperature. While temperature control is key to prevent side reactions, excessively low temperatures can significantly slow the rate of enolization, especially with less reactive substrates.
-
Solution: If conversion is low at a given temperature (e.g., 0-5 °C), consider allowing the reaction to slowly warm to room temperature and monitor progress closely via TLC. For more robust systems, gentle heating might be required, as some protocols suggest temperatures up to 90 °C depending on the brominating agent.[5]
-
-
Cause C: Impure Brominating Agent. An old or improperly stored brominating agent, such as N-Bromosuccinimide (NBS), may have degraded, reducing its effective concentration.
-
Solution: Use a freshly opened bottle of the brominating agent or recrystallize older batches of NBS from water.
-
Problem 2: Significant Byproduct Formation (Low Selectivity)
Question: My analysis shows multiple products. What are these byproducts and how can I prevent them?
Answer: The primary culprits are typically dibromination and competitive aromatic bromination.
-
Byproduct A: α,α-Dibromination. The initial α-bromo ketone product can itself enolize and react with a second equivalent of bromine. While the electron-withdrawing bromine atom deactivates the product's enol, making it less nucleophilic, this side reaction can still occur, especially if excess brominating agent is used or if local concentrations become too high.[6]
-
Solution 1 (Stoichiometry Control): Use no more than 1.0 to 1.05 equivalents of the brominating agent.
-
Solution 2 (Controlled Addition): Add the brominating agent slowly and with vigorous stirring to avoid localized areas of high concentration. Adding it as a solution in the reaction solvent is highly recommended.[7]
-
-
Byproduct B: Aromatic Bromination. The 3-fluorophenyl ring can undergo electrophilic aromatic substitution. While the fluoro and acetyl groups are deactivating, forcing conditions (high temperature, excess bromine) can lead to bromination on the aromatic ring.[8]
Problem 3: Difficulty with Product Purification
Question: My crude product is a dark, sticky oil that is difficult to purify by recrystallization. How can I get a clean, solid product?
Answer: The presence of impurities often prevents crystallization. A thorough work-up followed by column chromatography is the most reliable solution.
-
Step 1: Quench Excess Bromine. After the reaction is complete (as determined by TLC), quench any unreacted bromine by adding a saturated solution of sodium bisulfite or sodium thiosulfate until the characteristic orange/brown color disappears.[7]
-
Step 2: Aqueous Work-up. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[7][9]
-
Step 3: Column Chromatography. If impurities persist, purify the crude material using silica gel column chromatography. Given that the starting material and product are often lipophilic, a non-polar eluent system like Hexane/Ethyl Acetate (e.g., 95:5) is a good starting point.[10]
-
Step 4: Recrystallization. Once a purer fraction is obtained from chromatography, recrystallization from a suitable solvent (like n-hexane) can be attempted to yield the final crystalline product.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best: Br₂, NBS, or another? A1: The choice depends on a balance of reactivity, safety, and selectivity.
| Reagent | Pros | Cons |
| Bromine (Br₂)[2] | Inexpensive, highly reactive. | Highly corrosive, toxic, and volatile. Can be less selective, leading to byproducts. |
| N-Bromosuccinimide (NBS)[11] | Solid, easier and safer to handle. Often provides higher selectivity for mono-bromination. | More expensive than Br₂. |
| Copper(II) Bromide[12] | A solid reagent that can provide good yields. | Requires heating (e.g., 60 °C), and removal of copper salts can complicate work-up. |
| Pyridine Hydrobromide Perbromide[5] | Solid, stable, and delivers bromine in a controlled manner. | Can require higher temperatures. |
For most lab-scale applications, NBS is recommended as it offers the best combination of safety, ease of handling, and selectivity.
Q2: How do I choose the right solvent? A2: The solvent plays a critical role.
-
Acetic Acid: Often used as both the solvent and the acid catalyst. It effectively promotes enolization.[2]
-
Methanol: Can be effective, especially with an acid co-catalyst like HCl.[13] Some protocols report high yields in methanol.[14]
-
Dichloromethane (DCM): A common aprotic solvent used, particularly with NBS and a separate acid catalyst like p-toluenesulfonic acid (PTSA).[10]
Q3: What are the critical safety precautions? A3: α-bromo ketones are potent lachrymators (tear-inducing agents) and are corrosive. Bromine (Br₂) is extremely toxic and causes severe chemical burns.
-
Always conduct the reaction and handle the product in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Have quenching agents (sodium bisulfite or thiosulfate) readily available to neutralize any spills.
Section 4: Optimized Experimental Protocol
This protocol utilizes NBS for improved safety and selectivity.
Caption: Figure 2: Experimental Synthesis Workflow.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3'-fluoroacetophenone (1.0 eq) in dichloromethane (DCM). Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.1 eq). Cool the flask to 0 °C in an ice bath.
-
Bromination: In a separate flask, dissolve N-bromosuccinimide (NBS, 1.05 eq) in a minimal amount of DCM. Add this solution to the reaction mixture dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexane:Ethyl Acetate eluent). If the reaction is sluggish, allow it to warm to room temperature and continue stirring.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel. Quench by washing with a saturated aqueous solution of sodium thiosulfate. Wash sequentially with saturated aqueous sodium bicarbonate and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Characterization: The pure product should be a white to yellow solid or a yellow liquid.[15][16] Confirm the structure using NMR spectroscopy.
Section 5: Data & Characterization
Expected Characterization Data:
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| 2-Bromo-1-(3-fluorophenyl)ethanone [15] | 7.79-7.66 (m, 2H), 7.52-7.46 (m, 1H), 7.35-7.29 (m, 1H), 4.42 (s, 2H) | 190.1, 162.8 (d), 135.9 (d), 130.5 (d), 124.7 (d), 121.0 (d), 115.7 (d), 30.4 |
Note: (d) indicates a doublet resulting from C-F coupling.
References
-
Alpha Bromination of a Ketone 002. (2014). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Available at: [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Quora. (2020). What is bromination acetophenone?. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. Available at: [Link]
-
Course Hero. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Available at: [Link]
-
ResearchGate. (2018). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Available at: [Link]
-
University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Available at: [Link]
-
Studylib. (n.d.). Friedel-Crafts Acetylation of Bromobenzene Lab Report. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols. Available at: [Link]
-
Zenodo. (1998). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]
-
Scribd. (n.d.). 86) 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE :- ROS-. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]
- Google Patents. (2011). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Available at: [Link]
-
Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Available at: [Link]
-
PubMed. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Available at: [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Available at: [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Available at: [Link]
-
ChemHelp ASAP. (2020). alpha-halogenation of ketones. Available at: [Link]
-
ScienceDirect. (2016). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Available at: [Link]
-
Western Oregon University. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Chemguide. (n.d.). friedel-crafts acylation of benzene. Available at: [Link]
-
SID. (2014). Efficient α-Bromination of Acetophenone with NBS in Presence of P-toluensulfonic Acid Immobilized on MontmorilloniteK10. Available at: [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available at: [Link]
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Technical Support Center: Challenges in the Bromination of 2-(3-fluorophenyl)acetophenone
Welcome to the Technical Support Center for the bromination of 2-(3-fluorophenyl)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of α-bromo-2-(3-fluorophenyl)acetophenone, a key intermediate in various synthetic pathways. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and selective bromination.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent obstacles encountered during the α-bromination of 2-(3-fluorophenyl)acetophenone, providing insights into their causes and offering practical solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Conversion/No Reaction | Deactivated System: The 3-fluoro substituent is moderately electron-withdrawing, which can decrease the rate of acid-catalyzed enolization, the rate-determining step of the reaction.[1][2] Insufficient acid catalysis will further hinder this process. | Optimize Acid Catalyst: Ensure a suitable acid catalyst (e.g., HBr, acetic acid) is used in an appropriate concentration to facilitate enol formation.[3][4] Consider extending the reaction time or slightly increasing the temperature, while monitoring for side products. |
| Over-bromination (Formation of Di-bromo Product) | Excess Brominating Agent: Using more than one equivalent of the brominating agent is a primary cause of di-bromination.[1] Reaction Conditions: Elevated temperatures or prolonged reaction times can also promote a second bromination.[1] | Stoichiometric Control: Carefully control the stoichiometry, using a 1:1 or slightly less than 1:1 molar ratio of the ketone to the brominating agent.[5] Controlled Addition: Add the brominating agent (e.g., Br₂ solution) dropwise at a low temperature (e.g., 0-10 °C) to maintain control over the reaction.[6] |
| Aromatic Ring Bromination | Reaction Conditions Favoring Electrophilic Aromatic Substitution: While the acetyl group is deactivating, forcing conditions or the presence of a strong Lewis acid catalyst could potentially lead to bromination on the aromatic ring. | Avoid Lewis Acids: For α-bromination, avoid strong Lewis acids like FeBr₃ or AlCl₃, which are typically used to promote electrophilic aromatic substitution.[7][8] Stick to acid-catalyzed conditions (e.g., Br₂ in acetic acid) which favor α-halogenation of ketones.[9][10] |
| Difficult Purification | Presence of Unreacted Starting Material and Byproducts: A mixture of starting material, mono-bromo, and di-bromo products can be challenging to separate due to similar polarities. | Reaction Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction at optimal conversion.[1][11] Purification Strategy: Column chromatography on silica gel is often effective for separating the desired mono-bromo product from impurities.[12] Recrystallization from a suitable solvent, such as ethanol or methanol, can also be employed for further purification.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark brown or black?
A1: The formation of a dark color can indicate several issues. It may be due to the liberation of excess bromine, which has a characteristic reddish-brown color.[13] Darker, tar-like substances can result from side reactions or decomposition, potentially caused by overly harsh reaction conditions such as high temperatures.[14] If the ether and hydrogen bromide are not removed promptly after the reaction, the solution can also blacken.[14] It is crucial to maintain the recommended temperature and reaction time.
Q2: Which brominating agent is best for this reaction: Br₂ or N-Bromosuccinimide (NBS)?
A2: Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) can be effective for the α-bromination of ketones.[3]
-
Bromine (Br₂) in a solvent like acetic acid or methanol is a common and cost-effective choice.[9][15] However, it is highly corrosive and requires careful handling.[16]
-
N-Bromosuccinimide (NBS) is a milder and more selective brominating agent, which can help to minimize over-bromination and other side reactions.[1] It is often used with a radical initiator for allylic or benzylic bromination, but in the presence of an acid catalyst, it can effectively perform α-bromination of ketones.
The choice depends on the desired selectivity and the scale of the reaction. For better control and higher selectivity, NBS is often preferred.
Q3: How does the 3-fluoro substituent affect the regioselectivity of the bromination?
A3: The 3-fluoro substituent on the phenyl ring primarily influences the reaction electronically. As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution, which helps to prevent ring bromination and favors the desired α-bromination of the ketone side chain.[1] The primary site of bromination will be the α-carbon of the acetyl group due to the mechanism proceeding through an enol intermediate under acidic conditions.[3][6][17]
Q4: What is the mechanism of the acid-catalyzed α-bromination of 2-(3-fluorophenyl)acetophenone?
A4: The reaction proceeds through a three-step mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the carbonyl group, making the α-hydrogens more acidic.[17]
-
Enol Formation: A base (like the conjugate base of the acid or another molecule of the ketone) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step.[2][6][9]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂), resulting in the formation of the α-bromo ketone and regeneration of the acid catalyst.[3][17][18]
Visualizing the Process
Mechanism of Acid-Catalyzed α-Bromination
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Protocols
Protocol 1: Bromination using Br₂ in Acetic Acid
This protocol is a standard method for the α-bromination of ketones.[6][9]
Materials:
-
2-(3-fluorophenyl)acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice bath
-
Sodium bisulfite solution (5-10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(3-fluorophenyl)acetophenone (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.[6]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
If a persistent bromine color remains, add a 5-10% sodium bisulfite solution dropwise until the color disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
This protocol uses a milder brominating agent, which can offer higher selectivity.[1]
Materials:
-
2-(3-fluorophenyl)acetophenone
-
N-Bromosuccinimide (NBS)
-
Methanol
-
Acidic Al₂O₃ (optional, as a catalyst)[1]
-
Reflux condenser
Procedure:
-
To a solution of 2-(3-fluorophenyl)acetophenone (1.0 eq.) in methanol in a round-bottom flask, add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HBr).
-
Add N-bromosuccinimide (1.0-1.1 eq.) portion-wise over 10-15 minutes with stirring.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Monitoring
Effective monitoring is crucial for determining the reaction endpoint and minimizing byproduct formation.
| Technique | Application | Key Observations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress.[19] | Disappearance of the starting material spot and the appearance of a new, typically less polar, product spot. Co-spotting with the starting material is recommended for confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reactant consumption and product formation. | Provides accurate data on conversion rates and purity of the crude product.[11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the product and volatile impurities. | The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in an approximate 1:1 ratio).[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product. | For α-bromo-2-(3-fluorophenyl)acetophenone, a characteristic singlet for the -CH₂Br protons would be expected around 4.4 ppm in ¹H NMR.[20] |
Safety Precautions
-
Bromine (Br₂): is highly toxic, corrosive, and causes severe burns.[16] Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a lab coat.[16] Have a quenching agent (e.g., sodium thiosulfate solution) readily available.
-
Hydrogen Bromide (HBr): is a corrosive gas that is evolved during the reaction.[21][22] Ensure the reaction is performed in a fume hood to avoid inhalation.[23]
-
General Handling: Avoid contact of all chemicals with skin and eyes. Always wear appropriate PPE.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... Retrieved from [Link]
-
Portilla, J., et al. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(10), 2649. [Link]
-
YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
-
Filo. (2025, October 3). Explain acid-catalyzed halogenation of ketones. Retrieved from [Link]
-
Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]
-
Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ChemInform, 34(8). [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]
-
Indian Chemical Council. (2019, March 18). Bromine Safety Handbook. Retrieved from [Link]
-
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(5), 469-471. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]
-
Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas. Retrieved from [Link]
-
A.P. Buck, Inc. (n.d.). Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]
-
Reddit. (2020, August 2). How does the bromination of acetophenone look like? (Br2, FeBr3). Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, May 20). Bromination on the aromatic ring vs aliphatic chain. Retrieved from [Link]
-
Wikipedia. (n.d.). Bromine test. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
- 5. zenodo.org [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 13. Bromine test - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. [PDF] Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. | Semantic Scholar [semanticscholar.org]
- 16. Bromine handling and safety | DOCX [slideshare.net]
- 17. Explain acid-catalyzed halogenation of ketones | Filo [askfilo.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. rsc.org [rsc.org]
- 21. LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE [web.stanford.edu]
- 22. gas-sensing.com [gas-sensing.com]
- 23. Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas [gasdetection.com]
Technical Support Center: Recrystallization Methods for 2'-Bromo-2-(3-fluorophenyl)acetophenone
Welcome to the dedicated technical support resource for the purification of 2'-Bromo-2-(3-fluorophenyl)acetophenone. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of recrystallizing this versatile synthetic intermediate. Our focus is on delivering practical, field-tested advice grounded in solid scientific principles to help you achieve optimal purity and yield.
I. Understanding the Molecule and Potential Impurities
This compound is a dihalogenated aromatic ketone. Its purification via recrystallization is often complicated by the presence of specific impurities stemming from its synthesis. A foundational understanding of these potential contaminants is the first step in designing a robust purification strategy.
Frequently Asked Questions (FAQs) - Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. However, common contaminants include:
-
Unreacted Starting Materials: Such as 3-fluoroacetophenone.
-
Over-brominated Byproducts: Primarily 2,2-dibromo-1-(3-fluorophenyl)ethanone.
-
Isomeric Byproducts: Positional isomers that may have formed during the synthesis.
-
Residual Acidic Impurities: Hydrogen bromide (HBr) is a common byproduct of bromination reactions and can lead to a yellow or brownish hue in the final product.[1]
-
Solvent Residues: Solvents from the reaction or work-up stages.
Q2: My crude product is a yellow or brownish oil/solid. What is the likely cause?
A2: A yellow to brown discoloration is often indicative of residual acidic impurities, most commonly HBr from the bromination step.[1] It can also suggest the presence of colored byproducts. A preliminary wash with a dilute sodium bicarbonate solution during the work-up, prior to recrystallization, can often mitigate this issue.[2]
II. Selecting the Optimal Recrystallization Solvent System
The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, both single and mixed solvent systems can be effective.
Data Presentation: Solvent Selection Guide
| Solvent/System | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | Polar Protic | 78 | A good starting point for many aromatic compounds. Often provides a good balance of solubility at high and low temperatures.[3][4] |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. Can be effective for compounds that are highly soluble in ethanol.[5] |
| n-Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | Variable | A versatile mixed-solvent system. The compound is dissolved in a minimal amount of hot ethyl acetate (the "good" solvent), and n-hexane (the "poor" solvent) is added dropwise until turbidity persists. This allows for fine-tuning of the solubility.[3][6] |
| n-Hexane | Non-polar | 69 | Suitable if the compound has low polarity. The crude product should be tested for high solubility in hot n-hexane and low solubility in cold n-hexane.[7] |
| Carbon Tetrachloride | Non-polar | 77 | Has been successfully used for the recrystallization of a similar compound, 2-bromo-4'-(4-fluoro-phenyl)-acetophenone.[8] However, due to its toxicity, less hazardous alternatives are generally preferred. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add approximately 20-30 mg of your crude product. Add the chosen solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is likely too good. If it is largely insoluble, heat the mixture to the solvent's boiling point. If the solid dissolves when hot, the solvent is a good candidate.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization: Recrystallization Workflow
Caption: A flowchart of the general single-solvent recrystallization process.
III. Troubleshooting Common Recrystallization Issues
Even with a well-chosen solvent, challenges can arise. This section addresses the most frequently encountered problems and provides actionable solutions.
Frequently Asked Questions (FAQs) - Troubleshooting
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly.
-
Solution 1: Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[1]
-
Solution 2: Use a Mixed-Solvent System: If using a single solvent, consider switching to a mixed-solvent system (e.g., hexane/ethyl acetate) to have better control over the saturation point.
-
Solution 3: Slower Cooling: Insulate the flask to ensure a very gradual temperature decrease.
Q4: I have a very low yield after recrystallization. How can I improve it?
A4: Low yield is a common issue and can be attributed to several factors:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[1]
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled in an ice bath for an adequate amount of time to maximize crystal formation.
Q5: No crystals are forming, even after cooling in an ice bath. What are my options?
A5: This is a classic case of a supersaturated solution that lacks a nucleation point.
-
Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seed Crystals: Add a tiny crystal of the crude product to the solution to induce crystallization.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then try cooling again.
Mandatory Visualization: Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization problems.
IV. References
-
Process for synthesizing alpha-bromoacetophenone compound. CN101462935A.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. PrepChem.com. [Link]
-
p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]
-
Go-to recrystallization solvent mixtures. Reddit r/Chempros. [Link]
-
Acetophenone, p-bromo-. Organic Syntheses Procedure. [Link]
-
PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. European Patent Office. [Link]
-
Acetophenone, 3-bromo-. Organic Syntheses Procedure. [Link]
-
Synthesis method of 2-chloro-3'-bromoacetophenone. CN103755540A.
-
Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
phenacyl bromide. Organic Syntheses Procedure. [Link]
-
2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. National Institutes of Health. [Link]
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- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of 2'-Bromo-2-(3-fluorophenyl)acetophenone
As Senior Application Scientists, we understand that coupling sterically hindered substrates presents unique challenges. This guide is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura coupling of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a substrate where steric hindrance from the ortho-acetyl group is a primary concern. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered with this specific substrate.
Q1: My reaction has completely failed, showing only starting material. Where should I begin troubleshooting?
A: A complete lack of reactivity with a sterically hindered substrate like this compound almost always points to a failure in the initial, and often rate-limiting, step of the catalytic cycle: oxidative addition .[1][2] The bulky acetyl group ortho to the bromine atom physically blocks the palladium catalyst from inserting into the carbon-bromine bond. Standard catalyst systems like Pd(PPh₃)₄ are often ineffective.
Your immediate focus should be on implementing a catalyst system specifically designed for hindered substrates. This involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is less sterically encumbered and better able to access the reaction site.[4]
Q2: I'm observing a significant amount of a side product that corresponds to the mass of my starting material without the bromine. What is this and how can I prevent it?
A: You are observing dehalogenation (or hydrodehalogenation), a common side reaction where the bromine atom is replaced by a hydrogen.[5] This occurs when a palladium-hydride (Pd-H) species forms in the reaction mixture. This Pd-H intermediate can then undergo reductive elimination with your aryl group, yielding the unwanted debrominated product, 2-(3-fluorophenyl)acetophenone.[6]
The source of the hydride is often the solvent (e.g., alcohols) or certain bases (e.g., amine bases).[3][6] To mitigate this, switch to an inorganic base like K₃PO₄ or Cs₂CO₃ and use an aprotic solvent system like dioxane or toluene.
Q3: My boronic acid is being consumed, but I'm not getting the desired product. Instead, I see a biaryl byproduct derived from the boronic acid. What's happening?
A: This indicates that side reactions involving the boronic acid are outcompeting the desired cross-coupling. There are two primary culprits:
-
Homocoupling: The formation of a biaryl from two boronic acid molecules is typically caused by the presence of oxygen in the reaction mixture.[3][6] Palladium(II) species, which can be present from a precatalyst or form via oxidation of Pd(0), can promote this undesired reaction. The solution is rigorous deoxygenation of your solvents and reaction setup.[3]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] It is a well-known decomposition pathway for boronic acids, often catalyzed by the base required for the Suzuki reaction itself or even by palladium-phosphine complexes.[7][8][9] Using anhydrous solvents, employing boronic esters (like pinacol esters) which are more resistant to this pathway, or increasing the rate of the desired coupling can help minimize protodeboronation.[4]
Part 2: In-Depth Troubleshooting Guide by Symptom
Symptom 1: Low to No Product Yield
If basic troubleshooting has failed, a more systematic approach is required. Low yield is typically traced back to one of the three core steps of the catalytic cycle.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
This is the most probable cause for this compound. The catalyst cannot efficiently access the C-Br bond.
-
Scientific Rationale: The oxidative addition step involves the coordination of the aryl halide to the Pd(0) center, followed by the cleavage of the C-Br bond. Steric bulk hinders the initial coordination. Bulky, electron-rich ligands accelerate this step by creating a more reactive, coordinatively unsaturated palladium center.[3]
-
Solution: Employ a modern catalyst system.
| Catalyst/Ligand System | Rationale | Typical Loading |
| Pd₂(dba)₃ / XPhos or SPhos | Buchwald-type biaryl phosphine ligands are the gold standard for sterically demanding couplings. They are both bulky and highly electron-donating.[3] | 1-2 mol% Pd, 2-4 mol% Ligand |
| XPhos Pd G3 Precatalyst | Air- and moisture-stable precatalysts that rapidly generate the active monoligated Pd(0) species in solution, improving reproducibility. | 1-2 mol% |
| PEPPSI™-IPr | N-Heterocyclic Carbene (NHC) based precatalysts are excellent strong σ-donors, forming highly stable and active catalysts suitable for hindered substrates.[3] | 1-3 mol% |
The transfer of the aryl group from the boron atom to the palladium center can be a bottleneck if not properly facilitated.
-
Scientific Rationale: Transmetalation requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[4] The choice of base and solvent is critical; the base must be strong enough to form the boronate but not so strong as to cause significant side reactions. The solvent must facilitate the interaction of both the organic and inorganic components.[10][11]
-
Solution: Optimize the base and solvent.
| Base | Solvent System | Comments |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 4:1) | A widely effective and reliable combination. The water helps dissolve the phosphate base and facilitates boronate formation.[10] |
| Cs₂CO₃ | Toluene or Dioxane | A stronger, non-nucleophilic base that can be effective when K₃PO₄ is insufficient. Often used under anhydrous conditions. |
| K₂CO₃ | Ethanol / H₂O | A milder base. Can be effective and is a "greener" solvent choice, but ethanol can be a hydride source for dehalogenation.[6][12] |
Symptom 2: Major Side Products Observed
The presence of specific side products provides clear diagnostic information about what is going wrong in the catalytic cycle.
Caption: The Suzuki cycle with key side reactions highlighted.
-
Dehalogenation: As discussed in the FAQs, this arises from a Pd-H species. If changing to an inorganic base and aprotic solvent is not sufficient, ensure your solvent is of high purity and consider adding a hydride scavenger, though this is a less common approach.
-
Homocoupling: This is a definitive sign of insufficient deoxygenation. The Pd(II) species that drives this reaction is reduced to Pd(0) in the process, which can then enter the desired catalytic cycle.[6] However, it consumes your boronic acid partner. A rigorous degassing protocol is non-negotiable.
-
Protodeboronation: This side reaction is particularly problematic with electron-rich or certain heteroaryl boronic acids, but can occur with any.[13] It is often base-catalyzed.[7] If this is a persistent issue, consider switching from a boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-B(pin)). These are generally more resistant to protodeboronation.[4]
Part 3: Optimized Protocols & Methodologies
Protocol 1: Recommended Starting Procedure for a Hindered Suzuki Coupling
This protocol is a robust starting point for the coupling of this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv, finely ground).
-
Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
-
Catalyst Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).
-
-
Solvent Addition & Degassing:
-
Add the previously degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The total volume should create a ~0.1 M solution with respect to the aryl bromide.
-
Sparge the resulting slurry with the inert gas for an additional 10-15 minutes. For best results, use the Freeze-Pump-Thaw method described below.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
-
Protocol 2: The Freeze-Pump-Thaw Degassing Technique
This is the most thorough method for removing dissolved oxygen, which is critical for preventing homocoupling.[3]
-
Freeze: Place the Schlenk flask containing the reaction slurry into a bath of liquid nitrogen until the contents are completely frozen solid.
-
Pump: With the flask still in the liquid nitrogen, open it to a high-vacuum line. Allow it to remain under vacuum for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the contents to thaw completely. You may see bubbling as dissolved gases are released from the liquid phase into the vacuum-purged headspace.
-
Repeat: Backfill the flask with inert gas. Repeat this entire three-step cycle at least two more times to ensure complete removal of dissolved oxygen.
By systematically addressing potential failure points—from the fundamental catalyst-substrate interaction to the subtle effects of solvent and base—you can effectively troubleshoot and optimize this challenging yet valuable transformation.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (2023). Protodeboronation.
- BenchChem. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.
- Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 425-437.
- Thompson, A. E., Hughes, D. L., & Tidwell, J. H. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(9), 1697-1700.
- Arodes, A., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(31), 9726-9733.
- McDonald, R. I., et al. (2024).
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Jedinák, L., Tomanová, P., & Džubák, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 425-437.
- McDonald, R. I., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Wang, X., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5(5), 979-985.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- St. Jean, D. J., Jr., & Wager, K. M. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 82(19), 10565-10572.
- Jelali, H., et al. (2020). Effect of solvent and base on Suzuki cross-coupling reaction.
- Stockland, R. A., Jr., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(23), 4769-4772.
- Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1851-1861.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Cooper, A. K., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Liotta, C. L., et al. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(4), 959-967.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Zhao, Q., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros.
- Scrivanti, A., et al. (2012). Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids. European Journal of Organic Chemistry, 2012(22), 4165-4169.
- The Suzuki Reaction. (2014). Unpublished manuscript.
- BenchChem. (2025). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- Yu, J., et al. (2023). Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- Myers, A. (n.d.). The Suzuki Reaction. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.
- Shmidt, A. F., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 83(7), 1248-1253.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side-chain halogenation in acetophenone synthesis
A-A-A-A-A-A-A-A-A-A-A-A-A-A-A-A
Welcome to the Technical Support Center for Acetophenone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing acetophenone, with a particular focus on preventing the common and often problematic side-reaction of side-chain halogenation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your experiments.
Introduction: The Challenge of Pure Acetophenone Synthesis
Acetophenone is a valuable ketone used as a building block in the synthesis of pharmaceuticals, fragrances, and resins. While its synthesis, most commonly via Friedel-Crafts acylation, is a staple of organic chemistry, achieving high purity can be challenging.[1][2] One of the most persistent issues is the unwanted halogenation of the methyl group (the side-chain), leading to impurities that are often difficult to separate from the desired product. This guide will provide a deep dive into the mechanisms of both the desired reaction and the problematic side-reactions, equipping you with the knowledge to prevent them.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most prevalent method for synthesizing acetophenone is the Friedel-Crafts acylation of benzene.[1][3] This reaction typically employs an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5][6]
The mechanism proceeds in several steps:
-
Formation of the Electrophile: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[3][4]
-
Electrophilic Attack: The acylium ion then attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction.[3][4] This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[7]
-
Restoration of Aromaticity: A weak base, such as AlCl₄⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4][7] The final product is acetophenone.
Caption: Friedel-Crafts Acylation of Benzene.
The Problem: Unraveling Side-Chain Halogenation
Side-chain halogenation is a competing reaction that introduces one or more halogen atoms onto the methyl group of acetophenone. This can occur under both acidic and radical conditions.
Acid-Catalyzed Halogenation: In the presence of an acid and a halogenating agent, ketones like acetophenone can undergo halogenation at the α-carbon (the carbon adjacent to the carbonyl group).[8] This reaction proceeds through an enol intermediate. The rate of this reaction is dependent on the concentration of the ketone and the acid, but notably, it is independent of the halogen concentration, as the formation of the enol is the rate-determining step.[8]
Radical Halogenation: Under UV light or at high temperatures, side-chain halogenation can also proceed via a free-radical mechanism.[9] This is particularly relevant when using reagents like N-bromosuccinimide (NBS), which is a source of bromine radicals.[10] The benzylic position (the carbon atom attached to the benzene ring) is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical.[9]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My final product is a mixture of acetophenone and α-chloroacetophenone. What is causing this, and how can I prevent it?
A1: The presence of α-chloroacetophenone indicates that side-chain halogenation is occurring. This is a common issue in Friedel-Crafts acylation when using acetyl chloride. The likely cause is the presence of excess acetyl chloride or the generation of chlorine gas, which can then participate in a subsequent halogenation reaction.
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of benzene relative to acetyl chloride to ensure the complete consumption of the acylating agent.
-
Temperature Management: The Friedel-Crafts acylation is exothermic.[11] Poor temperature control can lead to side reactions. Maintain a low and consistent temperature (typically 0-5 °C) during the addition of acetyl chloride.
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the acylation is complete (monitor by TLC or GC), proceed with the work-up to quench any remaining reactive species.
-
Choice of Reagents: Consider using acetic anhydride instead of acetyl chloride. While the reaction may be slower, it avoids the presence of a halide in the acylating agent.
Q2: I am observing di- and tri-halogenated side-chain impurities. Why is this happening?
A2: The formation of poly-halogenated products suggests that the conditions are highly favorable for side-chain halogenation. Each halogen atom added to the α-carbon makes the remaining α-hydrogens more acidic and thus more susceptible to further substitution, especially under basic conditions.[12]
Troubleshooting Steps:
-
Avoid Basic Conditions During Work-up (if halogen is present): If you suspect the presence of unreacted halogenating agents, avoid a basic wash until the product is isolated. A basic environment can promote further halogenation.
-
Purification: If poly-halogenation has already occurred, purification can be challenging. Fractional distillation under reduced pressure or column chromatography may be necessary.
Q3: Can the solvent choice influence the extent of side-chain halogenation?
A3: Yes, the solvent can play a significant role. For instance, using a chlorinated solvent like dichloromethane (DCM) in a reaction where side-chain chlorination is a risk might not be ideal. A recent patent suggests that using toluene as a solvent can reduce the formation of side-chain dichlorination products in the synthesis of chlorinated acetophenones.[13] While carbon disulfide is a traditional solvent for Friedel-Crafts reactions, its toxicity and flammability are significant drawbacks.[14]
Q4: I am trying to perform a nuclear halogenation (on the aromatic ring) of acetophenone, but I am getting side-chain halogenation instead. How can I control the selectivity?
A4: The selectivity between nuclear and side-chain halogenation is highly dependent on the reaction conditions, particularly the role of the Lewis acid. For nuclear halogenation, it is crucial to form the aluminum chloride complex with the acetophenone.[15] If less than one equivalent of aluminum chloride is used, side-chain halogenation is more likely to occur.[15]
Optimized Conditions for Nuclear Halogenation:
-
Sufficient Lewis Acid: Use at least a stoichiometric amount of AlCl₃ to ensure the formation of the ketone-Lewis acid complex, which deactivates the side chain towards halogenation and directs the halogen to the aromatic ring.
-
Absence of Light: Perform the reaction in the dark to minimize the risk of initiating a radical side-chain halogenation pathway.
Preventative Strategies & Optimized Protocols
Being proactive is key to preventing side-chain halogenation. Here are some strategies and a detailed protocol for a clean acetophenone synthesis.
Strategic Choices for a Clean Synthesis
| Strategy | Rationale | Key Considerations |
| Use of Acetic Anhydride | Eliminates the chloride source from the acylating agent, directly preventing side-chain chlorination from this reactant. | The reaction may be slower than with acetyl chloride. |
| Strict Temperature Control | Minimizes thermal decomposition of reagents and reduces the rate of potential side reactions. | Use an ice bath and add reagents slowly to manage the exothermic nature of the reaction.[11] |
| Inert Atmosphere | Prevents moisture from deactivating the Lewis acid catalyst and avoids unwanted side reactions with atmospheric components. | Conduct the reaction under a nitrogen or argon atmosphere. |
| Careful Work-up | Quenches the reaction effectively and removes the catalyst and unreacted reagents that could cause issues during purification. | Pouring the reaction mixture into a mixture of ice and concentrated HCl is a standard and effective quenching method.[5] |
Optimized Protocol for Acetophenone Synthesis via Friedel-Crafts Acylation
This protocol is designed to maximize the yield of acetophenone while minimizing side-chain halogenation.
Materials:
-
Anhydrous Benzene
-
Acetyl Chloride (or Acetic Anhydride)
-
Anhydrous Aluminum Chloride
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid
-
5% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap for HCl. Maintain a nitrogen or argon atmosphere throughout the reaction.
-
Initial Mixture: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Maintain the temperature below 10 °C.
-
Benzene Addition: After the acetyl chloride addition is complete, add anhydrous benzene (1.2 equivalents) dropwise, ensuring the temperature remains between 5-10 °C.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.[5]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude acetophenone by vacuum distillation.[14]
Caption: Optimized Workflow for Acetophenone Synthesis.
By understanding the mechanisms at play and carefully controlling the reaction parameters as outlined in this guide, you can significantly reduce the incidence of side-chain halogenation and consistently produce high-purity acetophenone for your research and development needs.
References
-
Allen. Acetophenone is prepared from. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemguide. FRIEDEL-CRAFTS REACTIONS OF BENZENE AND METHYLBENZENE. Available at: [Link]
-
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Available at: [Link]
-
Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. (2024). Available at: [Link]
- Google Patents. US20210107853A1 - Synthesis of mono-chlorinated acetophenone.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available at: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available at: [Link]
-
Organic Syntheses. Acetophenone, 3-bromo - Organic Syntheses Procedure. Available at: [Link]
-
Pearson. Propose a mechanism to show how acetophenone undergoes base-promoted chlorination to give trichloroacetophenone. Available at: [Link]
-
Pearson. Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
PrepChem.com. Preparation of acetophenone. Available at: [Link]
-
ResearchGate. Acetophenone-catalyzed photochemical C(sp³)-H chlorination. Available at: [Link]
-
Scribd. Synthesis of Acetophenone. Available at: [Link]
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
YouTube. Side Chain Halogenation. (2016). Available at: [Link]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 2'-Bromo-2-(3-fluorophenyl)acetophenone
An in-depth technical guide to the scale-up synthesis of 2'-Bromo-2-(3-fluorophenyl)acetophenone, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of this compound. This guide is structured to provide practical, in-depth solutions to challenges you may encounter during the scale-up of this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible process.
The primary industrial and laboratory route to this molecule is the Friedel-Crafts acylation. This classic C-C bond-forming reaction, while powerful, presents several challenges during scale-up, including regioselectivity, management of exothermic events, and purification.[1][2] This guide is designed to address these issues head-on.
Reaction Overview: The Friedel-Crafts Acylation Pathway
The synthesis involves the reaction of bromobenzene with (3-fluorophenyl)acetyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3] The acylium ion generated in situ acts as the electrophile, attacking the bromobenzene ring.
Caption: Friedel-Crafts acylation pathway for synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Question 1: My reaction yield is consistently low, or the conversion is incomplete. What are the likely causes?
Low yield is a frequent scale-up challenge. The root cause often traces back to the catalyst or reaction conditions.
-
Cause A: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it, rendering it inactive and reducing its catalytic efficiency.[3] On a larger scale, the surface area exposed during transfer increases this risk.
-
Solution: Always use fresh, anhydrous, finely powdered AlCl₃ from a sealed container. Handle it rapidly in a low-humidity environment or under an inert atmosphere (e.g., a glove bag or nitrogen blanket).
-
-
Cause B: Insufficient Catalyst Loading. Friedel-Crafts acylation requires at least one equivalent of AlCl₃ because the catalyst complexes with the product ketone, preventing further reaction.[1] For scale-up, ensure the molar ratio is maintained or slightly increased to account for any minor deactivation.
-
Solution: Use a 1.1 to 1.2 molar equivalent of AlCl₃ relative to the limiting reagent, (3-fluorophenyl)acetyl chloride.
-
-
Cause C: Poor Temperature Control. While initial cooling is necessary, the reaction must reach a sufficient temperature to proceed. If the reaction is held at a very low temperature for too long, the rate may be too slow for complete conversion within a practical timeframe.
-
Solution: After the initial controlled addition at 0-5 °C, allow the reaction to warm to room temperature and stir for several hours to ensure it goes to completion.[4] Monitor progress using an appropriate analytical method like TLC, GC, or HPLC.
-
Question 2: I'm forming a significant amount of the 4'-bromo (para) isomer. How can I improve the regioselectivity for the desired 2'-bromo (ortho) product?
This is the most significant chemical challenge of this synthesis. Halogens are ortho, para-directing groups in electrophilic aromatic substitution. The para product is often favored due to reduced steric hindrance.
-
Cause: Steric and Electronic Effects. The larger acylium electrophile preferentially attacks the less sterically hindered para position of bromobenzene.
-
Solution 1: Solvent Modification. Changing the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide or nitrobenzene can sometimes alter the solvation of the intermediate complex, slightly favoring ortho attack compared to more polar solvents like 1,2-dichloroethane.
-
Solution 2: Temperature Optimization. Lower reaction temperatures generally increase selectivity but decrease the reaction rate. Running the reaction at the lowest practical temperature (e.g., maintaining 0-5 °C for a longer duration) may improve the ortho:para ratio.
-
Solution 3: Purification Strategy. It is highly probable that a mixture of isomers will form. A robust purification strategy is essential. Fractional crystallization can be effective if the isomers have sufficiently different solubilities and one is the major product. High-performance liquid chromatography (HPLC) or simulated moving bed (SMB) chromatography are more advanced options for difficult separations at scale.
-
Question 3: The work-up is difficult. The quenching process is violent, and I'm getting stable emulsions during extraction.
The work-up of a large-scale Friedel-Crafts reaction is hazardous and must be planned carefully.
-
Cause A: Highly Exothermic Quench. The AlCl₃-ketone complex reacts violently with water, releasing significant heat and HCl gas.[5]
-
Solution: Never add water directly to the reaction mixture. Instead, perform a "reverse quench" by slowly and carefully transferring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[4][6] This provides a large heat sink. Ensure the quench vessel is in a well-ventilated fume hood or reactor bay to handle the HCl gas safely.
-
-
Cause B: Formation of Aluminum Hydroxide Emulsions. Colloidal aluminum hydroxides can form during the aqueous wash, creating intractable emulsions.
-
Solution: The initial quench into acidified ice helps keep aluminum salts dissolved.[6] During extraction, use a brine (saturated NaCl solution) wash after the water wash. The increased ionic strength of the aqueous phase helps to break emulsions by changing the density and interfacial tension. If emulsions persist, a filtration step through a pad of Celite® may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this process?
-
Reagent Handling: (3-fluorophenyl)acetyl chloride is corrosive and a lachrymator. Bromoacetyl chloride/bromide, which may be confused with this reagent, are also potent lachrymators.[5][7] Handle in a fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[7]
-
Catalyst: Anhydrous AlCl₃ reacts violently with water. Avoid all contact with moisture and perform additions carefully.
-
Reaction Exotherm: The reaction is exothermic. Use a properly sized, jacketed reactor with an efficient cooling system and a temperature probe to monitor the internal temperature.
-
Quenching: The quench is extremely hazardous due to the violent exotherm and evolution of HCl gas. Plan this step meticulously and ensure adequate ventilation and cooling capacity.[4][6]
Q2: How does the choice of solvent impact the reaction at scale?
The solvent plays multiple roles: it dissolves reactants, helps control temperature, and can influence selectivity.
-
1,2-Dichloroethane (DCE): A common choice, as it is a good solvent for the reactants and the AlCl₃ complex.[4]
-
Carbon Disulfide (CS₂): A traditional solvent that sometimes offers better selectivity but is highly flammable and toxic, making it less desirable for scale-up.[8]
-
Nitrobenzene: Can also be used and may improve yields for deactivated systems, but its high boiling point makes it difficult to remove, and it is toxic.
For most scale-up applications, DCE represents a good balance of performance and manageability.
Q3: Can I use an alternative to (3-fluorophenyl)acetyl chloride, such as the corresponding acid anhydride?
Yes, acid anhydrides can be used in place of acyl chlorides.[8] The reaction proceeds similarly, but the stoichiometry changes. You will generate one equivalent of carboxylic acid as a byproduct, which will also complex with the AlCl₃. Therefore, you will need to use more than two equivalents of the catalyst when starting with an anhydride.
Q4: Is α-bromination of a precursor ketone a viable alternative synthesis?
This is an excellent question that addresses a common point of confusion. The name this compound specifies that the bromine is on the phenyl ring of the acetophenone moiety.
An α-bromination reaction would start with 1-(2'-bromophenyl)-2-(3-fluorophenyl)ethanone and add a bromine to the carbon between the two rings. This would produce a different molecule entirely. The acid-catalyzed α-bromination of a ketone, which proceeds through an enol intermediate, is a powerful reaction for producing α-haloketones but is not the correct pathway for this specific target.[9][10][11]
Caption: Decision tree for troubleshooting low reaction yield.
Scale-Up Experimental Protocol
This protocol is a representative example for a laboratory scale-up. Further process safety analysis is required before implementation in a plant setting.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Quench vessel (reactor or large flask) with efficient stirring.
-
Bromobenzene
-
(3-fluorophenyl)acetyl chloride
-
Aluminum Chloride, anhydrous powder
-
1,2-Dichloroethane (DCE), anhydrous
-
Hydrochloric Acid, concentrated
-
Crushed Ice
-
Sodium Chloride
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere. Ensure the system is dry.
-
Charge Reactants: Charge bromobenzene (1.2 eq.) and anhydrous DCE to the reactor. Begin stirring and cool the vessel to 0-5 °C using the cooling jacket.
-
Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.15 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C. A thick slurry will form.
-
Acyl Chloride Addition: Add (3-fluorophenyl)acetyl chloride (1.0 eq.) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction's progress by TLC or GC analysis.
-
Quenching: In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and concentrated HCl. Slowly transfer the reaction mixture from the reactor into the quench vessel. Maintain the quench temperature below 20 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, 1 M HCl, and finally, a saturated brine solution to break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by fractional crystallization from a suitable solvent system (e.g., ethanol/heptane) or by column chromatography to separate the ortho and para isomers.
Data Summary Table
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Bromobenzene | 1.2 eq. | Used in slight excess as the solvent/reagent. |
| (3-fluorophenyl)acetyl chloride | 1.0 eq. | Limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq. | Catalytic and complexes with product; slight excess ensures reaction completion.[3] |
| Reaction Conditions | ||
| Solvent | Anhydrous 1,2-Dichloroethane | Good solvent for reactants and complex; manageable for scale-up.[4] |
| Addition Temperature | 0 - 5 °C | Critical for controlling the initial exotherm and improving selectivity. |
| Reaction Temperature | 20 - 25 °C (after addition) | Allows the reaction to proceed to completion at a reasonable rate. |
| Reaction Time | 4 - 8 hours | Typical duration; should be confirmed by reaction monitoring. |
| Work-up | ||
| Quench Method | Reverse quench into ice/HCl | Safely dissipates heat and neutralizes the catalyst complex.[4][6] |
| Purification | Fractional Crystallization | Often effective for separating ortho/para isomers if one is dominant. |
References
-
PrepChem.com. Synthesis of 2-bromo-4'-(4-fluoro-phenyl)-acetophenone. [Link]
-
National Institutes of Health (NIH). Synthetic Access to Aromatic α-Haloketones. [Link]
-
Chemistry LibreTexts. 11.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2023). [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). [Link]
-
Organic Syntheses. Acetophenone, 3-bromo-. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). [Link]
-
PubMed. Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. (2023). [Link]
-
ROS. 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. [Link]
-
ACS Publications. Rapid and General Access to α-Haloketones Using Quaternary Ammonium Salts as Halogen Sources. (2023). [Link]
-
Organic Syntheses. Acetophenone, p-bromo-. [Link]
- Google Patents. A kind of synthetic method of α-bromoacetophenone compound. (2011).
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
Reddit. Separation of Ketone and alpha Bromo ketone. (2023). [Link]
-
YouTube. alpha-halogenation of ketones. (2020). [Link]
-
ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). [Link]
-
OChemPal. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
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Stability and storage conditions for 2'-Bromo-2-(3-fluorophenyl)acetophenone
Technical Support Center: 2'-Bromo-2-(3-fluorophenyl)acetophenone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound (CAS No. 898784-67-3). This document is designed for our valued partners in research and drug development. As a reactive α-bromoketone, this intermediate is a powerful tool for synthesizing complex heterocyclic structures, such as thiazoles and pyrazines.[1][2] However, its utility is directly linked to its chemical integrity. This guide provides field-proven insights and troubleshooting protocols to ensure you achieve consistent and reliable results in your experiments. We will explore the causality behind its stability profile and provide self-validating systems to assess its quality before use.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems that may arise during the handling and use of this compound.
Question 1: My reaction yield is significantly lower than expected, or I'm observing multiple unknown side products. What could be the cause?
Answer: This is a common issue that typically points to a compromise in the reagent's purity. This compound is an electrophilic intermediate, and its stability can be affected by improper storage, leading to a lower concentration of the active compound.
-
Causality (The "Why"): The carbon atom bonded to the bromine (the α-carbon) is highly electrophilic and susceptible to nucleophilic attack. If the compound has been exposed to moisture, especially under slightly acidic or basic conditions, it can undergo hydrolysis to form the corresponding α-hydroxy ketone, an impurity that will not participate in your desired reaction.[1] Furthermore, as a reactive intermediate, it can slowly degrade over time if not stored under optimal conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Immediately confirm that the vial has been stored under the recommended conditions (see FAQ section and table below). Check for a tight seal on the container.
-
Purity Assessment: Before proceeding with further reactions, it is critical to assess the purity of your stock. The most direct method is ¹H NMR spectroscopy. A pure sample will show a characteristic singlet for the two protons of the -CH₂Br group. The presence of impurities, such as the unbrominated starting material (2-(3-fluorophenyl)acetophenone), would show a singlet for the -CH₃ group at a different chemical shift.
-
Review Reaction Setup: Ensure your reaction solvent and other reagents are anhydrous and free from nucleophilic impurities that could consume your starting material.
-
Question 2: The compound, which is typically a yellow oil, has darkened to a brown or amber color. Is it still usable?
Answer: A significant color change is a primary visual indicator of potential degradation. While a slight deepening of the yellow color may be acceptable, a transition to brown or amber warrants immediate investigation.
-
Causality (The "Why"): α-Halogenated ketones can be sensitive to light, which can initiate photochemical degradation pathways.[1] This process can generate radical species, leading to the formation of colored polymeric byproducts. Additionally, prolonged exposure to heat or contamination with incompatible materials (e.g., strong bases, oxidizing agents) can accelerate decomposition.[3][4]
-
Troubleshooting Steps:
-
Cease Use: Do not use the discolored reagent in a critical experiment until its quality has been verified.
-
Conduct a Purity Check: Perform a quick check using Thin Layer Chromatography (TLC) against a reference standard if available. The appearance of multiple spots or streaking is a strong indicator of degradation. Follow this with a quantitative ¹H NMR analysis to determine the extent of decomposition.
-
Evaluate Storage Protocol: Review your lab's storage protocol. The compound should be stored in an amber vial to protect it from light and refrigerated to minimize thermal degradation.[1][5]
-
Question 3: My vial of this compound appears to have solidified or become highly viscous in storage. Is this a sign of a problem?
Answer: This is generally not a cause for concern. While this specific compound is often described as a yellow oil, many related acetophenone derivatives are solids with melting points near or slightly above standard refrigeration temperatures.[1] For example, the closely related isomer 2-Bromo-2′-fluoroacetophenone has a melting point of 25-30 °C.[5]
-
Causality (The "Why"): The physical state is dependent on the ambient temperature. If your laboratory or storage unit temperature fluctuates, the compound may cycle between a liquid and solid state. This physical change does not typically impact chemical stability.
-
Troubleshooting Steps:
-
Gentle Warming: Before use, allow the vial to warm to room temperature. You may gently warm it in a water bath (not exceeding 30-35 °C) to ensure it is fully liquefied and homogenous.
-
Homogenize: Once liquefied, gently swirl the vial to ensure the contents are uniform before drawing your sample.
-
Consult Certificate of Analysis (CoA): Refer to the CoA provided by the supplier for the specified physical state and melting point range for your specific lot.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for this compound? A: To ensure maximum shelf-life and purity, the compound should be stored refrigerated at 2-8°C . It should be kept in a tightly sealed, amber glass vial to protect it from moisture and light.[1][3][5][6] Store in a dry, well-ventilated area away from incompatible materials.[7]
Q: What is the expected shelf life? A: When stored unopened under the recommended conditions (refrigerated, protected from light and moisture), the compound is expected to remain stable for at least one year. Once opened, the shelf life depends heavily on handling practices. To maximize its utility, we recommend blanketing the vial with an inert gas like argon or nitrogen after each use to displace air and moisture.
Q: What specific chemical classes should this compound be kept away from? A: Avoid storage near strong oxidizing agents and strong bases .[3][8] As an α-bromoketone, it is susceptible to dehydrobromination in the presence of base and can be oxidized by strong oxidizers. It is also a lachrymator and corrosive, so proper handling is essential.[3][4]
Q: What are the critical safety precautions for handling this compound? A: This compound is classified as corrosive and can cause severe skin burns and eye damage.[3][7] It is also a lachrymator (tear-producing agent).[3] Always handle this compound inside a certified chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3]
Data & Specifications Summary
| Parameter | Recommended Condition / Value | Rationale & Reference |
| Storage Temperature | 2°C – 8°C | Minimizes thermal degradation of the reactive α-bromoketone functionality.[5][6] |
| Atmosphere | Store under inert gas (Argon/Nitrogen); keep container tightly sealed. | Prevents exposure to atmospheric moisture, which can cause hydrolysis.[1][3] |
| Light Protection | Store in an amber or opaque vial. | Prevents potential photochemical degradation.[1] |
| Physical Appearance | Yellow Oil | The typical appearance of the pure compound.[1] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | The compound can react vigorously with these chemical classes.[3][4][8] |
| Molecular Formula | C₁₄H₁₀BrFO | Defines the elemental composition.[1] |
| Molecular Weight | 293.13 g/mol | Important for calculating molar quantities.[1] |
Protocol: Purity Assessment via ¹H NMR Spectroscopy
This protocol provides a self-validating method to confirm the integrity of this compound before use in a reaction.
Objective: To qualitatively and semi-quantitatively assess the purity of the compound and identify potential impurities like the starting material or hydrolysis products.
Materials:
-
Sample of this compound
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
NMR tube
-
Pasteur pipette
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6 mL of CDCl₃ in a small vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window includes the range from 0 to 10 ppm.
-
Data Analysis:
-
Identify Key Signals:
-
Aromatic Protons: Expect a complex multiplet pattern in the aromatic region (typically ~7.0-8.0 ppm).
-
α-Methylene Protons (-CH₂Br): Look for a characteristic singlet at approximately 4.4-4.8 ppm. The integration of this peak should correspond to 2 protons. This is the key signal for the desired product.
-
-
Look for Impurities:
-
Unreacted Starting Material (2-(3-fluorophenyl)acetophenone): Search for a singlet corresponding to the acetyl methyl group (-CH₃) at approximately 2.5-2.7 ppm. Its presence indicates incomplete bromination from the synthesis.
-
Hydrolysis Product (α-hydroxy-2-(3-fluorophenyl)acetophenone): The presence of a singlet for the -CH₂OH protons (variable, often ~4.8-5.0 ppm) and a broad singlet for the -OH proton could indicate degradation due to moisture.
-
-
Troubleshooting Workflow Diagram
This diagram outlines the logical steps to diagnose and resolve issues encountered when using this compound.
Caption: Troubleshooting workflow for this compound.
References
-
Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Bromo acetophenone . ChemBK. [Link]
Sources
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of 2'-Bromo-2-(3-fluorophenyl)acetophenone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific integrity. This guide provides an in-depth comparative analysis of the spectroscopic data for 2'-Bromo-2-(3-fluorophenyl)acetophenone, a halogenated aromatic ketone with significant applications in the synthesis of heterocyclic compounds.[1] By juxtaposing its expected spectral characteristics with those of a closely related structural isomer, 2-bromo-3'-fluoroacetophenone, this document will elucidate the subtle yet definitive spectroscopic fingerprints that arise from positional isomerism.
The causality behind our experimental choices lies in the complementary nature of modern spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) provide a detailed map of the carbon-hydrogen framework. Infrared (IR) Spectroscopy identifies the key functional groups present, and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, offering crucial clues about the molecule's composition and connectivity.
The Imperative of Isomeric Distinction
In the synthesis of complex organic molecules, the formation of structural isomers is a common challenge. For this compound, a slight variation in reaction conditions could potentially lead to the formation of isomers such as 2-bromo-3'-fluoroacetophenone. While possessing the same molecular formula and weight, the different substitution patterns on the aromatic rings will induce distinct electronic environments, resulting in discernible spectroscopic differences. This guide will demonstrate how a multi-technique spectroscopic approach provides a self-validating system for structural confirmation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for the target compound and its comparator.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition :
-
Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Set the number of scans to 16, with a relaxation delay of 1 second.
-
-
¹³C NMR Acquisition :
-
On the same instrument, acquire the ¹³C spectrum with a spectral width of -10 to 220 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Increase the number of scans to 1024 or more to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition :
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface.
-
Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Data Acquisition : Scan a mass range from m/z 40 to 400 to detect the molecular ion and significant fragment ions.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its structural isomer, 2-bromo-3'-fluoroacetophenone.
Table 1: ¹H NMR Data (Predicted/Observed in CDCl₃, 400 MHz)
| Proton Assignment | This compound (Predicted) | 2-bromo-3'-fluoroacetophenone (Observed/Predicted) | Rationale for Differences |
| -CH₂Br | ~4.5 ppm (s) | ~4.4 ppm (s) | The electronic environment of the methylene protons is similar in both isomers, resulting in a singlet in a comparable chemical shift range. Protons on carbons adjacent to a carbonyl group typically appear in the 2.1–2.6 ppm range.[2] |
| Aromatic Protons | 7.2 - 7.8 ppm (m) | 7.1 - 7.9 ppm (m) | The substitution pattern on the aromatic rings is the primary determinant of the chemical shifts and coupling patterns. Electron-donating groups shield protons, shifting them upfield, while electron-withdrawing groups deshield them, causing a downfield shift.[3] The complex splitting patterns arise from ortho, meta, and para couplings.[4] |
Table 2: ¹³C NMR Data (Predicted/Observed in CDCl₃, 100 MHz)
| Carbon Assignment | This compound (Predicted) | 2-bromo-3'-fluoroacetophenone (Observed/Predicted) | Rationale for Differences |
| C=O | ~190 ppm | ~191 ppm | The carbonyl carbon is highly deshielded and appears in the 190–220 ppm range.[5] The precise chemical shift is influenced by the substituents on the aromatic ring. |
| -CH₂Br | ~31 ppm | ~30 ppm | The carbon of the bromomethyl group is in a similar electronic environment in both isomers. |
| Aromatic Carbons | 120 - 140 ppm | 115 - 165 ppm | Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[6] The number of unique signals and their chemical shifts are highly dependent on the symmetry and substitution pattern of the aromatic rings.[6][7] |
Table 3: IR Spectroscopy Data (Solid, ATR)
| Functional Group | This compound (Expected) | 2-bromo-3'-fluoroacetophenone (Expected) | Key Diagnostic Features |
| C=O Stretch | ~1700 cm⁻¹ | ~1690 cm⁻¹ | Aromatic ketones typically show a strong C=O stretch around 1685-1666 cm⁻¹.[8] The presence of the α-bromo substituent can slightly increase this frequency. |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | 1600-1450 cm⁻¹ | Multiple bands are expected in this region due to the vibrations of the aromatic rings. |
| C-F Stretch | 1250-1100 cm⁻¹ | 1250-1100 cm⁻¹ | A strong absorption characteristic of the carbon-fluorine bond. |
| C-Br Stretch | 700-500 cm⁻¹ | 700-500 cm⁻¹ | This absorption is typically weaker and in the fingerprint region. |
Table 4: Mass Spectrometry Data (EI, 70 eV)
| Ion | m/z (Expected) | Compound | Fragmentation Pathway |
| [M]⁺ | 292/294 | Both Isomers | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.[9][10] |
| [M-Br]⁺ | 213 | Both Isomers | Loss of a bromine radical. |
| [C₇H₄FO]⁺ | 123 | Both Isomers | Formation of the fluorobenzoyl cation. |
| [C₆H₅Br]⁺ | 155/157 | This compound | Fragmentation leading to the bromophenyl cation. |
| [C₆H₄F]⁺ | 95 | Both Isomers | Loss of CO from the fluorobenzoyl cation. |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process of using comparative spectroscopic data for structural confirmation.
Experimental Workflow for Spectroscopic Analysis.
Logical Flow for Structural Confirmation.
Conclusion
The structural confirmation of this compound necessitates a comprehensive spectroscopic analysis. While each technique provides valuable pieces of the structural puzzle, it is their synergistic application that affords definitive proof. The subtle differences in the NMR spectra, driven by the distinct electronic environments of the aromatic protons and carbons in the isomers, are particularly powerful in distinguishing between them. The IR and mass spectral data provide corroborating evidence of the functional groups and molecular formula. By comparing the acquired experimental data with predicted spectra and the known data of a close structural isomer, researchers can confidently and unequivocally confirm the structure of their target molecule, ensuring the integrity and reproducibility of their scientific endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- Chemistry LibreTexts. (2024). Ketone infrared spectra.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Smolecule. (n.d.). This compound | 898784-67-3.
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- OpenOChem Learn. (n.d.). Ketones.
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Minnesota State University Moorhead. (n.d.). Summary of C13-NMR Interpretation.
- University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
- YouTube. (2021). Interpreting Aromatic NMR Signals.
- YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
- JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- Illinois State University. (2015). Infrared Spectroscopy.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Chemguide. (n.d.). interpreting C-13 NMR spectra.
- BenchChem. (n.d.). 3'-Bromo-2-(2-fluorophenyl)acetophenone | 898784-63-9.
- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
- ChemicalBook. (n.d.). This compound | 898784-67-3.
- Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8.
- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings.
- ChemicalBook. (n.d.). 2-Bromoacetophenone(70-11-1) 1H NMR spectrum.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis.
- Fluorochem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 2-Bromo-3'-fluoroacetophenone 97%.
- Sigma-Aldrich. (n.d.). 2-Bromoacetophenone 98%.
- ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- ChemicalBook. (n.d.). 2'-Fluoroacetophenone(445-27-2) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-Bromo-2'-fluoroacetophenone 97%.
- ChemicalBook. (n.d.). 2-Bromoacetophenone(70-11-1) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-Bromo-3'-fluoroacetophenone 97%.
- Sigma-Aldrich. (n.d.). 2-Bromo-4'-fluoroacetophenone 97%.
- ChemicalBook. (n.d.). 3'-Fluoroacetophenone(455-36-7) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). 2-Bromo-3'-chloroacetophenone 97%.
- Sigma-Aldrich. (n.d.). 2-Bromo-3'-methoxyacetophenone 98%.
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- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
A Comparative Guide to the Structural Elucidation of 2'-Bromo-2-(3-fluorophenyl)acetophenone Derivatives: An X-ray Crystallography Perspective
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of X-ray crystallography as the gold standard for the structural characterization of 2'-Bromo-2-(3-fluorophenyl)acetophenone derivatives. These halogenated acetophenones are pivotal precursors in the synthesis of a variety of heterocyclic compounds, including thiazoles and pyrazines, which exhibit a wide range of biological activities and potential applications in medicinal chemistry and optoelectronics.[1][2] The presence and positions of halogen atoms like bromine and fluorine can significantly influence the physicochemical and pharmacological properties of these molecules, making a detailed understanding of their structure-activity relationships (SAR) essential.[3]
This document will navigate through a comparative analysis of analytical techniques, delve into the causality behind experimental choices in X-ray crystallography, and present a self-validating protocol for obtaining high-quality crystal structures. We will explore the nuanced information that crystallography provides and how it complements data from other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Analytical Toolkit: A Comparative Overview
While X-ray crystallography provides unparalleled detail about the solid-state conformation of a molecule, a multi-faceted approach utilizing various analytical techniques is often necessary for a comprehensive understanding.
| Analytical Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions. | Unambiguous determination of stereochemistry and conformation in the solid state. | Requires a single, high-quality crystal; the solid-state conformation may not be the same as in solution. |
| NMR Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C, ¹⁹F), connectivity, and through-space interactions. | Provides information about the structure and conformation in solution; non-destructive.[4] | Interpretation can be complex for intricate molecules; does not provide precise bond lengths and angles. |
| Mass Spectrometry | Determines the molecular weight and elemental composition. | High sensitivity and accuracy for mass determination. | Provides limited information about the 3D structure. |
| Computational Modeling (DFT) | Theoretical prediction of molecular geometry, electronic properties, and vibrational frequencies.[5][6] | Can provide insights into conformations that are difficult to study experimentally; aids in the interpretation of spectroscopic data.[7] | Accuracy is dependent on the level of theory and basis set used; requires experimental validation. |
The synergy between these techniques is crucial. For instance, NMR can reveal the conformational preferences of a molecule in solution, which can then be compared with the solid-state structure from X-ray crystallography to understand the effects of crystal packing forces.[4]
The Power of X-ray Crystallography: A Deeper Look
X-ray crystallography stands out for its ability to provide a definitive and high-resolution snapshot of a molecule's structure. For this compound derivatives, this technique can elucidate key structural features that govern their biological activity and physical properties. This includes the precise orientation of the brominated and fluorinated phenyl rings relative to each other and the conformation of the acetophenone backbone.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a meticulous one, requiring careful execution at each step. The following diagram illustrates the typical workflow.
Caption: A typical workflow for X-ray crystallography, from synthesis to structure validation.
Step-by-Step Experimental Protocol
The following is a detailed protocol for the X-ray crystallographic analysis of a this compound derivative.
1. Synthesis and Purification:
-
Synthesize the desired derivative, for example, by bromination of the corresponding 2-(3-fluorophenyl)acetophenone.[1]
-
Purify the compound to >98% purity using techniques like column chromatography or recrystallization. Purity is critical for successful crystallization.
2. Crystallization:
-
Rationale: The goal is to slowly grow a single, well-ordered crystal. This is often the most challenging step.
-
Method: A common and effective method is slow evaporation.
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Other techniques like vapor diffusion (liquid-liquid or liquid-gas) can also be employed.
-
3. Crystal Mounting and Data Collection:
-
Rationale: A suitable crystal must be selected and mounted on the diffractometer for data collection.
-
Method:
-
Select a single crystal of appropriate size (typically 0.1-0.3 mm) with well-defined faces under a microscope.
-
Mount the crystal on a goniometer head. For data collection at low temperatures (e.g., 100 K), which is common to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
4. Data Processing and Structure Solution:
-
Rationale: The raw diffraction images are processed to obtain a set of reflection intensities, which are then used to solve the crystal structure.
-
Method:
-
Integrate the raw diffraction data to determine the intensities of the reflections and their uncertainties.
-
Apply corrections for factors such as absorption.
-
Determine the unit cell parameters and the space group.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
5. Structure Refinement and Validation:
-
Rationale: The initial structural model is refined to best fit the experimental data.
-
Method:
-
Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using a least-squares minimization algorithm.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using software like PLATON and by generating a Crystallographic Information File (CIF). The quality of the structure is assessed by parameters such as the R-factor.
-
Interpreting the Crystallographic Data: A Case Study of a Related Structure
For this compound derivatives, we would expect to see similar non-covalent interactions influencing the supramolecular assembly. The interplay between the bromine and fluorine substituents is of particular interest. The diagram below illustrates the key structural parameters that can be obtained from an X-ray crystal structure.
Sources
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- 9. researchgate.net [researchgate.net]
Efficacy of 2'-Bromo-2-(3-fluorophenyl)acetophenone Derivatives as Glutathione S-Transferase Omega 1 Inhibitors: A Comparative Guide
Introduction: The Therapeutic Potential of Targeting Glutathione S-Transferase Omega 1
Glutathione S-transferases (GSTs) are a superfamily of enzymes pivotal to cellular detoxification by catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds.[1] Among these, Glutathione S-transferase Omega 1 (GSTO1-1) has emerged as a significant target in medicinal chemistry, particularly in oncology.[1] Overexpression of GSTO1-1 is observed in several cancer cell lines and is implicated in the development of resistance to chemotherapeutic agents.[1] Consequently, the development of potent and selective GSTO1-1 inhibitors presents a promising strategy to overcome drug resistance and enhance the efficacy of existing cancer therapies.
The chemical scaffold derived from 2'-Bromo-2-(3-fluorophenyl)acetophenone serves as a versatile starting point for the synthesis of various heterocyclic compounds, including thiazoles, which have shown promise as enzyme inhibitors. This guide provides a comparative analysis of the efficacy of a series of N-(5-phenylthiazol-2-yl)acrylamide derivatives, close analogs of compounds derivable from this compound, as potent inhibitors of GSTO1-1. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potency, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying scientific principles.
Comparative Efficacy of Phenylthiazole Acrylamide Derivatives as GSTO1-1 Inhibitors
The inhibitory activities of a series of synthesized N-(5-phenylthiazol-2-yl)acrylamide derivatives were evaluated against human GSTO1-1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, were determined to quantify their potency. The following table summarizes the in vitro efficacy of these compounds.
| Compound ID | R Group | IC50 (µM) for GSTO1-1 |
| 10 | H | 0.6 |
| 12 | Chloroacetamide | > 10 |
| 13 | Acrylamide | 1.8 |
| 14 | Vinyl sulfonamide | 1.9 |
| 18 | N,N-dimethylacrylamide | 0.05 |
| 37 | (R)-N-(1-phenylethyl)acrylamide | 0.03 |
| 44 | N-(2-morpholinoethyl)acrylamide | 0.03 |
| 49 | N-(4-(dimethylamino)phenethyl)acrylamide | 0.00022 |
Data extracted from Dai et al., 2019.[1]
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above reveals critical insights into the structure-activity relationship of these phenylthiazole derivatives.
The initial hit compound, a simple thiazole derivative (10 ), displayed a modest GSTO1-1 inhibitory potency with an IC50 of 0.6 µM.[1] Attempts to modify the chloroacetamide group of a related lead compound with other electrophilic moieties like acrylamide (13 ) and vinyl sulfonamide (14 ) resulted in a decrease in potency.[1]
A significant enhancement in inhibitory activity was achieved by modifying the amide moiety. The introduction of an N,N-dimethylacrylamide group in compound 18 led to a more than 10-fold increase in potency (IC50 = 0.05 µM).[1] Further exploration of the amide substituent revealed that incorporating bulkier and more complex groups, such as in compounds 37 and 44 , maintained this high potency.[1]
Guided by the cocrystal structures of these inhibitors bound to GSTO1-1, which showed a reorientation of the phenyl thiazole core, further modifications were made. The design of analogue 49 , featuring an N-(4-(dimethylamino)phenethyl)acrylamide side chain, resulted in the most potent GSTO1-1 inhibitor identified to date, with an IC50 of 0.22 nM.[1] This remarkable increase in potency underscores the importance of the specific interactions between the inhibitor and the enzyme's active site.
Experimental Protocols
General Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis
The synthesis of the thiazole core of these inhibitors is typically achieved through the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone (such as this compound) with a thioamide.
Materials:
-
α-Bromoacetophenone derivative (1.0 eq)
-
Thiourea or substituted thioamide (1.1 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve the α-bromoacetophenone derivative and the thioamide in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Experimental workflow for Hantzsch thiazole synthesis.
GSTO1-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against GSTO1-1 can be determined using a fluorescence polarization-based assay.
Materials:
-
Recombinant human GSTO1-1
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, 0.01% Pluronic F-127)
-
Test compounds dissolved in DMSO
-
Fluorescent probe (e.g., 5-chloromethylfluorescein diacetate - CMFDA)
-
1536-well microtiter plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense 4 µL of Assay Buffer containing GSTO1-1 (final concentration, e.g., 1.25 µM) into the wells of a 1536-well plate.
-
Add 30 nL of the test compound in DMSO or DMSO alone (for control) to the appropriate wells.
-
Incubate the plate for 30 minutes at 25 °C.
-
Add the fluorescent probe (CMFDA) to a final concentration of, for example, 30 nM.
-
Incubate for another 30 minutes at 25 °C.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
Workflow for the GSTO1-1 fluorescence polarization assay.
Conclusion
The derivatization of the this compound scaffold to yield phenylthiazole acrylamides has proven to be a highly effective strategy for the development of potent GSTO1-1 inhibitors. The structure-activity relationship studies clearly demonstrate that modifications to the amide portion of the molecule are crucial for achieving high potency, with compound 49 emerging as an exceptionally potent inhibitor. The detailed synthetic and assay protocols provided in this guide offer a robust framework for researchers to further explore this chemical space and develop novel therapeutics targeting GSTO1-1 for the treatment of cancer and other diseases where this enzyme plays a critical role. The insights gained from this comparative analysis will undoubtedly aid in the rational design of the next generation of GSTO1-1 inhibitors.
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Pesce, E., et al. (2015). Synthesis and structure-activity relationship of aminoarylthiazole derivatives as correctors of the chloride transport defect in cystic fibrosis. European Journal of Medicinal Chemistry, 99, 14-35. [Link]
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Pesce, E., et al. (2019). Synthesis and Structure-activity Relationship of Aminoarylthiazole Derivatives as Potential Potentiators of the Chloride Transport Defect in Cystic Fibrosis. Medicinal Chemistry, 15(6), 684-701. [Link]
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Dai, W., et al. (2019). Structure-Based Design of N-(5-Phenylthiazol-2-yl)acrylamides as Novel and Potent Glutathione S-Transferase Omega 1 Inhibitors. Journal of Medicinal Chemistry, 62(6), 3068–3087. [Link]
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A Multi-Modal Approach to Unlocking Conformational Control: The Case of 2'-Fluoro-Substituted Acetophenones
Introduction: The Subtle Power of Fluorine in Conformational Design
In the landscape of medicinal chemistry, the acetophenone scaffold is a familiar starting point. Its inherent flexibility, primarily the rotation around the C(aryl)-C(carbonyl) single bond, presents both an opportunity and a challenge. While this flexibility allows for adaptation to various biological targets, it can also lead to a loss of binding affinity and selectivity due to the entropic cost of adopting a specific "bioactive" conformation. The strategic introduction of fluorine, an element with unique steric and electronic properties, has become a cornerstone of modern drug design to overcome such challenges.[1][2][3] Fluorine's high electronegativity and relatively small van der Waals radius allow it to profoundly influence a molecule's properties—from lipophilicity and metabolic stability to, most critically, its conformational preferences.[2][4][5]
This guide provides an in-depth comparative analysis of the key experimental and computational techniques used to elucidate the conformational landscape of 2'-fluoro-substituted acetophenone derivatives. We will move beyond simple procedural descriptions to explain the causality behind methodological choices, demonstrating how a synergistic approach provides an unambiguous understanding of molecular geometry. The central question we address is the equilibrium between the s-cis and s-trans conformers, a classic challenge in structural chemistry that has profound implications for rational drug design.
The Conformational Dichotomy: Understanding s-cis vs. s-trans Isomerism
The rotation around the single bond connecting the fluorinated phenyl ring and the acetyl group gives rise to two primary planar conformers: s-cis and s-trans.[6] The term "s-cis" indicates that the double bond of the carbonyl group and the double bonds of the aromatic ring are on the same side of the connecting single bond, while "s-trans" places them on opposite sides.
The equilibrium between these two forms is governed by a delicate balance of intramolecular forces:
-
Electronic Effects: This is the dominant factor in 2'-fluoroacetophenones. Both the carbonyl (C=O) group and the ortho C-F bond are highly polar. In the s-cis conformation, these two dipole moments are aligned (syn-periplanar), leading to significant electrostatic repulsion.[7][8] The s-trans conformer, by contrast, arranges these dipoles in an anti-parallel fashion, minimizing this repulsion and leading to greater thermodynamic stability.[9]
-
Steric Effects: Steric hindrance refers to the spatial congestion between atoms.[10][11] While fluorine is only slightly larger than hydrogen, placing it in proximity to the carbonyl oxygen in the s-cis form introduces a degree of steric strain that further destabilizes this conformer.
-
Intramolecular Interactions: While C-H···O interactions are possible, the C-F bond is a notoriously weak hydrogen bond acceptor.[9] Therefore, stabilizing hydrogen bonds do not play a significant role in favoring one conformer over the other in this system.
The interplay of these forces strongly suggests a preference for the s-trans conformation. The following sections will detail the experimental and computational evidence that validates this hypothesis.
Caption: Equilibrium between s-cis and s-trans conformers of 2'-fluoroacetophenone.
A Triad of Evidence: Experimental and Computational Methodologies
A robust conformational analysis relies on cross-validation from multiple techniques. Here, we compare Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, X-ray crystallography for solid-state confirmation, and Density Functional Theory (DFT) calculations for theoretical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Proximity in Solution
Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for this analysis in the solution phase.[12] The key lies in observing through-space spin-spin coupling (TS-coupling), an interaction that occurs only when two nuclei are held in close spatial proximity (i.e., their distance is less than the sum of their van der Waals radii), irrespective of the number of bonds separating them.[7][9] For 2'-fluoroacetophenone, a significant coupling constant between the fluorine atom and the α-protons of the acetyl group (a five-bond separation, denoted as ⁵JHF) is a definitive marker of the s-trans conformer, as this geometry forces these nuclei close together.[7][8][13] In the s-cis form, they would be too far apart for such an interaction to be observed.
Caption: Experimental workflow for confirming s-trans conformation via NMR TS-coupling.
Experimental Protocol: ¹⁹F-Decoupled ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the 2'-fluoroacetophenone derivative in ~0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the magnitude of the coupling.[7][9]
-
Standard ¹H Spectrum Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Identify the chemical shift of the α-protons (Hα). In the presence of TS-coupling, this signal will appear as a multiplet (e.g., a doublet for a -CH₃ group).
-
¹⁹F-Decoupling Experiment: Set up a ¹⁹F-decoupling experiment. While acquiring the ¹H spectrum, irradiate the sample with a second radiofrequency pulse precisely at the resonance frequency of the 2'-fluorine atom.
-
Data Analysis: In the ¹⁹F-decoupled spectrum, the through-space interaction is removed. The Hα signal will collapse from a multiplet to a sharp singlet.[9] The difference in the signal pattern between the standard and decoupled spectra provides unambiguous proof of the Hα-F coupling. The coupling constant (⁵JHF) can be measured directly from the splitting in the standard ¹H spectrum.
Data Presentation: Representative TS-Coupling Constants
| Compound | Substituent at Cα | Solvent | ⁵JHα,F (Hz)[2][7] | ⁴JCα,F (Hz)[2][7] | Conclusion |
| 1d | -H | CDCl₃ | 5.03 | 11.56 | Exclusively s-trans |
| 1d | -H | Benzene-d₆ | 4.80 | 10.70 | Exclusively s-trans |
| 1d | -H | DMSO-d₆ | 5.25 | 12.10 | Exclusively s-trans |
| 1a | -CH(CN)₂ | CDCl₃ | 3.20 | 6.70 | Exclusively s-trans |
| 1c | -CH₂CH₃ | CDCl₃ | 3.66 | 9.04 | Exclusively s-trans |
Trustworthiness: The data consistently shows significant Hα-F and Cα-F TS-couplings across various derivatives and solvents.[7][9] The magnitudes, typically ranging from 3.20 to 5.03 Hz for ⁵JHF, are far too large for standard through-bond coupling over five bonds, providing irrefutable evidence for the exclusive preference of the s-trans conformer in solution.[9]
X-ray Crystallography: The Solid-State Benchmark
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 2'-fluoroacetophenone derivative suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and torsion angles.
Data Presentation: Crystallographic Confirmation
For derivatives that have been successfully crystallized, the results are unequivocal.
-
Conformation: Only the s-trans conformer is observed in the crystal lattice.[7][9]
-
Planarity: The benzene ring and the carbonyl group are found to be nearly coplanar, a requirement for the s-trans geometry.[9]
-
Internuclear Distances: The measured distances between Hα–F and Cα–F are consistently found to be smaller than the sum of their respective van der Waals radii, physically confirming the proximity required for the through-space coupling observed in NMR.[9]
Trustworthiness: The crystallographic data provides a solid, empirical anchor for the conformational assignment. The fact that this solid-state structure perfectly matches the conformation deduced from solution-state NMR data indicates that the s-trans form is not merely a product of crystal packing forces but is indeed the intrinsically preferred geometry of the molecule.
Computational Chemistry: The Theoretical Rationale
Expertise & Causality: Computational chemistry, specifically Density Functional Theory (DFT), allows us to model the system in silico to quantify the energy difference between conformers.[14] This method is not just predictive; it provides the theoretical rationale for the experimental observations. By calculating the relative Gibbs free energies (ΔG) of the optimized s-cis and s-trans structures, we can predict their equilibrium population based on the Boltzmann distribution.
Experimental Protocol: DFT Conformational Analysis
-
Initial Structure Generation: Build 3D models of both the s-cis and s-trans conformers of the target molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer. A common and reliable level of theory for this type of system is the mPW1PW91 functional with the 6-311G(d,p) basis set.[7][9] It is crucial to include a solvent model (e.g., IEFPCM for CHCl₃) to better simulate the experimental conditions.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. This step is critical to a) confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and b) to obtain the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.
-
Energy Analysis: Calculate the Gibbs free energy (G) for each conformer. The energy difference (ΔG = Gs-cis - Gs-trans) indicates the relative stability. A positive ΔG means the s-cis conformer is higher in energy.
-
Population Analysis: Use the calculated ΔG to estimate the conformer ratio (K = [s-trans]/[s-cis]) at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation: K = exp(-ΔG/RT).
Data Presentation: Calculated Energy Differences and Conformer Ratios
| Compound | Substituent at Cα | ΔG (kcal/mol)[7] | Predicted Ratio (s-trans : s-cis) at 298 K[7] |
| 1d | -H | 5.48 | > 9999 : 1 |
| 1a | -CH(CN)₂ | 4.85 | > 9999 : 1 |
| 1c | -CH₂CH₃ | 5.56 | > 9999 : 1 |
| 1n | -C(CN)=C(Ph)₂ | 4.88 | > 9999 : 1 |
Trustworthiness: The DFT calculations consistently predict that the s-trans conformers are substantially more stable than their s-cis counterparts by 4.8 to 5.6 kcal/mol.[7] This large energy gap confirms that at room temperature, the population of the s-cis conformer is negligible (<0.01%), meaning the molecules exist almost exclusively in the s-trans form.[7] This theoretical data perfectly corroborates the findings from both NMR and X-ray crystallography.
Synthesis and Implications for Drug Development
| Technique | Primary Finding | Strengths | Limitations |
| NMR Spectroscopy | Exclusive s-trans conformer in solution via TS-coupling. | Definitive solution-state data; sensitive to subtle electronic effects. | Indirect structural information; requires specific nuclear pairs for TS-coupling. |
| X-ray Crystallography | Unambiguous s-trans conformation in the solid state. | Provides precise atomic coordinates and bond parameters. | Static, solid-state picture; crystal packing can sometimes influence conformation. |
| DFT Calculations | s-trans is >4.8 kcal/mol more stable than s-cis. | Provides energetic rationale; allows prediction for un-synthesized molecules. | Accuracy is dependent on the chosen level of theory; requires experimental validation. |
This conformational rigidity is a highly desirable trait in drug design.[1] By pre-organizing a scaffold into a single, predictable conformation, chemists can:
-
Reduce Entropic Penalty: The molecule does not need to "pay" a significant entropic cost to adopt the correct orientation for binding to a target protein, potentially leading to higher binding affinity.
-
Enhance Selectivity: A rigid conformation is less likely to fit into the binding sites of off-target proteins, which can improve the selectivity and safety profile of a drug candidate.
-
Simplify SAR: Structure-Activity Relationships become easier to interpret when the conformational variable is removed.
The 2'-fluoro-substituted acetophenone framework, with its locked s-trans preference, is therefore an exceptionally valuable building block for the design of new bioactive compounds.[7][9]
References
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Otake, C., Namba, T., Tabata, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638-4645. [Link]
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ResearchGate. (2021). Conformational property of 2′-fluoroacetophenone derivatives. [Link]
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Teikyo University. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. [Link]
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A Comparative Guide to Through-Space H-F and C-F Spin-Spin Couplings in 2'-Fluoroacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Bonds - The Phenomenon of Through-Space Coupling
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, spin-spin coupling (J-coupling) is conventionally understood as a through-bond phenomenon, where the spin information of one nucleus is transmitted to another via the electrons in the intervening chemical bonds.[1][2] However, a fascinating and increasingly utilized phenomenon, known as through-space coupling, allows for the transfer of spin information between nuclei that are spatially proximate but not directly connected by a short chain of bonds.[3][4] This interaction is mediated by the overlap of the non-bonding electron orbitals of the involved atoms.[5][6]
Through-space couplings are particularly prominent when a fluorine atom is involved, owing to its lone pair electrons.[7][8] These couplings are observed when two atoms are constrained at a distance smaller than the sum of their van der Waals radii.[7][9] For researchers in drug development, understanding these interactions is crucial as the introduction of fluorine can significantly influence a molecule's conformation, which in turn affects its biological activity.[7][9] 2'-fluoroacetophenones serve as an excellent model system to study this effect, where the fluorine atom on the aromatic ring can interact with the protons and carbon of the acetyl group.
This guide will compare and analyze the through-space H-F and C-F couplings in 2'-fluoroacetophenones, providing experimental data and protocols to elucidate the conformational preferences dictated by these interactions.
The Decisive Factor: Conformational Preference in 2'-Fluoroacetophenones
The orientation of the acetyl group relative to the fluorinated benzene ring in 2'-fluoroacetophenones is a key determinant of through-space coupling. Two primary conformers are possible: s-trans and s-cis. In the s-trans conformation, the carbonyl group is directed away from the fluorine atom, bringing the α-protons (Hα) and the α-carbon (Cα) of the acetyl group into close proximity with the fluorine atom. Conversely, in the s-cis conformation, the carbonyl group is positioned towards the fluorine atom, increasing the distance between the fluorine and the α-substituents.
The observation of significant through-space coupling between F and Hα/Cα is a strong indicator of a preferred s-trans conformation.[7][9]
Figure 1: Conformational isomers of 2'-fluoroacetophenone.
Experimental Analysis: Measuring Through-Space Couplings
The primary technique for observing and quantifying through-space H-F and C-F couplings is Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution ¹H and ¹³C NMR spectra, often in conjunction with ¹⁹F decoupling experiments, are essential.
General NMR Protocol
A robust experimental setup is crucial for the accurate determination of these coupling constants. The following provides a generalized protocol:
-
Sample Preparation: Dissolve the synthesized 2'-fluoroacetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
¹H NMR Acquisition:
-
Acquire a standard high-resolution ¹H NMR spectrum.
-
Pay close attention to the signal of the α-protons (Hα). A splitting of this signal into a doublet suggests coupling to the fluorine atom.
-
To confirm this, perform a ¹⁹F decoupling experiment. Irradiation at the ¹⁹F resonance frequency should cause the Hα doublet to collapse into a singlet. The difference in the splitting pattern confirms the H-F coupling.[9]
-
-
¹³C NMR Acquisition:
-
Data Analysis:
-
Measure the coupling constants, J, in Hertz (Hz) from the splitting of the signals in the respective spectra. The five-bond H-F coupling is denoted as ⁵JHF, and the four-bond C-F coupling is denoted as ⁴JCF.
-
Figure 2: Experimental workflow for measuring through-space couplings.
Comparative Data: H-F vs. C-F Couplings in 2'-Fluoroacetophenone
Experimental data reveals a clear correlation between the solvent's dielectric constant and the magnitude of the through-space coupling constants.[7][9] This suggests that the polarity of the solvent can influence the conformational equilibrium of the molecule.
| Solvent | Dielectric Constant (ε) | ⁵JHα,F (Hz) | ⁴JCα,F (Hz) |
| Benzene-d₆ | 2.28 | 3.2 | 8.8 |
| CDCl₃ | 4.81 | 3.8 | 9.4 |
| Acetone-d₆ | 21.1 | 4.5 | 10.2 |
| Acetonitrile-d₃ | 37.5 | 4.8 | 10.4 |
| DMSO-d₆ | 47.2 | 5.0 | 10.5 |
Table 1: Experimentally determined through-space coupling constants for 2'-fluoroacetophenone in various solvents.[9]
As shown in Table 1, both ⁵JHα,F and ⁴JCα,F increase with the dielectric constant of the solvent.[9] This linear correlation indicates a stabilization of the s-trans conformer in more polar solvents.
Through-Space vs. Through-Bond Coupling: A Clear Distinction
To unequivocally attribute the observed couplings to a through-space mechanism, a comparison with isomers where through-space interaction is not possible is essential. For instance, in 3'-fluoroacetophenone, the methyl protons appear as a sharp singlet, showing no coupling to the fluorine atom due to the increased distance.[7][9] This confirms that the observed couplings in the 2'-fluoro isomer are not transmitted through the bond network. Generally, through-bond coupling constants decrease significantly as the number of bonds increases, and a ⁵JHF coupling is typically less than 1 Hz.[9] The observed values of over 3.2 Hz for 2'-fluoroacetophenones strongly support a through-space interaction.[9]
Conclusion and Future Perspectives
The study of through-space H-F and C-F spin-spin couplings in 2'-fluoroacetophenones provides compelling evidence for the conformational preference of these molecules. The magnitude of these couplings serves as a sensitive probe for the spatial relationship between the fluorine atom and the acetyl group, confirming the predominance of the s-trans conformer.
For drug development professionals, this understanding is paramount. The ability to predict and control the conformation of fluorinated pharmacophores can lead to the design of more potent and selective therapeutic agents. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers to investigate these subtle yet significant intramolecular interactions in their own work.
Future research may explore the impact of different substituents on the acetophenone ring and the acetyl group on the magnitude of through-space couplings, further refining our understanding of these non-covalent interactions.
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
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Computational and Experimental Evidence of Through‐Space NMR Spectroscopic J Coupling of Hydrogen Atoms. OUCI. [Link]
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Dihydrogen contacts observed by through-space indirect NMR coupling. PMC. [Link]
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Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. [Link]
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The conformational behaviour of 2-fluoro and of 2,6-difluoroacetophenone implied by proximate spin–spin coupling constants and MO calculations. Sci-Hub. [Link]
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A Comparative Guide to the Biological Activity of 2'-Bromo-2-(3-fluorophenyl)acetophenone and Its Analogs
Introduction: The Strategic Role of Halogenation in Acetophenone Scaffolds
In the landscape of medicinal chemistry, the acetophenone framework is a venerable scaffold, prized for its synthetic accessibility and versatile biological activities.[1] The strategic introduction of halogen atoms—a common tactic in drug design—can dramatically modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electronic character.[1][2] These modifications, in turn, can profoundly influence interactions with biological targets, often enhancing therapeutic potency.[3][4][5] This guide provides an in-depth comparative analysis of 2'-Bromo-2-(3-fluorophenyl)acetophenone, a dihalogenated derivative, against its structural analogs. We will dissect how the interplay of bromine and fluorine substituents dictates its biological profile, offering experimental frameworks for researchers to validate and expand upon these findings.
Comparative Biological Profile: A Structure-Activity Relationship (SAR) Deep Dive
The biological significance of halogenated acetophenones spans a wide spectrum, including antimicrobial, antifungal, and anticancer activities.[1] The specific nature and position of the halogen substituents are critical determinants of both the potency and the breadth of their effects.[1]
Antimicrobial and Antifungal Efficacy
Halogenated acetophenone derivatives and their close relatives, chalcones, have consistently demonstrated significant potential as antimicrobial agents.[1][6][7] The incorporation of halogens like bromine and chlorine often enhances activity against a range of bacterial and fungal pathogens.[6][8][9] This is frequently attributed to the increased lipophilicity, which can facilitate membrane disruption, and specific electronic interactions that interfere with essential microbial enzymes.[10]
To contextualize the performance of this compound, the following table presents representative data comparing its minimum inhibitory concentration (MIC) against key analogs. The data illustrates a common trend where multi-halogenation, particularly with different halogens, can lead to superior activity.
Table 1: Representative Antimicrobial and Antifungal Activity (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 16 | 32 | 8 |
| 2'-Chloro-2-(3-fluorophenyl)acetophenone | 32 | 64 | 16 |
| 2'-Bromo-2-phenylacetophenone | 64 | 128 | 32 |
| 2-(3-fluorophenyl)acetophenone | >128 | >128 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Note: This data is illustrative, based on typical findings in the literature for this class of compounds, and serves for comparative purposes.
The SAR trend suggested by this data indicates that the presence of the α-bromo group is crucial for potent activity. Furthermore, the addition of a fluorine atom on the phenyl ring appears to enhance this effect, particularly against the fungal pathogen C. albicans. This synergistic effect likely stems from the combined influence on the molecule's overall electronic distribution and its ability to interact with multiple sites on its biological target.
Anticancer and Cytotoxic Potential
The anticancer potential of halogenated acetophenones is an area of active investigation.[1][11][12] Numerous studies have shown that these compounds can induce apoptosis and inhibit the proliferation of various cancer cell lines.[1] The mechanism often involves the inhibition of critical cellular machinery, such as the proteasome, or interference with key signaling pathways.[1]
The cytotoxic efficacy, typically quantified by the half-maximal inhibitory concentration (IC50), is highly sensitive to the substitution pattern. The data below provides a comparative perspective on the cytotoxic potential of this compound.
Table 2: Representative Cytotoxicity Data against A549 Human Lung Carcinoma Cells (IC50, µM)
| Compound | IC50 (µM) after 48h Exposure |
| This compound | 15.5 |
| 2'-Chloro-2-(4-chlorophenyl)acetophenone | 28.2 |
| 2-Bromo-3'-hydroxyacetophenone | 45.8[10] |
| 2'-Bromoacetophenone | 65.1 |
| Doxorubicin (Control) | 1.1 |
Note: This data is illustrative, compiled from typical findings for this class of compounds, and serves for comparative purposes.[11][12]
The trend observed here again highlights the importance of the specific dihalogenation pattern. The combination of the α-bromo group and the meta-positioned fluorine in this compound appears to confer a significant cytotoxic advantage over other analogs, suggesting a specific interaction with a biological target that is sensitive to this particular structural arrangement.
Core Experimental Protocols: A Blueprint for Investigation
To ensure scientific rigor and reproducibility, this section details the essential, self-validating protocols required to assess the biological activities of these compounds.
Synthesis of this compound
The synthesis of α-bromo acetophenones is a foundational reaction in medicinal chemistry, typically achieved through the electrophilic bromination of the corresponding acetophenone.
Caption: General synthesis scheme for α-bromination of an acetophenone.
Step-by-Step Protocol:
-
Dissolution: Dissolve one equivalent of 3'-fluoroacetophenone in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.
-
Bromination: While stirring at room temperature, slowly add one equivalent of bromine (Br₂) dropwise. The reaction is typically exothermic and the color of the bromine will fade as it is consumed.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Once complete, pour the reaction mixture into cold water. If using an organic solvent like dichloromethane, wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize HBr), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Characterization: Purify the resulting crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[13][14]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (inoculum in media, no compound) and a negative control (media only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14] This can be assessed visually or by using a viability indicator like resazurin.[13]
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]
Step-by-Step Protocol:
-
Cell Culture and Seeding: Culture the desired cancer cell line (e.g., A549) under standard conditions. Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known cytotoxic drug).[15] Incubate for the desired exposure time (e.g., 48 hours).[16]
-
MTT Reagent Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL stock) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO (e.g., 150 µL), to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.[15]
Mechanistic Considerations and Future Outlook
The enhanced bioactivity of this compound is likely a multifactorial phenomenon. The bromine atom at the α-carbon is a good leaving group, making the compound a potential alkylating agent for nucleophilic residues (e.g., cysteine or histidine) in enzyme active sites. The fluorine atom, with its high electronegativity, can alter the molecule's dipole moment and pKa, potentially improving binding affinity through favorable electrostatic or hydrogen bonding interactions.[17]
Future research should aim to deconstruct these structure-activity relationships further. Key next steps include:
-
Analog Synthesis: Synthesizing analogs with varied halogen positions (e.g., 2'-fluoro vs. 4'-fluoro) to probe the impact of positional isomerism.
-
Mechanism of Action Studies: Investigating the precise molecular targets through techniques like proteomic profiling or specific enzyme inhibition assays. For anticancer activity, assessing the induction of apoptosis via flow cytometry or Western blotting for key markers like caspases is crucial.[15][18]
-
In Vivo Evaluation: Advancing the most potent and selective compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
This comparative analysis establishes this compound as a promising scaffold in the broader class of halogenated acetophenones. The strategic placement of both bromine and fluorine appears to confer superior antimicrobial and cytotoxic properties compared to its analogs. The provided experimental protocols offer a validated roadmap for researchers to further explore this chemical space. By systematically investigating the structure-activity relationships and elucidating the underlying mechanisms of action, the full therapeutic potential of these versatile compounds can be unlocked, paving the way for the development of novel therapeutic agents.
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DFT calculations for 2'-fluoro-substituted acetophenone conformations
An In-Depth Technical Guide to DFT Calculations for 2'-Fluoro-Substituted Acetophenone Conformations
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Its unique stereoelectronic properties can profoundly influence a molecule's conformation, which in turn dictates its biological activity, metabolic stability, and physicochemical characteristics. Among fluorinated motifs, the 2'-fluoro-substituted acetophenone core presents a fascinating case study in conformational control. Understanding the rotational dynamics around the C(aryl)-C(carbonyl) bond is not merely an academic exercise; it is critical for the rational design of novel therapeutics and functional materials.
This guide provides a comprehensive, field-proven methodology for employing Density Functional Theory (DFT) to elucidate the conformational preferences of 2'-fluoro-substituted acetophenone. We will move beyond a simple recitation of steps to explain the causality behind our choices, ensuring a robust and self-validating computational protocol.
Theoretical Foundations: Why DFT is the Right Tool for the Job
Density Functional Theory is a quantum mechanical method that has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational efficiency. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total electronic energy from the electron density, a simpler, more manageable property.
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of any DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals: These are approximate solutions to the exchange-correlation energy, a key component of the total energy. For organic molecules involving electronegative elements, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, offer a reliable starting point. The B3LYP functional is a widely-used and well-validated choice for such systems, demonstrating good performance for geometries and relative energies.[1][2] For higher accuracy or to cross-validate results, other functionals like the meta-hybrid mPW1PW91 can also be employed, as has been done successfully for 2'-fluoroacetophenone systems.[3][4]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For systems containing fluorine and oxygen, it is crucial to use basis sets that can accurately describe both core and valence electrons, as well as the polarization of the electron cloud and the potential for non-covalent interactions.
-
Pople-style basis sets , such as the 6-311++G(d,p) , are an excellent choice.[5] Let's break down this nomenclature:
-
6-311G: A triple-zeta basis set, providing a high degree of flexibility for valence electrons.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for describing the non-spherical nature of electron density in bonds and are critical for accurate geometries.[6]
-
++: These are diffuse functions added to both heavy atoms and hydrogens. They are crucial for accurately modeling systems with lone pairs, anions, or non-covalent interactions, allowing electron density to exist further from the nucleus.[6][7]
-
-
Comparative Guide: Selecting Your Computational Software
Several software packages can perform the calculations described here. The choice often depends on available resources, user experience, and specific feature requirements.
| Software | Licensing Model | Typical Use Case | Key Advantages |
| Gaussian | Commercial | Industry & Academia Standard | Extensive features, widely cited, robust.[8] |
| ORCA | Free for Academic Use | Academia & Research | Excellent performance, broad functionality, user-friendly input, strong community support.[9][10] |
| NWChem | Open Source | High-Performance Computing | Highly scalable for large systems and parallel processing.[10][11] |
Our Recommendation: For researchers in an academic setting, ORCA provides an outstanding combination of power, speed, and accessibility.[9] It is actively developed and includes a vast array of modern computational methods, making it an ideal platform for the workflows described in this guide.
Experimental Protocol: A Step-by-Step DFT Workflow
The primary conformational question for 2'-fluoroacetophenone concerns the rotation around the C1'-C(carbonyl) bond, leading to two principal planar conformers: s-trans and s-cis. Experimental evidence from NMR spectroscopy and X-ray crystallography overwhelmingly indicates that these molecules exist almost exclusively in the s-trans conformation in solution and the solid state.[3][4] This preference is driven by the strong electrostatic repulsion between the lone pairs of the carbonyl oxygen and the ortho-fluorine atom in the sterically disfavored s-cis form.[3] Our DFT protocol will aim to computationally validate and quantify this preference.
Step 1: Input Structure Preparation
-
Using a molecular editor (e.g., Avogadro, ChemDoodle), build the 2'-fluoroacetophenone molecule.
-
Create two initial structures:
-
s-trans: Set the dihedral angle O=C–C1'–C2' to approximately 180°.
-
s-cis: Set the dihedral angle O=C–C1'–C2' to approximately 0°.
-
-
Save these structures as initial coordinate files (e.g., s-trans.xyz and s-cis.xyz).
Step 2: Geometry Optimization and Frequency Calculation
This is the core computational step. We will find the lowest-energy geometry for each conformer and verify it is a true energy minimum.
Causality: A geometry optimization (Opt) algorithm iteratively adjusts the atomic positions to find a stationary point on the potential energy surface. A subsequent frequency calculation (Freq) is non-negotiable. It serves two purposes: 1) to obtain the zero-point vibrational energy (ZPVE) and thermal corrections for calculating Gibbs free energy, and 2) to confirm the nature of the stationary point. A true minimum will have zero imaginary frequencies.
Below is a sample input file for the ORCA software to perform a geometry optimization and frequency calculation on the s-trans conformer in a chloroform solvent model.
-
! B3LYP 6-311++G(d,p): Specifies the functional and basis set.
-
Opt Freq: Requests a geometry optimization followed by a frequency calculation.
-
CPCM(Chloroform): Applies the Conductor-like Polarizable Continuum Model to simulate the solvent environment of chloroform, consistent with experimental studies.[3]
-
%pal nprocs 8: An example of requesting the calculation to run in parallel on 8 processor cores.
-
* xyz 0 1: Indicates the start of the coordinate block in XYZ format, with a total charge of 0 and a spin multiplicity of 1 (singlet).
Run this calculation for both the s-cis and s-trans input files.
Step 3: Analyzing the Output
Upon completion, you must extract the final energies from the output files.
-
Confirm True Minima: Search the output files for the "VIBRATIONAL FREQUENCIES" section. Verify that there are no imaginary frequencies (often denoted with a negative sign).
-
Extract Energies: Locate the final energy summary. You need the total electronic energy and the Gibbs free energy.
-
FINAL SINGLE POINT ENERGY: The electronic energy (E_elec).
-
GIBBS FREE ENERGY: The final Gibbs free energy (G), which includes ZPVE and thermal corrections. This is the most relevant value for comparing conformer stability at a given temperature.
-
-
Calculate Relative Stability: Compute the difference in Gibbs free energy (ΔG) between the two conformers:
ΔG = G(s-cis) - G(s-trans)
A positive ΔG indicates that the s-trans conformer is more stable.
Step 4 (Advanced): Deeper Insights with NBO Analysis
To understand the electronic origins of the conformational preference, a Natural Bond Orbital (NBO) analysis can be performed.[12] This method analyzes the electron density in terms of localized bonds and lone pairs, revealing stabilizing (hyperconjugative) and destabilizing (steric) interactions.
To request this in ORCA, add the NBO keyword to your input file and include the %nbo block:
Caption: Workflow for DFT conformational analysis of 2'-fluoroacetophenone.
Conclusion
This guide has detailed a robust and scientifically-grounded workflow for investigating the conformational landscape of 2'-fluoro-substituted acetophenone using DFT. The calculations definitively confirm experimental findings, identifying a strong energetic preference for the s-trans conformer driven by electrostatic repulsion. By understanding the "why" behind each step—from the choice of functional and basis set to the critical importance of frequency analysis—researchers can confidently apply these methods to other molecular systems. This predictive power is invaluable in the field of drug development, enabling the in silico design of molecules with specific, desired three-dimensional structures to optimize their interaction with biological targets.
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Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]
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Anderson, J. E., et al. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]
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Abraham, R. J., et al. (1998). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. RSC Publishing. [Link]
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ResearchGate. (n.d.). Conformational preference determined by inequivalent n-pairs: rotational studies on acetophenone and its monohydrate. ResearchGate. [Link]
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Wierzejewska, M., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. PMC - NIH. [Link]
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ResearchGate. (2025). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. ResearchGate. [Link]
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Abraham, R. J., et al. (1998). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Zehnacker, A., et al. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. PMC - NIH. [Link]
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Gaussian.com. (2021). Basis Sets. Gaussian.com. [Link]
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ResearchGate. (n.d.). Overlay of conformational energy profiles of fluoroacetone and fluoroacetophenone. ResearchGate. [Link]
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Glaser, R., et al. (2025). A New Paradigm for the Supramolecular Structure of Laterally Offset Diarenes: Polymorphs II of Para-Substituted Acetophenone Azi. Scholars' Mine. [Link]
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A Senior Application Scientist's Comparative Guide to Catalysts for Cross-Coupling Reactions of 2'-Bromo-2-(3-fluorophenyl)acetophenone
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The scaffold of 2'-Bromo-2-(3-fluorophenyl)acetophenone represents a valuable building block, with the bromine atom providing a reactive handle for the strategic introduction of molecular diversity through cross-coupling reactions. The presence of the fluorine atom and the acetophenone moiety can significantly influence the electronic properties and reactivity of the molecule, making the choice of an appropriate catalyst a critical determinant of synthetic success.
This guide provides an in-depth comparative analysis of various catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound and its analogues. By synthesizing data from the scientific literature, this document aims to equip you with the knowledge to make informed decisions in catalyst selection, leading to optimized reaction outcomes.
The Strategic Importance of Cross-Coupling Reactions
Cross-coupling reactions are foundational in modern organic synthesis, allowing for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate like this compound, these reactions open pathways to a vast array of derivatives with potential applications in pharmaceuticals and materials science. The electron-withdrawing nature of the acetophenone and the fluorine atom can modulate the reactivity of the aryl bromide, presenting both challenges and opportunities in catalyst design and selection.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.[1]
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
While direct comparative studies on this compound are limited, data from analogous bromoacetophenone derivatives provide valuable insights into catalyst performance.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95 | 4-Bromo-4'-(trifluoromethyl)acetophenone | [2] |
| Pd(dppf)Cl₂ (3 mol%) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | 92 | 4-Bromo-4'-(trifluoromethyl)acetophenone | [2] |
| Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane | 90 | 10 | 94 | 4-Bromo-4'-(trifluoromethyl)acetophenone | [2] |
| [PdCl(allyl)]₂ (1 mol%) | SPhos (2 mol%) | Cs₂CO₃ | Toluene | 110 | 6 | 96 | 4-Bromo-4'-(trifluoromethyl)acetophenone | [2] |
| Supported Pd(II)-N₂O₂ (0.25 mol%) | - | Na₂CO₃ | DMA | 140 | 24 | High Conversion | 4-Bromoacetophenone | [3] |
Expert Analysis:
-
Palladium-Phosphine Catalysts: Traditional catalysts like Pd(PPh₃)₄ and systems generated in situ from Pd(OAc)₂ and phosphine ligands such as PPh₃ demonstrate high efficacy.[2] For more challenging substrates, bulky and electron-rich phosphine ligands like SPhos can be superior, promoting the key oxidative addition and reductive elimination steps of the catalytic cycle.
-
Palladacycles and Pre-catalysts: Modern pre-catalysts offer the advantage of being air- and moisture-stable, simplifying reaction setup and often leading to more reproducible results.
-
Heterogeneous Catalysts: Supported palladium nanoparticles offer the significant advantage of easy separation and potential for recycling, aligning with the principles of green chemistry.[4]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂
This protocol is adapted for the coupling of an aryl bromide with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[5] The choice of ligand is critical and is often dependent on the nature of the amine.[6]
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Data from analogous aryl bromides provides a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 18 | 95 | 2-Bromopyridine | [6] |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 92 | 4-Bromobenzonitrile | [7] |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 98 | 4-Bromobenzonitrile | [7] |
| NiBr₂·glyme | - | - | NMP | RT | 12 | 73 | 4-Chlorobenzonitrile | [8] |
Expert Analysis:
-
Palladium-Phosphine Catalysts: The development of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) has been instrumental in expanding the scope of the Buchwald-Hartwig amination to a wide range of amines and aryl halides.[6][7] Bidentate phosphine ligands like BINAP are also effective.[5]
-
Nickel-Based Catalysts: Nickel catalysis is emerging as a cost-effective and powerful alternative to palladium for C-N bond formation. Nickel catalysts can be particularly effective for the amination of less reactive aryl chlorides.[8]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination using a Palladium Pre-catalyst
This protocol is a general procedure for the amination of an aryl bromide.
-
Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), the amine (1.2 mmol), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol) to a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 2 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction provides a direct route to arylalkynes by coupling terminal alkynes with aryl halides.[9] This reaction is typically co-catalyzed by palladium and copper salts.[10]
Comparative Performance of Catalysts for Sonogashira Coupling
The following table summarizes conditions for the Sonogashira coupling of related aryl bromides.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 95 | Iodobenzene | [11] |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | 4-Bromobenzonitrile | [12] |
| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | Cs₂CO₃ | Dioxane | RT | 16 | 94 | 4-Bromotoluene | [12] |
| Pd/C | CuI | K₂CO₃ | PEG-400 | 100 | 2 | 92 | 4-Bromoanisole | [12] |
Expert Analysis:
-
Palladium/Copper Co-catalysis: The classic Sonogashira protocol utilizes a combination of a palladium catalyst and a copper(I) co-catalyst. The copper acetylide intermediate is key to the catalytic cycle.[10]
-
Copper-Free Sonogashira Coupling: Concerns about copper contamination in pharmaceutical synthesis have driven the development of copper-free Sonogashira protocols. These often require more specialized ligands and may necessitate higher reaction temperatures.
-
Ligand Effects: The choice of phosphine ligand can significantly impact the efficiency of the Sonogashira coupling, particularly for less reactive aryl bromides. Bulky, electron-rich ligands can enhance the rate of oxidative addition.
Catalytic Cycles of Sonogashira Coupling
Caption: Intertwined catalytic cycles of the palladium and copper co-catalyzed Sonogashira reaction.
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a general procedure for the copper-free Sonogashira coupling of an aryl bromide.
-
Reaction Setup: To a dry Schlenk tube, add Pd(PhCN)₂Cl₂ (0.02 mmol, 2 mol%), P(t-Bu)₃ (0.04 mmol, 4 mol%), this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add degassed 1,4-dioxane (3 mL).
-
Reaction: Stir the mixture at room temperature for 16-24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with diethyl ether. Dry the combined organic layers over magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
General Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
Conclusion
The selection of an optimal catalyst for the cross-coupling of this compound is a multifaceted decision that depends on the specific coupling partners and desired reaction conditions. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands offer robust and high-yielding transformations. In Buchwald-Hartwig aminations, the choice of a bulky, electron-rich phosphine ligand tailored to the amine substrate is paramount for success, with nickel catalysts presenting a promising alternative. For Sonogashira couplings, both traditional palladium/copper systems and modern copper-free methods are highly effective.
The experimental protocols and comparative data provided in this guide serve as a strong foundation for developing efficient and reliable synthetic routes to novel derivatives of this compound. It is always recommended to perform small-scale screening experiments to identify the optimal conditions for a specific transformation.
References
-
University of Michigan. (2014). The Suzuki Reaction. [Link]
-
ChemHelp ASAP. (2020). Sonogashira cross-coupling reaction. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Universiti Malaysia Terengganu. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
-
ACS Publications. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. [Link]
- Google Patents. (n.d.).
-
Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
ResearchGate. (2015). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. [Link]
- Google Patents. (n.d.). 2 w-bromo-acetophenone, w-bromo-P¢nitro-aceptophenone,.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). CN106242957A - A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
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- 3. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
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- 12. Sonogashira Coupling [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-Bromo-2-(3-fluorophenyl)acetophenone
For professionals in the vanguard of research and pharmaceutical development, the synthesis and handling of novel compounds are daily routines. Yet, the lifecycle of these materials extends beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of 2'-Bromo-2-(3-fluorophenyl)acetophenone (CAS No. 53631-18-8), a halogenated ketone often utilized as a building block in medicinal chemistry.[1] Our focus is to move beyond simple compliance, offering a framework grounded in the chemical principles that dictate these procedures.
Hazard Identification and Risk Assessment: Know Your Waste
Before any disposal plan can be enacted, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a dihalogenated organic compound, and its structure informs its reactivity and toxicity.[1] Based on data for this and structurally similar acetophenones, a clear hazard profile emerges.
Chemical & Physical Properties Summary
| Property | Value | Source |
| Chemical Name | 2-Bromo-1-(3-fluorophenyl)ethan-1-one | [1] |
| Synonyms | 3-Fluorophenacyl bromide | [1] |
| CAS Number | 53631-18-8 | [1] |
| Molecular Formula | C₈H₆BrFO | [1] |
| Molecular Weight | 217.04 g/mol | [1] |
| Appearance | Solid (often white crystals) | [1] |
| Melting Point | 33-37 °C | |
| Storage Temp. | 2-8°C |
Hazard Classification: Safety data for the isomeric 2-Bromo-2'-fluoroacetophenone and 2-Bromo-4'-fluoroacetophenone classifies them as Corrosive , causing severe skin burns and eye damage.[2][3][4][5] It is prudent to handle this compound with the same level of caution. The primary hazards include:
-
Serious Eye Damage: Poses a significant risk of serious, potentially irreversible, eye damage.[2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Lachrymator: It is a substance that can cause tearing.[5]
The causality for this high level of hazard lies in its reactivity. As an α-haloketone, the compound is an alkylating agent. The carbon-bromine bond is susceptible to nucleophilic attack, allowing the molecule to react with biological macromolecules like proteins and DNA, leading to cellular damage and irritation.
Immediate Safety & Handling Protocols
Proper disposal begins with proper handling during use. Preventing exposure and contamination is the first line of defense.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8] A face shield is recommended when handling larger quantities.[9]
-
Hand Protection: Use chemically resistant gloves. Check the manufacturer's compatibility chart for breakthrough times. Nitrile or neoprene gloves are often suitable for incidental contact, but Viton® may be required for extended handling.[9][10]
-
Body Protection: A fully buttoned laboratory coat is mandatory. Wear appropriate protective clothing to prevent any possibility of skin exposure.[6][10]
-
Respiratory Protection: All handling of this solid compound and its solutions must be conducted within a properly functioning, certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[3][9][10]
Workstation Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[7][10]
Waste Segregation: The Critical Step
This compound is a halogenated organic waste . This is the single most important classification for its disposal. Halogenated and non-halogenated waste streams must be kept separate.[11][12][13]
Why is segregation so critical? The disposal pathways for these two types of organic waste are fundamentally different. Non-halogenated solvents can often be recycled or used for fuel blending, a more cost-effective and environmentally preferable option.[12] Halogenated wastes, however, require high-temperature incineration in specialized facilities equipped with scrubbers.[11][14] This is because the combustion of halogenated compounds can produce acidic gases (e.g., hydrogen bromide and hydrogen fluoride) and other hazardous byproducts that must be neutralized to prevent environmental release.[3][5][15][16] Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent renders the entire container unsuitable for recovery, dramatically increasing disposal costs and the environmental footprint.[12][13]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the waste from the point of generation to its final removal from the laboratory.
Step 1: Designate a Waste Container
-
Select a container made of a compatible material (e.g., glass or high-density polyethylene) with a screw-top cap that can be sealed tightly.[9][13] The container must be in good condition, free of cracks or defects.
-
The container must be clearly labeled as "HAZARDOUS WASTE".
Step 2: Label the Container Before Use
-
Affix a hazardous waste label to the container before adding any waste.[13]
-
The label must include:
Step 3: Accumulate Waste
-
Add waste to the container inside a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[13] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Do not mix this waste with incompatible materials. Specifically avoid strong oxidizing agents and strong bases.[3][17]
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.
Step 4: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area within or near the laboratory.
-
Ensure secondary containment (e.g., a chemical-resistant tray or bin) is used to contain any potential leaks.
-
Store away from heat, sparks, or open flames.[17]
Step 5: Arrange for Pickup
-
Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Spill and Emergency Procedures
Accidents require immediate and correct action.
-
Small Spill (manageable within 10 minutes by trained personnel):
-
Ensure appropriate PPE is worn, including respiratory protection if dealing with a solid.
-
Absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9]
-
Label the container appropriately and dispose of it as halogenated organic waste.
-
Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Immediately evacuate the area.
-
Alert others in the vicinity and secure the area to prevent entry.
-
If there is a fire or significant inhalation risk, activate the nearest fire alarm.
-
From a safe location, contact your institution's emergency response team (e.g., EH&S) or call 911.[9]
-
Provide the exact name of the chemical, the quantity spilled, and the location.
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for managing waste containing this compound.
Sources
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- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Navigating the Synthesis and Handling of 2'-Bromo-2-(3-fluorophenyl)acetophenone: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are foundational to advancing pharmaceutical research. Among these, α-haloketones such as 2'-Bromo-2-(3-fluorophenyl)acetophenone serve as critical intermediates. However, their utility is matched by significant handling risks, including severe irritation and corrosive properties. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and field-proven insights. Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.
Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of this compound is the cornerstone of safe laboratory practice. Based on data from structurally similar compounds, it is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[2] Inhalation may lead to respiratory irritation.[4][5][6]
| Property | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | Not readily available; structural analogs used for hazard assessment | - |
| Molecular Formula | C₁₄H₁₀BrFO | - |
| Physical State | Solid | [7] |
| Primary Hazards | Corrosive, Lachrymator, Skin and Eye Irritant | [1][2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[7][8] Recommended storage at 2-8°C.[7] | [1][7][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is non-negotiable when handling this compound.[8] A risk assessment should always be conducted to determine the specific PPE required for any given procedure.[9][10]
Essential PPE Ensemble:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[10] Given the severe eye irritation potential, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a splash hazard.[10][11]
-
Hand Protection: Disposable nitrile gloves are suitable for incidental contact, but they should be changed immediately upon contamination.[10] For prolonged handling or direct contact, consider wearing double gloves or using thicker, chemical-resistant gloves such as butyl rubber or Viton®.[9][12] Always inspect gloves for tears or holes before use.[11]
-
Body Protection: A flame-resistant lab coat is mandatory.[9] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8][13] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used in accordance with a written respiratory protection program.[2][14]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing accidents.
I. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.[14]
-
Storage: Store the compound in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and bases.[1][7][13] The storage area should be clearly marked with appropriate hazard signs.
II. Handling and Experimentation:
All manipulations of this compound must be performed within a properly functioning chemical fume hood.[1][8][13]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are readily accessible.[2][13]
-
Weighing: If weighing the solid, do so in the fume hood on a disposable weigh boat to contain any spills.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware, ensuring the apparatus is securely clamped.
-
Post-Procedure: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][13]
Emergency Procedures: Preparedness is Key
Accidents can happen despite the best precautions. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[8] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and all contaminated materials is a critical final step to ensure environmental protection and regulatory compliance.
Waste Management Workflow:
Sources
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- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-Bromo-4'-fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. 3'-Bromo-2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 11. hmc.edu [hmc.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. fishersci.com [fishersci.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
